Phenthoate
Description
This compound is a synthetic organic thiophosphate compound and organophosphate acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a colorless crystalline solid with an aromatic odor, and exposure occurs by inhalation, ingestion, or contact.
RN given refers to cpd without isomeric designation; structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17O4PS2/c1-4-16-12(13)11(10-8-6-5-7-9-10)19-17(18,14-2)15-3/h5-9,11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMUDJHXFNRLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)SP(=S)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17O4PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042280 | |
| Record name | Phenthoate | |
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Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; mp = 17-18 deg C; Technical product: reddish-yellow liquid; [HSDB] Liquid; [MSDSonline] | |
| Record name | Phenthoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
70-80 °C at 2-5X10-5 mm Hg | |
| Record name | PHENTHOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
165-170 °C | |
| Record name | PHENTHOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
REDDISH-YELLOW OIL; SOLUBILITY: IN WATER @ 20 °C= 200 MG/L (TECHNICAL GRADE); IN HEXANE @ 20 °C= 120 G/L; GREATER THAN 200 G/L IN 1,2-DIMETHOXYETHANE, 20 °C (PURE); IN PETROLEUM SPIRIT @ 20 °C= 100-170 G/L /TECHNICAL/, 11 MG/L WATER @ 24 °C, Miscible in all proportions with methanol, ethanol, benzene, xylene, acetone, cyclohexanone, methylcellosolve, carbon tetrachloride and carbon disulfide, ethyl ether, dioxane, and cyclohexane, Soluble in aromatic hydrocarbons, ketones, alcohols, chloroform, and carbon tetrachloride. Barely soluble in ... petroleum ether. | |
| Record name | PHENTHOATE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.226 @ 20 °C/4 °C | |
| Record name | PHENTHOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000026 [mmHg], 2.6X10-6 mm Hg at 25 °C | |
| Record name | Phenthoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | PHENTHOATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS, CRYSTALLINE SOLID | |
CAS No. |
2597-03-7, 61361-99-7, 61362-00-3, 61391-87-5 | |
| Record name | Phenthoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2597-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenthoate [BSI:ISO] | |
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| Record name | Benzeneacetic acid, alpha-((dimethoxyphosphinothioyl)thio)-, ethyl ester, (+-)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061361997 | |
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| Record name | Benzeneacetic acid, alpha-((dimethoxyphosphinothioyl)thio)-, ethyl ester, (-)- | |
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| Record name | d-Papthion | |
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| Record name | Phenthoate | |
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| Record name | Phenthoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.180 | |
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| Record name | PHENTHOATE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J96Q7F091K | |
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| Record name | PHENTHOATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
17 TO 18 °C | |
| Record name | PHENTHOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Phenthoate: A Technical Guide to its Chemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the organothiophosphate insecticide Phenthoate, with a focus on its chemical properties, mechanism of action, and relevant experimental methodologies. The information is intended for researchers, scientists, and professionals involved in drug development and toxicological studies.
Core Chemical and Physical Properties
This compound is a non-systemic insecticide with the CAS Registry Number 2597-03-7 .[1][2][3][4] It is characterized as a colorless crystalline solid or a reddish-yellow liquid.[3][5] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C12H17O4PS2 | [1][2] |
| Molecular Weight | 320.36 g/mol | [2][3] |
| Melting Point | 17-18 °C | [1][3] |
| Boiling Point | Decomposes at normal pressure before boiling. | [6] |
| Density | 1.226 g/cm³ (at 20 °C) | [1][3] |
| Vapor Pressure | 4 x 10⁻⁵ torr (at 40 °C) | [6] |
| Solubility in Water | 11 mg/L (at 24 °C) | [3] |
| Log P (Octanol/Water) | 3.69 | [6] |
| Flash Point | 165-170 °C | [5][6] |
Mechanism of Action: Acetylcholinesterase Inhibition
This compound, like other organophosphate insecticides, exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[7][8][9] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.[8]
The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft.[7][8] This results in the hyperstimulation of nicotinic and muscarinic acetylcholine receptors, leading to disrupted neurotransmission and, ultimately, the toxic effects observed in target organisms.[8]
Experimental Protocols
Acute Toxicity Bioassay in Freshwater Fish (Labeo rohita)
This protocol outlines a method for determining the median lethal concentration (LC50) of this compound in a freshwater fish species.[10]
1. Preparation of Stock Solution:
-
A stock solution of this compound is prepared by dissolving 1 gram of the pesticide in 100 mL of acetone to achieve a standard concentration of 1 mg/L.[10]
2. Acclimatization of Test Organisms:
-
Fish (Labeo rohita, length 8.5 ± 0.5 cm; weight 6.5 ± 0.5 g) are acclimatized for 10 to 15 days in dechlorinated tap water under laboratory conditions.[10]
-
Hygienic conditions are maintained by regular water changes and daily feeding.[10]
3. Experimental Procedure:
-
Pilot experiments are conducted to determine the approximate LC50 values.
-
For the definitive test, five batches of 10 fish each are exposed to varying concentrations of this compound (e.g., 0.6, 1.2, 1.8, 2.4, and 3.0 mg/L) for a 24-hour period.[10]
-
The required quantity of this compound is drawn from the stock solution and added to the test containers with dechlorinated and aerated water.[10]
-
Mortality and behavioral responses of the fish are observed and recorded at 24, 48, 72, and 96-hour intervals.[10]
4. Data Analysis:
-
The percentage of mortality is calculated, and the LC50 values are determined using Finney's probit analysis.[10]
Mutagenicity Assay (Ames Test)
This protocol describes a method to evaluate the mutagenic potential of this compound using bacterial reverse mutation assays.[6]
1. Test Strains:
-
Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP-2) are used.[6]
2. Metabolic Activation:
-
The assay is performed both with and without a mammalian metabolic activation system (e.g., S9 fraction from induced rat liver) to assess the mutagenicity of both the parent compound and its metabolites.[6]
3. Experimental Procedure:
-
This compound is tested at various concentrations, up to 5 mg/plate.[6]
-
The test compound, bacterial strain, and S9 mix (if applicable) are combined in molten top agar and poured onto minimal glucose agar plates.
-
Plates are incubated for a specified period (e.g., 48-72 hours) at 37°C.
4. Data Analysis:
-
The number of revertant colonies (mutants) on the test plates is counted and compared to the number on the solvent control plates.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants.
-
Based on available studies, this compound has shown no mutagenic activity in these assays.[6]
Residue Analysis in Soil
This protocol details a method for studying the persistence and mobility of this compound in soil.[6]
1. Soil Column Preparation:
-
Glass columns are filled to a height of 25.4 cm with untreated soil (e.g., sandy loam, clay loam).[6]
-
The columns are pre-wetted with water.
2. Application and Leaching:
-
A 5 cm layer of soil fortified with a known concentration of this compound is added to the top of the untreated soil column.[6]
-
To study the mobility of metabolites, the fortified soil can be aged for a period (e.g., 30 days) before being added to the column.[6]
-
Water, equivalent to a specified rainfall amount (e.g., 500 mm), is passed through the column.[6]
3. Sample Collection and Analysis:
-
The leachate (water that passes through the column) is collected and analyzed for the presence of this compound and its degradation products.
-
Soil samples can also be taken from field plots at various depths (e.g., 0-6 cm and 6-12 cm) and time intervals (e.g., 1, 3, 7, 14, and 28 days) after treatment.[6]
-
Analysis is typically performed using chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. scbt.com [scbt.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C12H17O4PS2 | CID 17435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hpc-standards.com [hpc-standards.com]
- 6. 531. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]
- 7. This compound-induced changes in the profiles of acetylcholinesterase and acetylcholine in the brain of Anabas testudineus (Bloch): acute and delayed effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ANTICHOLINESTERASES - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. fisheriesjournal.com [fisheriesjournal.com]
An In-depth Technical Guide to the Synthesis and Formulation of Phenthoate Technical Grade
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, formulation, and analysis of Phenthoate technical grade. This compound is a non-systemic organophosphate insecticide and acaricide known for its contact and stomach action. It is primarily used to control a broad spectrum of pests in various agricultural crops.[1][2]
Chemical and Physical Properties
This compound is characterized as a yellowish to reddish liquid with a pungent, garlic-like odor.[1] Technical grade this compound has a minimum purity of 92%.[1] The key chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | ethyl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate[3] |
| CAS Registry No. | 2597-03-7[3] |
| Molecular Formula | C₁₂H₁₇O₄PS₂[3] |
| Molecular Weight | 320.4 g/mol [3][4] |
| Appearance | Yellowish to Reddish Liquid[1] |
| Melting Point | 17.5 ± 0.5°C[4] |
| Boiling Point | Decomposes before boiling at normal pressure; 100 °C at 1.80 Pa[1][4] |
| Vapor Pressure | 4 x 10⁻⁵ torr at 40°C[4] |
| Density | 1.226 g/cm³ at 20°C[1][4] |
| Solubility in Water | Approx. 10-11 mg/L at 24-25°C[1][4] |
| Solubility in Solvents | Readily soluble in most organic solvents including methanol, ethanol, acetone, xylene, and hexane.[1][4] |
| Octanol/Water Partition Coefficient (logP) | 3.69[1][4] |
Synthesis of this compound Technical Grade
The industrial synthesis of this compound involves a multi-step process. The key reaction is the formation of a phosphorodithioate ester. This is typically achieved by reacting an alpha-substituted phenylacetate derivative with O,O-dimethyl phosphorodithioic acid or its corresponding salt.
A common pathway begins with the preparation of a key intermediate, such as ethyl α-bromophenylacetate or alpha-carbethoxybenzyl chloride.[5][6] This intermediate is then reacted with O,O-dimethyl phosphorodithioic acid in the presence of a base to yield this compound.[5]
References
An In-depth Technical Guide to Phenthoate Degradation: Pathways and Major Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of the organophosphate insecticide phenthoate and its major metabolites. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental science. This guide details the breakdown of this compound in various environmental matrices and biological systems, summarizes quantitative degradation data, and outlines detailed experimental protocols for its analysis.
Introduction to this compound
This compound is a non-systemic organophosphate insecticide and acaricide with contact and stomach action. It is primarily used to control a wide range of agricultural pests on crops such as citrus, cotton, rice, and vegetables. Understanding its environmental fate and metabolic pathways is crucial for assessing its potential ecological impact and ensuring food safety.
This compound Degradation Pathways
The degradation of this compound proceeds primarily through two main chemical reactions: hydrolysis and oxidation. These transformations occur in various environments, including soil, water, and within living organisms, leading to the formation of several key metabolites.
Abiotic Degradation
Hydrolysis: The breakdown of this compound in water is significantly influenced by pH. The ester linkage in the this compound molecule is susceptible to hydrolysis, leading to the formation of this compound acid. This process is generally faster under alkaline conditions. For instance, the half-life of this compound in water at pH 8.0 is approximately 12 days.[1][2] In contrast, degradation is relatively slight after 20 days in solutions with pH ranging from 3.9 to 7.8.[1] At a pH of 9.7, approximately 25% of this compound degrades after 20 days.[1]
Photodegradation: Exposure to sunlight can also contribute to the degradation of this compound. Photolysis can lead to the formation of this compound oxon, its oxygen analog, as well as other products like ethyl mandelate.[1]
Biotic Degradation
Soil: In soil, this compound is primarily degraded by microbial activity. The rate of degradation is influenced by factors such as soil type, organic matter content, moisture, and temperature.[1] Under aerobic conditions, soil microorganisms can rapidly convert this compound to this compound acid, which can be further degraded to carbon dioxide.[1] The half-life of this compound in various moist soils is typically around 10 days, with over 95% degradation occurring within 30 days.[2] However, in drier soil conditions, this compound can be more persistent.[1]
Plants: When applied to plants, this compound residues are found mostly on the surface and a small fraction penetrates the plant tissues.[1] Inside the plant, it undergoes oxidation and hydrolysis, forming metabolites such as this compound oxon, this compound acid, desmethyl this compound, and mandelic acid.[1]
Mammals: In mammals, this compound is rapidly absorbed, metabolized, and excreted. The primary metabolic pathways involve both oxidative and hydrolytic degradation.[1] Key metabolites identified in mammalian systems include this compound acid, desmethyl this compound, and their corresponding oxon analogs. These metabolites are primarily excreted in the urine.[1]
Major Metabolites of this compound
The degradation of this compound results in the formation of several key metabolites, the presence and concentration of which vary depending on the environmental matrix and the degradation pathway.
-
This compound Acid: Formed through the hydrolysis of the ethyl ester linkage. It is a major metabolite in soil, water, plants, and mammals.[1]
-
This compound Oxon: The oxygen analog of this compound, formed through oxidative desulfuration. It is generally more toxic than the parent compound but is typically found in trace amounts.[1]
-
Desmethyl this compound: Results from the cleavage of a methyl group from the phosphate ester.
-
Mandelic Acid: Formed from the cleavage of the side chain of the this compound molecule.[1]
-
Ethyl Mandelate: Another product resulting from the breakdown of the side chain.[1]
Quantitative Data on this compound Degradation
The following tables summarize the available quantitative data on the degradation of this compound in different environmental conditions.
| Matrix | pH | Temperature (°C) | Half-life (DT50) | Reference |
| Water | 6.0 | 24.5 ± 1 | > 28 days (45% remaining) | [1] |
| Water | 7.0 | 24.5 ± 1 | > 28 days (21% remaining) | [1] |
| Water | 8.0 | 24.5 ± 1 | ~12 days | [1][2] |
| Water | 9.7 | Ambient | ~25% degradation in 20 days | [1] |
| Table 1: Hydrolysis of this compound in Water |
| Soil Type | Condition | Half-life (DT50) | Reference |
| Silty Clay Loam, Clay, Sandy Loam | Moist | < 10 days | [2] |
| Fine Sandy Loam | Drier | > 75 days (62% remaining) | [2] |
| Table 2: Degradation of this compound in Soil |
| Plant | Time After Treatment (days) | This compound (% of total residue) | This compound Oxon (% of total residue) | This compound Acid (% of total residue) | Desmethyl this compound (% of total residue) | Mandelic Acid (% of total residue) |
| Cabbage Seedlings | 8 | 10.2 | 1.8 | 4.8 | 3.2 | 46.9 |
| Table 3: Distribution of this compound and its Metabolites in Cabbage Seedlings (Data derived from a single study) [1] |
Experimental Protocols
This section outlines the methodologies for key experiments in this compound degradation studies, focusing on sample preparation and analytical techniques.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and environmental matrices.
Objective: To extract this compound and its metabolites from a solid matrix (e.g., soil, fruits, vegetables) and remove interfering substances prior to instrumental analysis.
Materials:
-
Homogenized sample (10-15 g)
-
50 mL centrifuge tubes with screw caps
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl) or other salts for phase separation
-
Primary secondary amine (PSA) sorbent for dispersive solid-phase extraction (d-SPE)
-
C18 sorbent (for high-fat matrices)
-
Graphitized carbon black (GCB) (for samples with high pigment content)
-
Centrifuge capable of ≥3000 x g
-
Vortex mixer
Procedure:
-
Sample Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add internal standards if required.
-
Add the appropriate salt mixture (e.g., MgSO₄ and NaCl).
-
Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile layer.
-
Centrifuge the tube at ≥3000 x g for 5 minutes to separate the organic layer from the solid and aqueous phases.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant (typically 1-8 mL) and transfer it to a 2 mL or 15 mL centrifuge tube containing the appropriate d-SPE sorbents (e.g., MgSO₄ and PSA).
-
Cap the tube and vortex for 30 seconds to 1 minute to allow the sorbents to bind with interfering matrix components.
-
Centrifuge at a high speed for 2-5 minutes to pellet the sorbents.
-
The resulting supernatant is the cleaned extract, ready for analysis.
-
Analytical Method: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a powerful analytical technique for the sensitive and selective determination of this compound and its metabolites.
Objective: To separate, identify, and quantify this compound and its metabolites in the cleaned extract.
Instrumentation:
-
Gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar or mid-polar column like a 5% phenyl-methylpolysiloxane).
-
Tandem mass spectrometer (MS/MS) with an appropriate ionization source (e.g., electron ionization - EI).
Typical GC-MS/MS Parameters:
-
Injection: 1-2 µL of the final extract in splitless mode.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example:
-
Initial temperature of 70-100 °C, hold for 1-2 minutes.
-
Ramp at 10-25 °C/minute to 280-300 °C.
-
Hold at the final temperature for 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-1.5 mL/min).
-
MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each target analyte (this compound and its metabolites) to ensure high selectivity and sensitivity.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230-250 °C.
-
Transfer Line Temperature: 280-300 °C.
-
Data Analysis: Quantification is performed by comparing the peak areas of the target analytes in the samples to those of a calibration curve prepared using certified reference standards. The use of isotopically labeled internal standards is recommended to correct for matrix effects and variations in extraction efficiency.
Visualizing Degradation Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the major degradation pathways of this compound and a typical experimental workflow for its analysis.
References
The Environmental Fate and Toxicological Profile of Phenthoate: A Technical Guide
An in-depth analysis for researchers, scientists, and drug development professionals on the environmental persistence, degradation pathways, and toxicological effects of the organophosphate insecticide, Phenthoate.
This compound is a non-systemic organophosphate insecticide and acaricide characterized by its contact and stomach action.[1] It has been utilized in agriculture to control a wide range of pests, including aphids, scale insects, leafhoppers, and mealybugs on various crops such as citrus fruits, cotton, and vegetables.[1] As an organophosphate compound, its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system, leading to the accumulation of acetylcholine, continuous nerve stimulation, paralysis, and ultimately, the death of the target insect.[2][3] While effective, the use of this compound raises concerns regarding its environmental impact and potential toxicity to non-target organisms, necessitating a thorough understanding of its environmental fate and toxicological properties.
Physicochemical Properties
A comprehensive understanding of the environmental behavior of a pesticide begins with its fundamental physicochemical properties. These characteristics influence its solubility, mobility, persistence, and bioavailability in various environmental compartments.
| Property | Value | Reference |
| Chemical Name | S-α-ethoxycarbonylbenzyl O,O-dimethyl phosphorodithioate | [1] |
| CAS Registry No. | 2597–03–7 | [1] |
| Molecular Formula | C12H17O4PS2 | [1] |
| Molecular Weight | 320.4 g/mol | [1] |
| Appearance | Yellowish to Reddish Liquid | [1] |
| Odor | Pungent, garlic-like | [1] |
| Boiling Point | 100 °C/1.80 Pa | [1] |
| Vapor Pressure | 5.3 mPa at 40°C | [1] |
| Water Solubility | 11 mg/L at 25°C | [1] |
| Log Kow (Octanol-Water Partition Coefficient) | 3.69 | [1] |
| Specific Gravity | 1.226 g/cm³ at 20°C | [1] |
Environmental Fate
The environmental fate of this compound is governed by a combination of physical, chemical, and biological processes that determine its persistence, degradation, and mobility in soil, water, and air.
Degradation
This compound is susceptible to degradation through several mechanisms, including hydrolysis, photolysis, and microbial biodegradation.
Hydrolysis: The breakdown of this compound in water is pH-dependent. It is relatively stable in acidic to neutral conditions but degrades more rapidly under alkaline conditions.[4] The half-life of this compound in water at pH 8.0 is approximately 12 days.[5][6] The primary hydrolysis products include this compound acid, demethyl this compound, and demethyl this compound oxon.[6]
Photolysis: Exposure to sunlight can also contribute to the degradation of this compound. On glass surfaces exposed to sunlight, approximately 90% of the applied this compound was lost after 40 hours, primarily through volatilization.[5] The major degradation product identified from photodegradation was ethyl mandelate.[5]
Biodegradation: Microbial activity plays a significant role in the degradation of this compound in the environment. In soil, this compound is rapidly degraded by extracellular enzymes to its primary metabolite, this compound acid.[5][7] This degradation occurs under both aerobic and anaerobic conditions.[5][7] Under aerobic conditions, this compound acid can be further degraded by soil microorganisms to carbon dioxide.[5][7] The dissipation half-life (DT50) of this compound in both upland and submerged soil is reported to be less than or equal to 1 day.[1]
Figure 1. Simplified degradation pathways of this compound in the environment.
Mobility
The mobility of a pesticide in the environment determines its potential to move from the application site and contaminate non-target areas, including groundwater and surface water.
Soil Mobility: The mobility of this compound in soil is influenced by its adsorption to soil particles. With a Log Kow of 3.69, this compound has a moderate tendency to adsorb to soil organic matter.[1] Leaching studies have shown that the majority of this compound and its metabolites are retained in the upper layers of the soil.[5] In a study using different soil types, the upper 15 cm of a sandy soil contained 72.3% of the applied this compound, while other soils with higher organic matter content retained 87.3-88.8% of the applied amount.[5] However, a small percentage of the applied radioactivity was detected in the water effluent, indicating some potential for leaching, particularly in soils with low organic matter content.[5]
Toxicology
The toxicological effects of this compound are primarily attributed to its inhibition of acetylcholinesterase, a mechanism common to organophosphate insecticides.
Mechanism of Action
This compound is a cholinesterase inhibitor.[1][3] In the body, it is metabolically converted to its oxygen analog, this compound oxon, which is a more potent inhibitor of acetylcholinesterase.[5] This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine at cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of muscarinic and nicotinic receptors. This disruption of the nervous system leads to the characteristic signs of organophosphate poisoning, including salivation, lacrimation, urination, defecation (SLUD), muscle tremors, convulsions, and ultimately, respiratory failure.[8]
Figure 2. Mechanism of action of this compound leading to acetylcholinesterase inhibition.
Mammalian Toxicology
This compound exhibits moderate acute toxicity in mammals. The oral LD50 in rats has been reported to be greater than 2000 mg/kg.[1] However, other studies have shown that the purity of the technical product significantly influences its toxicity, with impurities potentiating its acute effects.[5] Chronic exposure to this compound in rats has been shown to cause decreases in the weights of various organs, including the liver, heart, spleen, brain, and testes.[9]
| Endpoint | Species | Value | Reference |
| Acute Oral LD50 | Rat | >2000 mg/kg | [1] |
| Acute Dermal LD50 | Rat | >2000 mg/kg | [1] |
| Inhalation LC50 (4h) | Rat | >4.27 mg/l | [1] |
| NOEL (104 weeks) | Dog | 0.29 mg/kg daily | [1] |
Ecotoxicology
This compound poses a risk to various non-target organisms in the environment.
Birds: this compound is toxic to birds. The acute oral LD50 has been determined to be 218 mg/kg for pheasants and 300 mg/kg for quail.[1]
Fish: The toxicity of this compound to fish is high. The 48-hour median tolerance limit (TLm) is 2.5 ppm for carp and 2.4 ppm for goldfish.[1] Another study reported 96-hour LC50 values for rainbow trout to be 22 parts per billion for an EC4 formulation.[10]
Aquatic Invertebrates: Information on the toxicity to aquatic invertebrates is limited in the provided search results.
Bees: this compound is highly toxic to bees, with a reported LD50 of 0.306 µ g/bee .[1]
| Organism | Endpoint | Value | Reference |
| Pheasant | Acute Oral LD50 | 218 mg/kg | [1] |
| Quail | Acute Oral LD50 | 300 mg/kg | [1] |
| Carp | 48h TLm | 2.5 ppm | [1] |
| Goldfish | 48h TLm | 2.4 ppm | [1] |
| Rainbow Trout | 96h LC50 (EC4 formulation) | 22 ppb | [10] |
| Bees | LD50 | 0.306 µ g/bee | [1] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline generalized methodologies for key studies related to the environmental fate and toxicology of this compound.
Soil Degradation Study
Objective: To determine the rate and pathway of this compound degradation in soil under controlled laboratory conditions.
Methodology:
-
Soil Collection and Preparation: Collect representative soil samples from a relevant agricultural area. Sieve the soil to remove large debris and homogenize. Characterize the soil for properties such as pH, organic matter content, and texture.
-
Test Substance Application: Prepare a stock solution of radiolabeled (e.g., ¹⁴C-phenthoate) or non-labeled this compound. Apply the test substance to replicate soil samples at a known concentration.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water holding capacity). Maintain both aerobic and anaerobic (by flooding the soil) conditions in separate sets of samples.
-
Sampling: Collect soil samples at predetermined time intervals over the course of the experiment.
-
Extraction and Analysis: Extract this compound and its degradation products from the soil samples using an appropriate solvent (e.g., acetonitrile/water mixture). Analyze the extracts using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector (e.g., Mass Spectrometry or Electron Capture Detector) to identify and quantify the parent compound and its metabolites. For radiolabeled studies, quantify the radioactivity in the extracts and in the soil residue after extraction.
-
Data Analysis: Calculate the dissipation half-life (DT50) of this compound in the soil. Identify the major degradation products and propose a degradation pathway.
Figure 3. Experimental workflow for a soil degradation study of this compound.
Acute Fish Toxicity Test
Objective: To determine the acute toxicity of this compound to a representative fish species.
Methodology:
-
Test Organisms: Select a standard test species, such as rainbow trout (Oncorhynchus mykiss), and acclimate them to laboratory conditions.
-
Test Substance Preparation: Prepare a series of test concentrations of this compound in water. A solvent may be used to aid dissolution, with a corresponding solvent control group.
-
Exposure: Expose groups of fish to each test concentration and a control (water only and solvent control) in static or semi-static test systems for a period of 96 hours.
-
Observations: Observe the fish for mortality and any sublethal effects (e.g., abnormal behavior, loss of equilibrium) at regular intervals (e.g., 24, 48, 72, and 96 hours).
-
Water Quality Monitoring: Monitor water quality parameters such as pH, dissolved oxygen, and temperature throughout the test.
-
Data Analysis: Calculate the median lethal concentration (LC50) for each observation time point using appropriate statistical methods (e.g., probit analysis).
Acetylcholinesterase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound and its metabolites on acetylcholinesterase activity.
Methodology:
-
Enzyme and Substrate Preparation: Prepare a solution of purified acetylcholinesterase (e.g., from electric eel or recombinant human AChE) and a solution of the substrate, acetylthiocholine.
-
Inhibitor Preparation: Prepare a series of concentrations of this compound and its primary active metabolite, this compound oxon.
-
Assay Procedure: In a microplate format, combine the enzyme solution with the different concentrations of the inhibitor and incubate for a specific period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution.
-
Detection: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with a chromogenic reagent like 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.
-
Data Analysis: Determine the percentage of enzyme inhibition for each inhibitor concentration and calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
Conclusion
This compound is a moderately persistent organophosphate insecticide that undergoes degradation in the environment through hydrolysis, photolysis, and, most significantly, microbial biodegradation. Its mobility in soil is limited by its adsorption to organic matter, although some potential for leaching exists. The primary toxicological concern with this compound is its inhibition of acetylcholinesterase, leading to acute toxicity in mammals, birds, fish, and bees. A thorough understanding of its environmental fate and toxicology is crucial for assessing the risks associated with its use and for developing strategies to mitigate its impact on non-target organisms and the environment. This technical guide provides a consolidated overview of the available data to support further research and informed decision-making in the fields of environmental science and drug development.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Degradation of O, O-dimethyl S-[alpha-(carboethoxy)-benzyl] phosphorodithioate (this compound) in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fisheriesjournal.com [fisheriesjournal.com]
- 4. This compound toxicity: cumulative effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. 531. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]
- 8. Metabolomic analysis of the serum and urine of rats exposed to diazinon, dimethoate, and cypermethrin alone or in combination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nucleus.iaea.org [nucleus.iaea.org]
- 10. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
Phenthoate Solubility: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of phenthoate, a non-systemic organothiophosphate insecticide and acaricide, in various aqueous and organic media. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed data, experimental methodologies, and key influencing factors.
Quantitative Solubility Data
The solubility of this compound is a critical parameter influencing its environmental fate, bioavailability, and formulation development. The following tables summarize the available quantitative data for both pure and technical grade this compound in water and a range of organic solvents.
Table 1: Solubility of this compound in Water
| Grade | Temperature (°C) | Solubility (mg/L) |
| Pure Compound | 24 | ~10[1] |
| Technical Grade | 20 | 200[1][2] |
| Not Specified | 25 | 11[3] |
| Not Specified | 24 | 11[2] |
| Not Specified | 20 | 11 |
Table 2: Solubility of Technical Grade this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility |
| Acetone | Not Specified | Miscible in all proportions[1] |
| Benzene | Not Specified | Miscible in all proportions[1] |
| Carbon Disulphide | Not Specified | Miscible in all proportions[1] |
| Carbon Tetrachloride | Not Specified | Miscible in all proportions[1] |
| Cyclohexane | Not Specified | Miscible in all proportions[1] |
| Cyclohexanone | Not Specified | Miscible in all proportions[1] |
| Dioxane | Not Specified | Miscible in all proportions[1] |
| Ethanol | Not Specified | Miscible in all proportions[1] |
| Ethyl Ether | Not Specified | Miscible in all proportions[1] |
| Methanol | Not Specified | Miscible in all proportions[1] |
| Methyl Cellosolve | Not Specified | Miscible in all proportions[1] |
| n-Hexane | 20 | 120 g/L[1] |
| n-Hexane | 25 | 116 g/L[3] |
| Kerosene | 25 | 340 g/L[3] |
| Ligroin | 20 | 17% |
| Diethylene Glycol | 20 | >20% |
| Petroleum Solvent | 20 | >100 g/L[1] |
Experimental Protocol: Determination of Water Solubility (OECD 105 Shake-Flask Method)
Principle
A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method, representing its water solubility at that temperature.
Apparatus
-
Shaking a pparatus: A mechanical shaker or magnetic stirrer capable of maintaining a constant temperature (e.g., a thermostatically controlled water bath or incubator).
-
Equilibration vessels: Glass-stoppered flasks or tubes of sufficient size to allow for adequate mixing.
-
Centrifuge: Capable of operating at a sufficient speed to separate undissolved material, preferably with temperature control.
-
Analytical instrumentation: A validated analytical instrument suitable for the quantitative determination of this compound, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a suitable detector.
Procedure
-
Preparation: An amount of this compound that is clearly in excess of its expected solubility is added to a series of equilibration vessels.
-
Equilibration: A known volume of water (typically purified, e.g., deionized or distilled) is added to each vessel. The vessels are then tightly sealed and placed in the shaking apparatus maintained at a constant temperature (e.g., 20 ± 0.5 °C).
-
Agitation: The vessels are agitated until equilibrium is established. A preliminary test is often conducted to determine the necessary equilibration time. For many substances, 24 to 48 hours is sufficient, but longer periods may be necessary.
-
Phase Separation: After equilibration, the mixture is allowed to stand at the test temperature to allow for the separation of undissolved material. Centrifugation is then employed to ensure complete removal of suspended solids.
-
Sampling and Analysis: A sample of the clear aqueous supernatant is carefully withdrawn. The concentration of this compound in the sample is determined using a validated analytical method.
-
Replicates: The determination is performed in at least duplicate.
Data and Reporting
The mean of at least two valid measurements is reported as the water solubility of this compound at the specified temperature. The report should include the test conditions, the analytical method used, and the individual measurement values.
Factors Influencing this compound Solubility
The solubility of this compound is governed by several physicochemical factors. The interplay of these factors determines its partitioning in different environmental compartments and its interaction with biological systems.
Caption: Key factors influencing the solubility of this compound.
The relatively high octanol/water partition coefficient (Log P ≈ 3.69) indicates this compound's lipophilic nature, consistent with its low water solubility and high solubility in many organic solvents.[1] The ester and thiophosphate functional groups in its structure contribute to its polarity and potential for interactions with different solvents. Temperature generally has a positive correlation with the solubility of solids in liquids. While this compound is relatively stable in neutral and acidic aqueous solutions, it is susceptible to hydrolysis under alkaline conditions, which can affect its measured solubility over time.[1][2]
References
Phenthoate's Mode of Action on Insect Pests: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenthoate is a non-systemic organophosphate insecticide and acaricide that exerts its toxic effects on insect pests through contact and stomach action.[1] Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the insect's central nervous system. This guide provides a comprehensive overview of the biochemical mechanisms underlying this compound's insecticidal activity, detailed experimental protocols for its evaluation, and a summary of its toxicity against key insect pests.
Core Mechanism of Action: Acetylcholinesterase Inhibition
The primary target of this compound, like other organophosphate insecticides, is the enzyme acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid at the synaptic cleft. This process is essential for terminating nerve impulses and allowing the neuron to return to its resting state.
This compound acts as an irreversible inhibitor of AChE. It phosphorylates the serine hydroxyl group at the active site of the enzyme, rendering it inactive. This inactivation leads to the accumulation of ACh in the synapse, causing continuous and uncontrolled nerve firing. The constant stimulation of cholinergic pathways results in a cascade of physiological effects, including tremors, paralysis, and ultimately, the death of the insect.
Signaling Pathway of this compound's Action
The following diagram illustrates the signaling pathway disrupted by this compound in the insect nervous system.
Caption: Signaling pathway of this compound's mode of action in an insect synapse.
Quantitative Data: Toxicity of this compound
The efficacy of this compound varies among different insect species. The following table summarizes available quantitative data on its toxicity.
| Target Pest | Method | Metric | Value | Reference |
| Housefly (Musca domestica) - Male | Topical Application | LD50 | 2.151 µ g/fly | [2] |
| Housefly (Musca domestica) - Female | Topical Application | LD50 | 1.849 µ g/fly | [2] |
| Cotton Aphid (Aphis gossypii) | Leaf Dip | LT50 | 5.68 days (at 0.05% concentration) | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the mode of action of this compound.
Insect Toxicity Bioassay: Topical Application
This protocol is adapted for determining the contact toxicity of this compound against adult houseflies (Musca domestica).
Objective: To determine the median lethal dose (LD50) of this compound.
Materials:
-
Technical grade this compound
-
Acetone (analytical grade)
-
Adult houseflies (3-5 days old, of a susceptible strain)
-
Microsyringe or microapplicator
-
Glass vials or petri dishes with a food source (e.g., sugar water on a cotton swab)
-
CO2 for anesthetizing flies
Procedure:
-
Preparation of Dosing Solutions: Prepare a stock solution of this compound in acetone. From this stock, prepare a series of at least five serial dilutions to create a range of concentrations.
-
Insect Handling: Anesthetize a batch of houseflies using a brief exposure to CO2.
-
Topical Application: Using a calibrated microsyringe, apply a small, precise volume (e.g., 1 µL) of each this compound dilution to the dorsal thorax of individual anesthetized flies. A control group should be treated with acetone only.
-
Incubation: Place the treated flies in holding containers with a food source and maintain them at a constant temperature and humidity (e.g., 25°C and 60% RH).
-
Mortality Assessment: Record mortality at 24 hours post-treatment. Flies that are unable to move when gently prodded are considered dead.
-
Data Analysis: Use probit analysis to calculate the LD50 value, which is the dose required to kill 50% of the test population.
Experimental Workflow Diagram:
Caption: Workflow for a topical application toxicity bioassay.
Acetylcholinesterase Inhibition Assay
This protocol, based on the Ellman method, is designed to measure the in vitro inhibition of AChE by this compound using insect homogenate.
Objective: To determine the concentration of this compound that inhibits 50% of AChE activity (IC50).
Materials:
-
Insect heads (e.g., from houseflies or other target pests)
-
Phosphate buffer (pH 7.5)
-
Triton X-100
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Technical grade this compound
-
Spectrophotometer (microplate reader)
-
96-well microplates
-
Homogenizer
Procedure:
-
Enzyme Preparation: Homogenize insect heads in ice-cold phosphate buffer containing Triton X-100. Centrifuge the homogenate at 4°C to pellet cellular debris. The supernatant, containing AChE, is used for the assay.
-
Reagent Preparation:
-
Prepare a solution of DTNB in phosphate buffer.
-
Prepare a solution of the substrate, ATCI, in phosphate buffer.
-
Prepare a series of dilutions of this compound in an appropriate solvent (e.g., ethanol or DMSO, ensuring the final solvent concentration in the assay is low and does not affect enzyme activity).
-
-
Assay Setup (in a 96-well plate):
-
To each well, add the insect head supernatant (enzyme source).
-
Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at room temperature.
-
Add the DTNB solution to all wells.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of the reaction is proportional to the AChE activity.
-
-
Data Analysis: Calculate the percentage of AChE inhibition for each this compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.
Experimental Workflow Diagram:
Caption: Workflow for an in vitro acetylcholinesterase inhibition assay.
Resistance Mechanisms in Insect Pests
The development of resistance to this compound and other organophosphates in insect populations is a significant concern. The primary mechanisms of resistance include:
-
Target-Site Insensitivity: Mutations in the gene encoding AChE can alter the enzyme's structure, particularly at the active site. This modification can reduce the binding affinity of this compound, rendering the enzyme less susceptible to inhibition.
-
Metabolic Resistance: Resistant insects may exhibit increased activity of detoxification enzymes, such as esterases, glutathione S-transferases (GSTs), and cytochrome P450 monooxygenases. These enzymes can metabolize this compound into less toxic compounds before it reaches its target site.
Logical Relationship of Resistance Mechanisms:
Caption: Logical relationship of this compound resistance mechanisms in insects.
Conclusion
This compound is a potent insecticide that acts by inhibiting acetylcholinesterase in insect pests. Understanding its precise mode of action, quantitative efficacy, and the potential for resistance is crucial for its effective and sustainable use in pest management programs. The experimental protocols provided in this guide offer a framework for researchers to further investigate the effects of this compound and develop novel pest control strategies.
References
Chirality and enantiomers of Phenthoate
An In-depth Technical Guide to the Chirality and Enantiomers of Phenthoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a non-systemic organophosphate insecticide, is widely utilized in agriculture to control a broad spectrum of insect pests on crops such as citrus, cotton, and rice.[1] Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[1][2] A critical and often overlooked aspect of this compound's chemistry is its chirality. The molecule possesses a single chiral center, and therefore exists as a pair of non-superimposable mirror images known as enantiomers.[3]
These enantiomers, while possessing identical physical and chemical properties in an achiral environment, can exhibit significant differences in their biological activities, including toxicity and insecticidal efficacy, as well as their environmental fate.[4] This phenomenon, known as enantioselectivity, arises from the stereospecific interactions of the enantiomers with chiral biological macromolecules such as enzymes and receptors.
This technical guide provides a comprehensive overview of the current scientific understanding of the chirality and enantiomers of this compound. It is intended for researchers, scientists, and professionals in drug development and pesticide regulation who require a detailed understanding of the stereochemical aspects of this important insecticide. The guide covers the stereochemistry of this compound, the enantioselective differences in its biological activity and environmental degradation, and detailed experimental protocols for its enantioselective analysis and synthesis.
Stereochemistry of this compound
This compound, with the IUPAC name (RS)-Ethyl --INVALID-LINK--acetate, has a single stereocenter at the alpha-carbon of the phenylacetate moiety.[5] This results in the existence of two enantiomers, designated as (+)-phenthoate and (-)-phenthoate, based on the direction in which they rotate plane-polarized light. The absolute configuration at the chiral center is denoted by the Cahn-Ingold-Prelog (CIP) priority rules as (R)- and (S)-phenthoate. While the exact correlation between the (+)/(-) and (R)/(S) notations for this compound is not consistently reported in the available literature, it is crucial to recognize that these pairs of designations refer to the distinct enantiomeric forms of the molecule. Commercially available this compound is typically a racemic mixture, containing equal amounts of both enantiomers.[3]
Enantioselective Biological Activity
The biological activity of this compound is primarily attributed to its ability to inhibit acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine and subsequent disruption of nerve function.[6] Research has indicated that there is a significant enantioselectivity in the interaction of this compound enantiomers with AChE.
Enantioselective Toxicity
The differential interaction of this compound enantiomers with biological targets also translates to enantioselective toxicity. Although specific acute toxicity data (LD50 and LC50 values) for the individual enantiomers of this compound are not extensively documented in publicly available literature, the principle of enantioselectivity in toxicity is well-established for other chiral pesticides. It is highly probable that one enantiomer of this compound is significantly more toxic to both target pests and non-target organisms than the other.
3.1.1 Acute Toxicity of Racemic this compound
The following tables summarize the available acute toxicity data for racemic this compound across various organisms. This data provides a baseline for the toxicity of the commercial mixture.
Table 1: Acute Oral and Dermal Toxicity of Racemic this compound in Rats
| Metric | Value (mg/kg) | Reference |
| Oral LD50 | >2000 | [1] |
| Dermal LD50 | >2000 | [1] |
| Oral LD50 | 410 | [7] |
| Dermal LD50 | >5,000 | [7] |
| Oral LD50 | 116 (in groundnut oil) | [8] |
Table 2: Acute Toxicity of Racemic this compound to Non-Target Organisms
| Organism | Test | Metric | Value | Reference |
| Labeo rohita (freshwater fish) | 96 h | LC50 | 2.1 mg/L | [9] |
| Carp | 48 h | TLm | 2.5 ppm | [1] |
| Goldfish | 48 h | TLm | 2.4 ppm | [1] |
| Pheasant | - | Oral LD50 | 218 mg/kg | [1] |
| Quail | - | Oral LD50 | 300 mg/kg | [1] |
| Mallard duck | 8 days | Dietary LC50 | >10000 ppm | [10] |
| Bee | - | LD50 | 0.306 µ g/bee | [1] |
Enantioselective Environmental Fate
The environmental persistence and degradation of this compound are also subject to enantioselectivity. The differential metabolism of enantiomers by microorganisms in soil and water, as well as by plants, can lead to a shift in the enantiomeric ratio of this compound in the environment over time.
Enantioselective Degradation
Studies have demonstrated the enantioselective degradation of this compound in different environmental matrices. In a field trial on citrus, it was observed that (-)-phenthoate degraded faster than its antipode, leading to a relative accumulation of (+)-phenthoate.[4] In soil, the degradation of this compound is influenced by the soil's pH. In alkaline soils, the (+)-enantiomer degrades more rapidly than the (-)-enantiomer.[11] Conversely, in acidic soil, little to no enantioselectivity in degradation is observed.[11] The half-life (DT50) of racemic this compound in soil is reported to be less than or equal to one day.[1]
Table 3: Enantioselective Degradation of this compound
| Matrix | Enantiomer with Faster Degradation | Observations | Reference |
| Citrus | (-)-Phenthoate | Relative accumulation of (+)-phenthoate. | [4] |
| Alkaline Soil | (+)-Phenthoate | High enantioselectivity observed. | [11] |
| Acidic Soil | No significant difference | Little to no enantioselectivity observed. | [11] |
Experimental Protocols
Enantioselective Analysis by RP-HPLC-MS/MS
The following protocol details a method for the separation and quantification of this compound enantiomers in plant-origin matrices.[4]
Objective: To achieve baseline separation and accurate quantification of (+)-phenthoate and (-)-phenthoate.
Instrumentation:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
Chromatographic Conditions:
-
Chiral Column: Chiral OJ-RH column
-
Mobile Phase: Methanol:Water (85:15, v/v)
-
Flow Rate: 1 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Sample Preparation (for plant matrices):
-
Homogenize the sample.
-
Extract with acetonitrile.
-
Clean up the extract using graphitized carbon black as a sorbent.
-
Filter the final extract through a 0.22 µm filter before injection.
Detection (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor for precursor and product ions specific to this compound.
Generalized Protocol for Resolution of Racemic this compound
Objective: To separate the enantiomers of racemic this compound.
Principle: Racemic this compound can be reacted with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. Diastereomers have different physical properties and can be separated by standard chromatographic techniques such as column chromatography or crystallization. After separation, the chiral auxiliary can be removed to yield the pure enantiomers of this compound.
Generalized Procedure:
-
Derivatization: React racemic this compound with a single enantiomer of a chiral resolving agent (e.g., a chiral acid or alcohol) in the presence of a suitable coupling agent to form diastereomeric esters or amides.
-
Separation: Separate the resulting diastereomers using silica gel column chromatography, eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). Monitor the separation by thin-layer chromatography (TLC) or HPLC.
-
Hydrolysis: Cleave the chiral auxiliary from each separated diastereomer through hydrolysis (acidic or basic) to yield the individual, enantiomerically pure (+)- and (-)-phenthoate.
-
Purification and Characterization: Purify the individual enantiomers by chromatography and characterize them using techniques such as polarimetry (to determine the optical rotation), chiral HPLC (to determine enantiomeric excess), and NMR spectroscopy.
Mandatory Visualizations
Signaling Pathway of Acetylcholinesterase Inhibition by this compound
Caption: Acetylcholinesterase inhibition pathway by this compound.
Experimental Workflow for Chiral HPLC Separation of this compound Enantiomers
Caption: Workflow for chiral HPLC-MS/MS analysis of this compound.
Conclusion
The chirality of this compound is a critical factor influencing its biological activity and environmental behavior. The existence of enantiomers with differing insecticidal efficacy, toxicity, and degradation profiles underscores the importance of an enantioselective perspective in the assessment of this pesticide. While commercial this compound is a racemic mixture, the evidence suggests that the biological and environmental impact may be disproportionately driven by one enantiomer.
This technical guide has summarized the current knowledge on the stereochemistry, enantioselective activity, and environmental fate of this compound. The provided experimental protocols for enantioselective analysis offer a framework for researchers to further investigate the properties of the individual enantiomers. A significant knowledge gap remains concerning the specific quantitative toxicity (LD50/LC50) and acetylcholinesterase inhibition constants (Ki) for the individual enantiomers of this compound. Future research should prioritize filling these data gaps to enable a more accurate and comprehensive risk assessment of this compound. Such data will be invaluable for regulatory agencies and for the potential development of enantiomerically enriched or pure formulations with improved efficacy and reduced non-target impacts.
References
- 1. coromandel.biz [coromandel.biz]
- 2. This compound | C12H17O4PS2 | CID 17435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (Ref: OMS 1075) [sitem.herts.ac.uk]
- 4. Enantioselective determination of this compound enantiomers in plant-origin matrices using reversed-phase high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound-induced changes in the profiles of acetylcholinesterase and acetylcholine in the brain of Anabas testudineus (Bloch): acute and delayed effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tlongagro.com [tlongagro.com]
- 8. This compound toxicity: cumulative effects in rats [hero.epa.gov]
- 9. fisheriesjournal.com [fisheriesjournal.com]
- 10. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]
- 11. researchgate.net [researchgate.net]
Phenthoate chemical structure and IUPAC name
An In-depth Technical Guide to Phenthoate: Chemical Structure and Properties
This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, and physicochemical properties of this compound. It is intended for researchers, scientists, and professionals involved in drug development and agrochemical research. The guide includes a detailed visualization of the chemical structure and a summary of key quantitative data.
Chemical Structure and IUPAC Name
This compound is an organothiophosphate insecticide and acaricide.[1][2] Its chemical formula is C₁₂H₁₇O₄PS₂.[3][4] The molecule contains a chiral center, meaning it exists as two different enantiomers.[5] The technical grade product is typically a racemic mixture.[5]
IUPAC Name: S-α-ethoxycarbonylbenzyl O,O-dimethyl phosphorodithioate[3][5][6]
Alternate IUPAC names include (RS)-Ethyl --INVALID-LINK--acetate and ethyl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate.[1][2]
Below is a two-dimensional representation of the this compound chemical structure, generated using the DOT language.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its environmental fate and behavior, as well as for formulation development.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇O₄PS₂ | [2][3][4] |
| Molecular Weight | 320.4 g/mol | [3][7] |
| Appearance | Reddish-yellow liquid | [3] |
| Melting Point | 17.5 ± 0.5 °C | [3] |
| Boiling Point | Decomposes before reaching boiling point | [3] |
| Density | 1.226 g/cm³ at 20°C | [3] |
| Vapor Pressure | 4 x 10⁻⁵ torr at 40°C | [3] |
| Water Solubility (pure) | ~10 mg/L at 24°C | [3] |
| Partition Coefficient (log P) | 3.69 - 3.82 | [3] |
| Flash Point | ~165 °C | [3] |
Experimental Protocols
Industrial Synthesis of this compound
The industrial synthesis of this compound involves a two-step process.[5]
-
Preparation of the Intermediate: The key intermediate, alpha-carbethoxybenzyl chloride, is prepared. This is typically achieved through the chlorination of either ethyl mandelate or ethyl phenylacetate.
-
Formation of the Phosphorodithioate Ester: The prepared alpha-carbethoxybenzyl chloride is then reacted with O,O-dimethyl phosphorodithioic acid (or its chloride derivative). This reaction is conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process is carried out in an organic solvent like toluene or xylene under carefully controlled temperature and pH conditions to maximize the yield and minimize the formation of by-products.
Mechanism of Action: Acetylcholinesterase Inhibition
This compound functions as a non-systemic insecticide with both contact and stomach action.[5][6] Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[2][5][6] AChE is critical for the proper functioning of the nervous system in insects (and other animals) as it is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, this compound causes an accumulation of acetylcholine at the synaptic junctions, leading to overstimulation of the nervous system, paralysis, and ultimately, the death of the insect.
The logical relationship of this signaling pathway is depicted in the diagram below.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C12H17O4PS2 | CID 17435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 531. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]
- 4. This compound [webbook.nist.gov]
- 5. This compound (Ref: OMS 1075) [sitem.herts.ac.uk]
- 6. coromandel.biz [coromandel.biz]
- 7. This compound (PAP) | C12H17O4PS2 | CID 20056903 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Discovery and History of Phenthoate: A Technical Guide
An In-depth Look at the Synthesis, Mechanism, and Toxicological Profile of an Organophosphate Insecticide
Introduction
Phenthoate is a non-systemic organothiophosphate insecticide and acaricide with a broad spectrum of activity against various agricultural pests.[1][2] First introduced in the 1960s, it has been utilized in the control of chewing and sucking insects on a variety of crops, including rice, cotton, vegetables, and fruits.[3][4] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, mechanism of action, and toxicological profile of this compound, intended for researchers, scientists, and professionals in drug development and crop protection.
Discovery and History
This compound was developed by the Italian company Montecatini in the 1960s.[5] It emerged during the "Age of Pesticides," a period of rapid development and deployment of synthetic organic pesticides following World War II.[6] Organophosphates, including this compound, were developed as highly effective insecticides, often replacing the more persistent organochlorine compounds.[6] this compound is also known by various trade names, including Cidial®, Elsan®, Phendal®, and Tanone®.[2][7]
Physicochemical Properties
This compound is a colorless crystalline solid or a reddish-yellow liquid in its technical form, with a characteristic aromatic or garlic-like odor.[7][8] It is soluble in many organic solvents but has low solubility in water.[8][9] Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (RS)-Ethyl --INVALID-LINK--acetate | [1] |
| CAS Number | 2597-03-7 | [1] |
| Chemical Formula | C12H17O4PS2 | [1] |
| Molar Mass | 320.36 g/mol | [1] |
| Appearance | Colorless crystalline solid / Reddish-yellow liquid (technical) | [7][9] |
| Melting Point | 17-18 °C | [7] |
| Density | 1.226 g/mL (at 20 °C) | [1] |
| Water Solubility | 11 mg/L (at 24 °C) | [1] |
| Vapor Pressure | 4 x 10^-5 torr (at 40°C) | [9] |
| Log P (Octanol/Water) | 3.69 | [9] |
Synthesis of this compound
The industrial synthesis of this compound involves a two-step process. The first step is the preparation of the key intermediate, ethyl 2-chloro-2-phenylacetate (α-carbethoxybenzyl chloride). This is typically achieved through the chlorination of ethyl mandelate or ethyl phenylacetate. The second step is the reaction of this intermediate with the sodium or ammonium salt of O,O-dimethyl phosphorodithioic acid.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl phenylacetate
-
Sulfuryl chloride (SO2Cl2)
-
O,O-dimethyl phosphorodithioic acid
-
Triethylamine (or another suitable base)
-
Toluene (or another suitable organic solvent)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Synthesis of Ethyl 2-chloro-2-phenylacetate:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve ethyl phenylacetate in an inert solvent like toluene.
-
Slowly add sulfuryl chloride to the solution while stirring. The reaction is typically initiated with a radical initiator (e.g., benzoyl peroxide) and may require heating.
-
Monitor the reaction by gas chromatography (GC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture and wash it with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure using a rotary evaporator to obtain crude ethyl 2-chloro-2-phenylacetate.
-
-
Synthesis of this compound:
-
In a separate reaction vessel, prepare the triethylammonium salt of O,O-dimethyl phosphorodithioic acid by reacting O,O-dimethyl phosphorodithioic acid with triethylamine in toluene.
-
Slowly add the crude ethyl 2-chloro-2-phenylacetate to the salt solution with stirring.
-
Heat the reaction mixture under reflux for several hours, monitoring its progress by GC.
-
Once the reaction is complete, cool the mixture and wash it with water to remove the triethylammonium chloride byproduct.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
The resulting crude this compound can be further purified by vacuum distillation or chromatography.
-
Caption: A logical workflow for the two-step synthesis of this compound.
Mechanism of Action: Acetylcholinesterase Inhibition
This compound, like other organophosphate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[3][10][11] AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh) at the synaptic cleft.
Inhibition of AChE by this compound leads to the accumulation of acetylcholine in the synapses. This results in continuous stimulation of cholinergic receptors, leading to hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect.[10]
The active form of the inhibitor is often the this compound oxon, which is formed in vivo through metabolic oxidation of the P=S bond to a P=O bond.[12]
Caption: Signaling pathway of acetylcholinesterase (AChE) inhibition by this compound.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a generalized version of the Ellman's method for determining AChE inhibition.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound solutions of varying concentrations
-
Microplate reader
-
96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in phosphate buffer.
-
-
Assay:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
AChE solution
-
This compound solution (or solvent for control)
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the ATCI substrate to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme).
-
Toxicology
The toxicity of this compound varies depending on the species, route of administration, and the purity of the technical product.[10] Impurities in technical grade this compound have been shown to potentiate its toxicity.[10] A summary of acute toxicity data is presented in Table 2.
Table 2: Acute Toxicity of this compound in Various Species
| Species | Route | LD50 (mg/kg bw) | Reference(s) |
| Rat (Male) | Oral | 116 | [13] |
| Rat | Oral | 242 (90.5% purity) | [10] |
| Rat | Oral | 118 (78.7% purity) | [10] |
| Rat | Oral | 77.7 (61.2% purity) | [10] |
| Rabbit | Dermal | 1830-2220 | [10] |
| Hare | Oral | 72 | [10] |
| Chicken | Oral | ~255 (90.5% purity) | [10] |
| Chicken | Oral | 2990 (purified) | [10] |
Experimental Protocol: Determination of Acute Oral LD50 in Rats
This protocol is a generalized procedure for determining the acute oral lethal dose (LD50).
Materials:
-
Wistar rats (or another appropriate strain), typically young adults of a single sex.
-
This compound dissolved in a suitable vehicle (e.g., corn oil).
-
Oral gavage needles.
-
Animal cages with appropriate bedding, food, and water.
Procedure:
-
Animal Acclimatization:
-
Acclimatize the animals to the laboratory conditions for at least 5 days before the experiment.
-
-
Dose Preparation:
-
Prepare a range of doses of this compound in the vehicle. The dose range should be selected based on preliminary range-finding studies to bracket the expected LD50.
-
-
Administration:
-
Divide the animals into groups (e.g., 5-10 animals per group). One group will serve as the control and receive only the vehicle.
-
Administer a single oral dose of this compound to each animal in the treatment groups using an oral gavage needle.
-
-
Observation:
-
Observe the animals for signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, and 48 hours) and then daily for 14 days.
-
Record all clinical signs of toxicity, such as tremors, convulsions, salivation, and changes in activity.
-
-
Data Analysis:
-
Record the number of mortalities in each dose group over the 14-day observation period.
-
Calculate the LD50 value and its 95% confidence limits using a recognized statistical method, such as probit analysis.
-
Efficacy
This compound is effective against a wide range of insect pests. It has been used to control pests in crops such as rice, cotton, citrus, and vegetables. Some of the target pests include aphids, leafhoppers, scale insects, mealybugs, and the larvae of Lepidoptera.[8]
Environmental Fate and Metabolism
This compound is relatively non-persistent in the environment.[10] In soil, it is degraded by microbial action.[9] In plants, it is metabolized through oxidation and hydrolysis.[8] In mammals, this compound is rapidly absorbed, metabolized, and excreted, primarily in the urine.[10] The major metabolites include this compound acid, desmethyl this compound, and their oxon analogs.[10][12]
Analytical Methods
The analysis of this compound residues in environmental and biological samples is typically performed using chromatographic techniques. Gas chromatography (GC) with a flame photometric detector (FPD) or a mass spectrometer (MS) is commonly used.[1] High-performance liquid chromatography (HPLC) coupled with MS is also employed for the analysis of this compound and its metabolites.[14] Sample preparation often involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the analytes from the sample matrix.[8]
Conclusion
This compound has been a significant organophosphate insecticide for several decades, valued for its broad-spectrum efficacy and relatively low environmental persistence compared to older insecticides. Its discovery and development were part of a broader movement in the mid-20th century towards synthetic organic pesticides. A thorough understanding of its chemical properties, synthesis, mechanism of action as an acetylcholinesterase inhibitor, and toxicological profile is essential for its safe and effective use, as well as for the development of newer, more selective pest control agents. The experimental protocols outlined in this guide provide a framework for the scientific investigation of this compound and similar compounds.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. This compound (Ref: OMS 1075) [sitem.herts.ac.uk]
- 3. China this compound Manufacturers Factory Suppliers [rayfull.net]
- 4. Phendal 50 EC Insecticide (this compound 50% EC) | Buy Online [agribegri.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound 50% EC Insecticides Online [agribegri.com]
- 7. CN106632463A - Preparation method and use of this compound stereoisomer - Google Patents [patents.google.com]
- 8. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]
- 9. nucleus.iaea.org [nucleus.iaea.org]
- 10. 531. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. This compound metabolites in human poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound toxicity: cumulative effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical methods for Pesticide residue analysis | ALS Life Sciences | Europe [alsglobal.eu]
A Technical Guide to the Physical and Chemical Stability of Phenthoate
Introduction
Phenthoate (S-α-ethoxycarbonylbenzyl O,O-dimethyl phosphorodithioate) is a non-systemic organophosphate insecticide and acaricide widely used in agriculture for controlling a variety of pests on crops such as citrus, cotton, and rice.[1] The efficacy, environmental persistence, and toxicological profile of this compound are intrinsically linked to its physical and chemical stability. Understanding its degradation under various environmental conditions—hydrolysis, photolysis, and thermal stress—is critical for researchers, scientists, and professionals involved in drug development and environmental risk assessment. This technical guide provides an in-depth analysis of this compound's stability, summarizing key quantitative data, detailing experimental protocols, and visualizing degradation pathways.
Hydrolytic Stability
The hydrolysis of this compound is highly dependent on the pH of the aqueous medium. It is a critical degradation pathway in aquatic environments and spray tank mixtures. Generally, this compound is stable in neutral to acidic conditions but degrades as the alkalinity increases.[2][3]
Data Presentation: Hydrolytic Degradation of this compound
The following table summarizes the quantitative data on the hydrolytic stability of this compound under different pH conditions.
| pH | Medium | Temperature (°C) | Time | Degradation (%) | Half-life (t½) | Major Products | Citation |
| 3.9 - 7.8 | Buffer solutions | Not Specified | 20 days | Slight/Stable | Not Determined | - | [2][4] |
| 8.0 | 0.01 M Phosphate Buffer | Not Specified | - | - | ~12 days | This compound acid, Demethyl this compound, Demethyl this compound oxon | [3][4][5] |
| 9.7 | Buffer solutions | Not Specified | 20 days | ~25% | Not Determined | - | [2][3][4] |
Experimental Protocol: Hydrolysis Study
This protocol is a generalized procedure for assessing the hydrolysis of this compound as a function of pH, based on standard pesticide testing guidelines.
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at various pH levels (e.g., pH 4, 7, and 9) to represent acidic, neutral, and alkaline conditions.[6] A water-ethanol (1:1) solution can also be used.[4]
-
Sample Preparation: Prepare a stock solution of this compound (radiolabeled, e.g., ¹⁴C, or non-labeled) in a suitable solvent. Add a small aliquot of the stock solution to the buffer solutions in sterile, transparent containers to achieve the desired final concentration (e.g., 1.5 x 10⁻⁵ M).[4]
-
Incubation: Seal the containers and incubate them in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.
-
Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 3, 7, 14, 21, and 28 days).[4]
-
Analysis: Quench the reaction if necessary. Extract the parent compound and degradation products using an appropriate organic solvent. Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to quantify the concentration of this compound and identify major degradation products.[4][7]
-
Data Analysis: Determine the degradation rate and calculate the half-life (DT50) for each pH level, typically using first-order kinetics.[8][9]
Visualization: Hydrolysis Pathway of this compound
The diagram below illustrates the primary degradation pathway of this compound under hydrolytic conditions.
Photostability
Photodegradation is another significant pathway for the dissipation of this compound in the environment, particularly on plant surfaces and in shallow water bodies. Exposure to sunlight or artificial UV light can transform this compound into various products.
Data Presentation: Photodegradation of this compound
| Light Source | Medium | Concentration | Irradiation Time | Degradation (%) | Major Products | Citation |
| Medium Pressure Mercury Lamp (>280 nm) | Distilled Water (pH ~7.0) | 5-8 mg/kg | 6-8 hours | ~50% | Ethyl mandelate, three unknown products (<10% each) | [4] |
| Sunlight | Glass Plates | Not Specified | 40 hours | ~90% (mainly volatilization) | This compound oxon, Demethyl this compound, Mandelic acid, Bis-[alpha-(carboethoxy)benzyl] disulfide, O,O-dimethyl phosphorothioic/dithioic acid | [4][5] |
Experimental Protocol: Aqueous Photolysis Study
This protocol outlines a method for evaluating the photodegradation of this compound in water, consistent with international guidelines (e.g., ICH Q1B, OECD 316).[10][11]
-
Sample Preparation: Prepare an aqueous solution of this compound, typically using radiolabeled material (e.g., ¹⁴C-phenthoate) in sterilized, purified water (e.g., distilled or HPLC grade) at a concentration relevant to environmental conditions.[4]
-
Apparatus: Use a photolysis reactor equipped with a light source capable of simulating sunlight, such as a xenon arc lamp or a medium-pressure mercury lamp fitted with a filter to exclude wavelengths below 280-290 nm.[4] The temperature of the solution should be maintained at a constant level.
-
Irradiation: Place the this compound solution in chemically inert and transparent quartz cells within the reactor. Irradiate the samples for a defined period.
-
Control Samples: Prepare identical samples to be kept in the dark at the same temperature to serve as controls, allowing for differentiation between hydrolytic and photodegradation.[4]
-
Sampling and Analysis: At specified time intervals, withdraw samples from both the irradiated and dark control solutions. Analyze the samples using methods like HPLC, TLC, or LC-MS to determine the concentration of the parent this compound and to identify and quantify photoproducts.[4]
-
Quantum Yield Determination: If required, the quantum yield can be calculated to determine the reaction rate of direct photolysis.
Visualization: Photodegradation Pathway of this compound
The following diagram shows the complex degradation pathways of this compound when exposed to light.
Thermal Stability
The thermal stability of this compound is crucial for determining appropriate storage conditions for both the technical grade active ingredient and its formulated products. High temperatures can lead to degradation and, in some cases, the formation of more toxic byproducts.
Data Presentation: Thermal Stability of this compound
| Product Type | Temperature (°C) | Duration | Active Ingredient Loss (%) | Observations | Citation |
| Technical Grade | Room Temperature | 1 year | 1 - 2% | Stable under normal storage. | [4] |
| Technical Grade | 50 | 1 month | 1 - 4% | Minor degradation. | [4] |
| Technical Grade | 60 | Extended | Stable | - | [2] |
| Technical Grade | 120 | Not Specified | - | Decomposes. | [3] |
| Formulated Product | 40 | 12 months | Not Specified | Increased acute oral toxicity (LD₅₀ decreased from 258 to 130 mg/kg). | [4] |
Experimental Protocol: Accelerated Storage Stability Study
This protocol is based on standard methods like OECD 113 for evaluating the stability of pesticides under accelerated storage conditions.[12]
-
Sample Preparation: Place a known quantity of the this compound technical material or formulated product into its original, sealed container or a suitable inert container.
-
Storage Conditions: Place the containers in a temperature-controlled oven set to an elevated temperature (e.g., 54 ± 2°C, or 50°C as per specific studies).[4][12] The duration is typically 14 days for an accelerated study, which can be extrapolated to a longer shelf-life at ambient temperatures.[12]
-
Control Samples: Store control samples at ambient or refrigerated temperatures.
-
Analysis: After the storage period, allow the samples to return to room temperature. Analyze the concentration of the active ingredient using a validated analytical method, such as GC or HPLC.[13]
-
Evaluation: Compare the active ingredient concentration of the stored sample to the initial concentration (or the control sample) to determine the percentage of degradation. Physical properties should also be observed and recorded.
General Experimental Workflow and Analytical Techniques
Stability studies for this compound, whether for hydrolysis, photolysis, or thermal degradation, follow a structured experimental workflow. The choice of analytical technique is critical for accurately quantifying the parent compound and identifying degradation products.
Common Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Widely used for the separation and quantification of this compound and its polar metabolites.[4][7][13]
-
Gas Chromatography (GC): Suitable for analyzing the volatile parent compound, often coupled with detectors like a flame photometric detector (FPD) or an electron capture detector (µECD).[14]
-
Mass Spectrometry (MS): Often coupled with GC or LC (GC-MS, LC-MS), it is the gold standard for the structural elucidation and confirmation of degradation products.[15]
-
Thin-Layer Chromatography (TLC): A useful technique for separating radiolabeled compounds and their metabolites.[4]
Visualization: General Workflow for this compound Stability Testing
The diagram below outlines the logical steps involved in a typical stability study.
Conclusion
This compound exhibits moderate stability, with degradation being significantly influenced by environmental factors. It is relatively stable in acidic to neutral aqueous solutions but undergoes hydrolysis under alkaline conditions, primarily forming this compound acid.[2][3][4] Photodegradation proceeds at a moderate rate, yielding a variety of products including this compound oxon and mandelic acid.[4][5] While stable at typical ambient storage temperatures, this compound degrades at elevated temperatures, and its formulated products may become more toxic over time with improper storage.[4] A thorough understanding of these stability characteristics, gained through methodologically sound studies, is essential for ensuring its effective use in agriculture and for accurately assessing its environmental fate and risk.
References
- 1. coromandel.biz [coromandel.biz]
- 2. This compound(2597-03-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. This compound | C12H17O4PS2 | CID 17435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 531. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]
- 5. Alteration of O,O-dimethyl S-[alpha-(carboethoxy)benzyl] phosphorodithioate (this compound) in citrus, water, and upon exposure to air and sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hortscans.ces.ncsu.edu [hortscans.ces.ncsu.edu]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. Considering degradation kinetics of pesticides in plant uptake models: proof of concept for potato - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 12. OECD 113 - Thermal Stability and Stability in Air - Situ Biosciences [situbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Phenthoate: A Technical Guide to its Mammalian Toxicity and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenthoate is an organophosphate insecticide that exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This in-depth technical guide provides a comprehensive overview of the mammalian toxicity and safety profile of this compound, drawing from a range of toxicological studies. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment. This guide summarizes key quantitative data in structured tables, outlines experimental methodologies for pivotal studies, and provides detailed diagrams of the metabolic and signaling pathways involved in its toxicity.
Mechanism of Action
The principal mechanism of this compound's toxicity is the inhibition of acetylcholinesterase (AChE)[1][2]. This compound itself is a phosphorothioate, which is metabolically activated to its oxygen analog, this compound oxon[3]. This "oxon" form is a potent inhibitor of AChE[4]. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses[2][5]. By inhibiting AChE, this compound oxon leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of muscarinic and nicotinic receptors[5][6][7]. This overstimulation disrupts normal nerve impulse transmission, leading to the characteristic signs of organophosphate poisoning[4][6].
dot
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition by this compound Oxon.
Toxicokinetics and Metabolism
Following oral administration, this compound is rapidly absorbed, distributed, metabolized, and its metabolites are excreted, primarily in the urine[4]. The metabolic pathway involves two main types of reactions: activation and detoxification. The activation step, mediated by cytochrome P450 enzymes, converts the parent this compound (a 'thion') to its active oxygen analog, this compound oxon[3]. Detoxification occurs through hydrolysis by carboxylesterases and glutathione transferases, as well as through the formation of various water-soluble degradation products such as this compound acid and desmethyl this compound acid[4][8].
dot
Caption: Simplified Metabolic Pathway of this compound in Mammals.
Mammalian Toxicity Profile
Acute Toxicity
This compound is classified as moderately hazardous (WHO Hazard Class II)[3]. The acute toxicity of this compound can vary significantly depending on the purity of the technical product, with impurities potentiating its toxicity[4].
Table 1: Acute Toxicity of this compound in Mammalian Species
| Species | Route | LD50 (mg/kg bw) | Purity | Reference |
| Rat | Oral | 116 | Not Specified | [9] |
| Rat | Oral | 242 | 90.50% | [4] |
| Rat | Oral | 400 | Not Specified | [3] |
| Rat | Oral | 410 | Technical | [10] |
| Rat | Oral | 4,728 | 98.5% | [4] |
| Rat | Dermal | > 5,000 | Technical | [10] |
| Mouse | Oral | 350-400 | Technical | [11] |
| Rabbit | Dermal | 72.0 | Not Specified | [1] |
Experimental Protocol: Acute Oral Toxicity (General)
A standardized protocol, such as those outlined by the OECD (e.g., Guideline 401), is typically followed[12]. The study generally involves the administration of a single dose of the test substance to rodents (e.g., rats) via oral gavage. Multiple dose groups with a set number of animals per sex are used to determine the dose that is lethal to 50% of the test population (LD50). Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality. A necropsy is performed on all animals.
dot
Caption: Generalized Workflow for an Acute Oral Toxicity Study.
Subchronic and Chronic Toxicity
Repeated exposure to this compound has been shown to cause various effects, primarily related to cholinesterase inhibition.
Table 2: Subchronic and Chronic Toxicity of this compound
| Species | Duration | Route | NOAEL | LOAEL | Effects at LOAEL | Reference |
| Rat | 90 days | Oral | < 2.5 mg/kg/day | 2.5 mg/kg/day | Decreased organ weights | [9][13] |
| Rat | 13 weeks | Oral | - | 2.5-10 mg/kg/day | Decreased weights of liver, heart, spleen, brain, testes, and adrenals | [13] |
| Rat | 116 weeks | Diet | 20 ppm | 100 ppm | Depression of plasma cholinesterase activity in females | [14] |
| Dog | 104 weeks | Diet | 10 ppm (0.29 mg/kg/day) | - | No toxicological effect | [10][14] |
Experimental Protocol: Chronic Toxicity/Carcinogenicity Study (General)
These long-term studies, often following OECD guidelines (e.g., 451), involve administering the test substance in the diet to rodents for a substantial portion of their lifespan (e.g., 2 years)[12][15]. Multiple dose groups and a control group are used. Throughout the study, animals are monitored for clinical signs, body weight changes, and food consumption. Periodic hematological and clinical chemistry analyses, including cholinesterase activity, are conducted. At the end of the study, a full histopathological examination of all major tissues and organs is performed to assess for non-neoplastic and neoplastic changes.
Carcinogenicity
This compound has not been found to be carcinogenic in long-term studies in mice and rats[4][14]. In an 18-month study in mice fed diets containing up to 1000 mg/kg, this compound was not a carcinogen[4]. Similarly, a 116-week study in rats fed diets containing up to 500 ppm did not show any oncogenic potential[14].
Genotoxicity
This compound has shown no evidence of mutagenic activity in a variety of in vitro and in vivo assays. It was not mutagenic in the Ames test with several strains of Salmonella typhimurium and E. coli, both with and without metabolic activation[4]. It also did not show mutagenic potential in a recombination assay with B. subtilis or in a host-mediated assay in mice[4].
Reproductive and Developmental Toxicity
A three-generation reproduction study in rats did not reveal any significant adverse effects on reproductive parameters at dietary concentrations up to 100 ppm[4].
Neurotoxicity
The primary neurotoxic effect of this compound is due to the inhibition of acetylcholinesterase, leading to cholinergic signs of poisoning[4]. Studies in hens have shown that this compound does not cause delayed neurotoxicity, a characteristic of some other organophosphates[4].
Human Health and Safety
In cases of human self-poisoning, this compound has a case fatality rate of around 6.5%[3][16]. The clinical picture is consistent with acute cholinergic crisis[3]. The primary metabolites found in human poisoning cases are this compound acid and demethyl this compound oxon acid[8]. The active oxon metabolite is often not detected, suggesting it rapidly binds to AChE or is quickly degraded[3][8].
Conclusion
This compound is a moderately toxic organophosphate insecticide. Its primary mechanism of toxicity is the inhibition of acetylcholinesterase by its active metabolite, this compound oxon, leading to a cholinergic crisis. It is not considered to be carcinogenic, mutagenic, or a reproductive toxin at doses tested. The acute toxicity of this compound is notably influenced by the presence of impurities. This technical guide provides a consolidated resource for understanding the mammalian toxicity and safety profile of this compound, which is crucial for risk assessment and the development of safer alternatives.
References
- 1. This compound (Ref: OMS 1075) [sitem.herts.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 531. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound metabolites in human poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound toxicity: cumulative effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tlongagro.com [tlongagro.com]
- 11. This compound | C12H17O4PS2 | CID 17435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. This compound toxicity: cumulative effects in rats [hero.epa.gov]
- 14. 711. This compound (Pesticide residues in food: 1984 evaluations) [inchem.org]
- 15. Frontiers | A new database contains 520 studies investigating the carcinogenicity data of 238 pharmaceuticals across 14 ATC classifications [frontiersin.org]
- 16. tandfonline.com [tandfonline.com]
Phenthoate ecotoxicity in aquatic and terrestrial organisms
An In-depth Examination of Phenthoate's Effects on Aquatic and Terrestrial Ecosystems
This compound, an organophosphate insecticide, has been utilized in agriculture to control a variety of insect pests. However, its application raises concerns about its potential impact on non-target organisms within both aquatic and terrestrial environments. This technical guide provides a comprehensive overview of the ecotoxicity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to support researchers, scientists, and drug development professionals in understanding its environmental risk profile.
Executive Summary
This compound exhibits a range of toxic effects on a diverse array of non-target organisms. As an acetylcholinesterase (AChE) inhibitor, its primary mode of action involves the disruption of the nervous system. This guide summarizes the available ecotoxicological data, highlighting the varying sensitivity of different species. Aquatic organisms, particularly fish and invertebrates, show susceptibility to this compound at low concentrations. Terrestrial organisms, including birds and beneficial insects like bees, are also at risk of adverse effects from exposure. Understanding the nuances of this compound's ecotoxicity is crucial for evaluating its environmental safety and for the development of safer alternatives.
Aquatic Ecotoxicity
The aquatic environment is a primary recipient of pesticide runoff from agricultural areas. Consequently, the impact of this compound on aquatic life is a significant area of concern.
Acute and Chronic Toxicity to Fish
Studies have demonstrated that this compound is toxic to fish species. The 96-hour median lethal concentration (LC50) is a common metric for acute toxicity. For the freshwater fish Labeo rohita, the 96-hour LC50 for a 50% emulsifiable concentrate (EC) formulation of this compound was determined to be 2.1 mg/L.[1] The toxicity was observed to be time-dependent, with LC50 values of 3.0, 2.6, and 2.3 mg/L at 24, 48, and 72 hours, respectively.[1] For rainbow trout (Oncorhynchus mykiss), an even lower 96-hour LC50 of 22 µg/L has been reported.
Table 1: Acute Toxicity of this compound to Fish
| Species | Formulation | Exposure Duration | LC50 | Reference |
| Labeo rohita | 50% EC | 24 h | 3.0 mg/L | [1] |
| 48 h | 2.6 mg/L | [1] | ||
| 72 h | 2.3 mg/L | [1] | ||
| 96 h | 2.1 mg/L | [1] | ||
| Oncorhynchus mykiss (Rainbow Trout) | Not Specified | 96 h | 22 µg/L |
Toxicity to Aquatic Invertebrates
Toxicity to Algae
The impact of this compound on primary producers like algae is a crucial aspect of its ecotoxicological profile. Algal growth inhibition tests, such as OECD Guideline 201, are used to determine the effects of chemicals on the growth of freshwater green algae (e.g., Pseudokirchneriella subcapitata) or cyanobacteria. These tests typically determine the EC50 (the concentration causing a 50% reduction in growth or biomass) and the NOEC. While specific EC50 and NOEC values for this compound are not widely reported in the reviewed literature, its classification as a hazardous substance suggests that it has the potential to inhibit algal growth at environmentally relevant concentrations.
Terrestrial Ecotoxicity
This compound can impact a variety of terrestrial organisms through direct contact, ingestion of contaminated food, or exposure to contaminated soil and water.
Avian Toxicity
Birds can be exposed to this compound through the consumption of treated seeds, contaminated insects, or by drinking contaminated water. The acute oral toxicity (LD50) and dietary toxicity (LC50) are key parameters in assessing avian risk. For the Mallard duck (Anas platyrhynchos), the 8-day dietary LC50 for this compound has been reported as >10,000 ppm, with a No Observed Effect Level (NOEL) of 10,000 ppm.[2] This suggests a relatively low dietary toxicity to this species under the tested conditions. However, it is important to note that sensitivity can vary significantly between different bird species. Information on the reproductive toxicity of this compound to birds is limited in the available literature.
Table 2: Avian Dietary Toxicity of this compound
| Species | Exposure Duration | Endpoint | Value | Reference |
| Anas platyrhynchos (Mallard duck) | 8 days | LC50 | >10,000 ppm | [2] |
| 8 days | NOEL | 10,000 ppm | [2] |
Mammalian Toxicity
This compound is moderately toxic to mammals. The acute oral LD50 in rats has been reported to be in the range of 77.7 to 242 mg/kg, with the toxicity varying depending on the purity of the technical product.[3] Impurities in the technical mixture have been shown to potentiate the acute toxicity of this compound.[3]
Table 3: Acute Oral Toxicity of this compound to Mammals
| Species | Purity | LD50 | Reference |
| Rat | 90.50% | 242 mg/kg | [3] |
| Rat | 78.7% | 118 mg/kg | [3] |
| Rat | 61.2% | 77.7 mg/kg | [3] |
Toxicity to Terrestrial Invertebrates
This compound poses a risk to honey bees, which are vital for pollination. Both acute contact and oral toxicity are important routes of exposure. While specific LD50 values for this compound are not detailed in the provided search results, as an organophosphate insecticide, it is expected to be toxic to bees. Standardized testing protocols, such as OECD Guidelines 213 (Acute Oral Toxicity) and 214 (Acute Contact Toxicity), are used to determine the LD50.
Mechanism of Action
This compound, like other organophosphate insecticides, acts as an inhibitor of the enzyme acetylcholinesterase (AChE).[4] AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft of the nervous system.
Mechanism of action of this compound as an acetylcholinesterase inhibitor.
By inhibiting AChE, this compound causes an accumulation of acetylcholine at the nerve synapse. This leads to continuous stimulation of the postsynaptic receptors, resulting in hyperactivity of the nervous system, paralysis, and ultimately, death of the organism.
Environmental Fate and Transport
The environmental persistence and mobility of this compound are key factors in determining its potential for ecotoxicological effects.
Degradation
This compound is subject to both biotic and abiotic degradation processes in the environment.
-
Hydrolysis: The breakdown of this compound in water is dependent on pH. It is relatively stable in acidic to neutral conditions (pH 3.9-7.8) but degrades more rapidly under alkaline conditions.[3][5] At pH 9.7, approximately 25% of this compound degrades in 20 days.[3][5] The hydrolysis half-life at pH 8.0 has been reported to be approximately 12 days.[5]
-
Soil Degradation: In soil, this compound degradation is influenced by microbial activity, moisture, and temperature.[5] Under favorable conditions, the half-life of this compound in various soil types can be around 10 days, with over 95% degradation occurring within 30 days.[5] In drier soils, the persistence can be longer.[5]
Bioconcentration
The potential for a chemical to accumulate in the tissues of an organism to a concentration higher than that in the surrounding environment is known as bioconcentration, measured by the Bioconcentration Factor (BCF). While specific BCF values for this compound were not found in the provided search results, its physicochemical properties can provide an indication of its bioconcentration potential.
Experimental Protocols
The ecotoxicity data presented in this guide are derived from standardized laboratory tests. The following provides an overview of the methodologies for some of the key experiments.
Fish Acute Toxicity Test (Following OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a short period, typically 96 hours.
General workflow for a fish acute toxicity test (OECD 203).
-
Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) for cold water and Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas) for warm water.
-
Test Conditions: The test is conducted in a static, semi-static, or flow-through system with controlled temperature, pH, and dissolved oxygen levels.
-
Procedure: Groups of fish are exposed to a range of concentrations of the test substance. Mortality and any abnormal behavioral or physiological responses are recorded at specified intervals over the 96-hour period.
-
Data Analysis: The LC50 values and their 95% confidence intervals are calculated using appropriate statistical methods, such as probit analysis.[1]
Avian Dietary Toxicity Test (Following OECD Guideline 205)
This test determines the concentration of a substance in the diet that is lethal to 50% of the test birds (LC50) over a defined period.
References
An In-depth Technical Guide to the Degradation Products of Phenthoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation products of the organothiophosphate insecticide Phenthoate. It details the chemical structures of these products, summarizes quantitative data on degradation rates, and outlines experimental protocols for studying this compound's environmental fate.
Introduction to this compound and its Environmental Degradation
This compound, with the chemical name S-[α-(ethoxycarbonyl)benzyl] O,O-dimethyl phosphorodithioate, is a non-systemic insecticide and acaricide. Its environmental persistence is a key factor in assessing its overall impact. This compound degrades in the environment through various pathways, including hydrolysis, oxidation, photodegradation, and microbial metabolism, leading to the formation of several degradation products. Understanding the identity and formation of these products is crucial for a complete toxicological and environmental risk assessment.
Chemical Structures of this compound and its Degradation Products
The degradation of this compound results in a variety of metabolites. The primary degradation products identified in various matrices such as citrus, water, and soil, and upon exposure to sunlight are presented below.[1]
This compound
-
IUPAC Name: S-[α-(ethoxycarbonyl)benzyl] O,O-dimethyl phosphorodithioate
-
Molecular Formula: C₁₂H₁₇O₄PS₂
-
Chemical Structure:
Major Degradation Products:
-
This compound Oxon: Formed by the oxidative desulfuration of the P=S bond to a P=O bond.
-
IUPAC Name: S-[α-(ethoxycarbonyl)benzyl] O,O-dimethyl phosphorothioate
-
Molecular Formula: C₁₂H₁₇O₅PS
-
Chemical Structure:
-
-
Demethyl this compound: Results from the demethylation of one of the methoxy groups.
-
IUPAC Name: S-[α-(ethoxycarbonyl)benzyl] O-methyl O-hydrogen phosphorodithioate
-
Molecular Formula: C₁₁H₁₅O₄PS₂
-
Chemical Structure:
-
-
This compound Acid: Formed by the hydrolysis of the ethyl ester group.
-
IUPAC Name: 2-[(dimethoxyphosphinothioyl)sulfanyl]-2-phenylacetic acid
-
Molecular Formula: C₁₀H₁₃O₄PS₂
-
Chemical Structure:
-
-
Mandelic Acid: A product of the cleavage of the side chain.
-
IUPAC Name: 2-hydroxy-2-phenylacetic acid
-
Molecular Formula: C₈H₈O₃
-
Chemical Structure:
-
-
Bis-[α-(carboethoxy)benzyl] disulfide: A disulfide product formed from the side chain.
-
Molecular Formula: C₂₀H₂₂O₄S₂
-
Chemical Structure:
-
-
O,O-dimethyl phosphorothioic acid: A product of the cleavage of the phosphorus-sulfur bond.
-
Molecular Formula: C₂H₇O₃PS
-
Chemical Structure:
-
-
O,O-dimethyl phosphorodithioic acid: Another product resulting from the cleavage of the phosphorus-sulfur bond.
-
Molecular Formula: C₂H₇O₂PS₂
-
Chemical Structure:
-
Quantitative Data on this compound Degradation
The degradation rate of this compound is influenced by environmental factors such as pH, temperature, soil type, and the presence of light.
Hydrolysis
This compound is relatively stable in acidic and neutral aqueous solutions but degrades more rapidly under alkaline conditions.[2]
| pH | Temperature (°C) | Half-life (t½) | Remaining this compound after 28 days (%) | Reference |
| 6.0 | 24.5 ± 1 | - | 45 | [2] |
| 7.0 | 24.5 ± 1 | - | 21 | [2] |
| 8.0 | 24.5 ± 1 | ~12 days | 22 | [1][2] |
| 9.7 | Not specified | - | ~75% after 20 days | [2] |
Soil Degradation
In soil, this compound degradation is primarily mediated by microbial activity. The persistence of this compound in soil can vary significantly depending on soil type and environmental conditions.
| Soil Type | Incubation Conditions | Half-life (t½) | Degradation Product(s) | Reference |
| Loam and Silty Clay Loam (moist) | Aerobic and Anaerobic | Rapid | This compound acid, CO₂ | [2] |
| Dry Soil | Field conditions | > 75 days (62% remaining) | - | [2] |
| Not specified | 25°C, dark | 3.2 days (77.0 hours) | - | [3] |
Photodegradation
Exposure to sunlight accelerates the degradation of this compound.
| Medium | Light Source | Half-life (t½) | Major Degradation Product(s) | Reference |
| On glass plates | Sunlight | - | This compound oxon | [2] |
Experimental Protocols
This section provides an overview of methodologies for key experiments to study this compound degradation.
Hydrolysis Study
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Materials:
-
This compound standard
-
Buffer solutions (pH 4, 7, and 9)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Constant temperature incubator
-
HPLC system with UV or MS detector
Procedure:
-
Prepare stock solutions of this compound in acetonitrile.
-
Add a small aliquot of the this compound stock solution to each buffer solution in separate sterile vessels to achieve a final concentration suitable for analysis.
-
Incubate the solutions at a constant temperature (e.g., 25°C) in the dark.
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), withdraw aliquots from each solution.
-
Immediately analyze the samples by HPLC to determine the concentration of remaining this compound.
-
Calculate the hydrolysis rate constants and half-lives using first-order kinetics.[4]
Soil Degradation Study
Objective: To evaluate the degradation rate and identify major degradation products of this compound in soil.
Materials:
-
This compound standard (radiolabeled or non-labeled)
-
Representative soil samples (sieved)
-
Incubator
-
Extraction solvents (e.g., acetonitrile, ethyl acetate)
Procedure:
-
Characterize the soil properties (pH, organic matter content, texture).
-
Fortify a known amount of soil with a this compound standard solution to a specific concentration (e.g., 0.75 mg/kg).[5]
-
Adjust the moisture content of the soil to a specified level (e.g., 50% of water holding capacity).[2]
-
Incubate the treated soil samples in the dark at a constant temperature (e.g., 25°C).[5]
-
Collect soil subsamples at various time points (e.g., 0, 2, 6, 12, 24, 48, 72, 120, 168, 336, and 672 hours).[5]
-
Extract this compound and its degradation products from the soil samples using an appropriate solvent.
-
Analyze the extracts using GC or LC-MS/MS to quantify the parent compound and identify degradation products.
-
Determine the dissipation kinetics and calculate the half-life.
Photodegradation Study
Objective: To assess the effect of light on the degradation of this compound.
Materials:
-
This compound standard
-
Solvent (e.g., water, acetonitrile)
-
Photoreactor equipped with a suitable light source (e.g., Xenon lamp)
-
Quartz or borosilicate glass vessels
-
Analytical instruments (HPLC, GC-MS)
Procedure:
-
Prepare a solution of this compound in a photolytically transparent solvent.
-
Place the solution in the photoreactor and expose it to a controlled light source that simulates sunlight.
-
As a control, wrap an identical sample in aluminum foil and place it in the same photoreactor to assess degradation in the absence of light.
-
Withdraw samples from both the exposed and control solutions at regular time intervals.
-
Analyze the samples by HPLC or GC-MS to measure the concentration of this compound.
-
Calculate the photodegradation rate constant and quantum yield.
Visualizations
This compound Degradation Pathways
Caption: Major degradation pathways of this compound.
Experimental Workflow for Soil Degradation Study
Caption: Workflow for a this compound soil degradation study.
References
- 1. Alteration of O,O-dimethyl S-[alpha-(carboethoxy)benzyl] phosphorodithioate (this compound) in citrus, water, and upon exposure to air and sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 531. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Phenthoate use as an acaricide and insecticide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenthoate is a non-systemic organophosphate insecticide and acaricide known for its broad-spectrum efficacy against a variety of agricultural pests.[1] It operates through contact and stomach action, providing rapid knockdown of target organisms. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, toxicological profile, and environmental fate, along with detailed experimental protocols relevant to its study.
Chemical and Physical Properties
This compound is characterized as a colorless crystalline solid with an aromatic odor, although technical grade products may appear as a reddish-yellow liquid.[2][3] It is soluble in many organic solvents but has low solubility in water.[2][4] Key chemical and physical properties are summarized in the table below.
| Property | Value | References |
| Chemical Name | S-α-ethoxycarbonylbenzyl O,O-dimethyl phosphorodithioate | [4] |
| CAS Number | 2597-03-7 | [3] |
| Molecular Formula | C₁₂H₁₇O₄PS₂ | [3] |
| Molecular Weight | 320.4 g/mol | [3] |
| Appearance | Colorless crystalline solid / Yellowish to reddish liquid (technical) | [2][4] |
| Melting Point | 17-18 °C | [3] |
| Boiling Point | Decomposes before boiling at normal pressure | [2] |
| Vapor Pressure | 2.6 x 10⁻⁶ mmHg | [2] |
| Water Solubility | 11 mg/L at 24°C | [4][5] |
| Log P (Kow) | 3.69 | [4] |
| Stability | Stable in acidic to neutral solutions; hydrolyzes in alkaline conditions. | [2] |
Mechanism of Action
This compound, like other organophosphate insecticides, functions as a cholinesterase inhibitor.[4][6] Specifically, it inhibits the enzyme acetylcholinesterase (AChE) in the nervous system of target organisms.[6]
Signaling Pathway of Acetylcholinesterase Inhibition
Acetylcholinesterase is crucial for the termination of nerve impulses at cholinergic synapses. It hydrolyzes the neurotransmitter acetylcholine (ACh) into choline and acetic acid. By inhibiting AChE, this compound leads to an accumulation of ACh in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to hyperexcitation, paralysis, and ultimately, the death of the insect or mite.[1]
Efficacy as an Acaricide and Insecticide
This compound is effective against a wide range of sucking and chewing pests on various crops, including cotton, rice, fruits, and vegetables.[6] Its targets include aphids, thrips, whiteflies, mites, caterpillars, and beetles.[6]
| Target Pest | Crop | Application Rate | Efficacy | References |
| Rice Stem Borer (Scirpophaga incertulas) | Rice | 0.5 kg a.i./ha | Effective control | [5] |
| Aphids, Whiteflies, Thrips | Tomato | Not specified | Effective control | [7] |
| Cotton Bollworm (Helicoverpa armigera) | Cotton | Not specified | Effective control | [8] |
| Citrus Red Mite (Panonychus citri) | Citrus | Not specified | Effective control | [3] |
| Green Leafhopper | Rice | Not specified | Effective control | [9] |
Note: Specific mortality percentages from field trials are not consistently reported in the available literature. Efficacy is generally described as "effective" at recommended application rates.
Toxicological Profile
This compound is classified as a moderately hazardous insecticide.[10] Its toxicity varies depending on the organism, route of exposure, and purity of the technical product.[1]
| Organism | Test Type | Value | References |
| Mammals | |||
| Rat | Acute Oral LD₅₀ | >2000 mg/kg | [4] |
| Rat | Acute Dermal LD₅₀ | >2000 mg/kg | [4] |
| Mouse | Acute Oral LD₅₀ | 350-400 mg/kg | [10] |
| Avian | |||
| Pheasant | Acute Oral LD₅₀ | 218 mg/kg | [4] |
| Quail | Acute Oral LD₅₀ | 300 mg/kg | [4] |
| Aquatic Organisms | |||
| Carp | 48h LC₅₀ | 2.5 ppm | [4] |
| Goldfish | 48h LC₅₀ | 2.4 ppm | [4] |
| Labeo rohita (freshwater fish) | 96h LC₅₀ | 2.1 mg/L | [11] |
| Insects (Non-target) | |||
| Honeybee (Apis mellifera) | Contact Toxicity | Highly toxic | [11] |
| Trichogramma chilonis (parasitoid wasp) | Contact Toxicity | Highly toxic | [6] |
| Coccinella septempunctata (predatory beetle) | Ingestion | 35-67% mortality | [12] |
| Aquatic Invertebrates | |||
| Daphnia magna | 48h EC₅₀ | Not specified, but organophosphates are generally toxic | [13] |
| Gammarus pulex | 96h LC₅₀ | Not specified, but sensitive to organophosphates | [4] |
Metabolism and Environmental Fate
Metabolism in Mammals
In mammals, this compound is rapidly absorbed, metabolized, and excreted, primarily in the urine.[1] The main metabolic pathways involve hydrolysis of the carboethoxy group to form this compound acid, and oxidative desulfuration to the more toxic this compound oxon, which is then further metabolized.[1]
Environmental Fate
This compound is relatively non-persistent in the environment.[1] In soil, it is rapidly degraded by microbial action, with the primary degradation product being this compound acid.[2] The half-life in soil is generally short.[4] In water, this compound is stable in acidic to neutral conditions but hydrolyzes under alkaline conditions.[2]
Experimental Protocols
Residue Analysis in Vegetables by GC-MS
This protocol provides a general workflow for the determination of this compound residues in vegetable matrices.
Objective: To quantify the concentration of this compound in a vegetable sample.
Materials:
-
Homogenizer or blender
-
Centrifuge and centrifuge tubes (50 mL)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Acetonitrile (pesticide residue grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
This compound analytical standard
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Homogenize a representative sample of the vegetable.
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add salts (e.g., 4 g MgSO₄, 1 g NaCl) for QuEChERS-based methods to induce phase separation and enhance extraction.
-
Shake vigorously for 1 minute and centrifuge.
-
-
Cleanup (Dispersive Solid-Phase Extraction - d-SPE):
-
Take an aliquot of the acetonitrile supernatant.
-
Add a mixture of PSA and anhydrous MgSO₄ to remove interferences like fatty acids and sugars.
-
Vortex and centrifuge.
-
-
Analysis by GC-MS:
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject an aliquot into the GC-MS system.
-
GC Conditions (Example):
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)
-
Injector Temperature: 250°C
-
Oven Program: Start at 70°C, ramp to 280°C.[12]
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, monitoring for characteristic this compound ions.
-
-
-
Quantification: Prepare a calibration curve using this compound analytical standards and quantify the residue in the sample by comparing peak areas.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the inhibitory effect of this compound on acetylcholinesterase activity.
Objective: To measure the in vitro inhibition of AChE by this compound.
Materials:
-
Spectrophotometer (plate reader)
-
96-well microplate
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., pH 8.0)
-
This compound solutions of varying concentrations
-
Solvent for this compound (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add buffer, AChE solution, and different concentrations of this compound.
-
Control wells (no inhibition): Add buffer, AChE solution, and the solvent used for this compound.
-
Blank wells: Add buffer, substrate, and DTNB (no enzyme).
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) to allow this compound to interact with the enzyme.
-
Initiation of Reaction: Add the substrate (ATCI) to all wells to start the enzymatic reaction.
-
Incubation and Measurement:
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
The reaction of the product (thiocholine) with DTNB produces a yellow-colored compound (TNB).
-
Measure the absorbance at 412 nm at regular intervals (kinetic assay) or after a fixed time point (endpoint assay).[2]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of AChE inhibition for each this compound concentration relative to the control.
-
Calculate the IC₅₀ value (the concentration of this compound that causes 50% inhibition of AChE activity).
-
Conclusion
This compound is a potent organophosphate insecticide and acaricide with a well-established mechanism of action. While effective for pest control, its use requires careful consideration of its toxicity to non-target organisms and its environmental fate. The information and protocols provided in this guide offer a comprehensive resource for researchers and professionals working with or studying this compound. Further research to generate more specific quantitative data on field efficacy and non-target toxicity would be beneficial for a more complete risk assessment.
References
- 1. Degradation of O, O-dimethyl S-[alpha-(carboethoxy)-benzyl] phosphorodithioate (this compound) in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 531. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Acute toxicity of organic chemicals to Gammarus pulex correlates with sensitivity of Daphnia magna across most modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of dimethoate pesticide on some biochemical biomarkers in Gammarus pulex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cotton.org [cotton.org]
- 9. entomoljournal.com [entomoljournal.com]
- 10. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
- 11. ijcmas.com [ijcmas.com]
- 12. researchgate.net [researchgate.net]
- 13. irac-online.org [irac-online.org]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Phenthoate in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed methodologies for the detection and quantification of the organophosphate pesticide, phenthoate, in environmental soil and water samples. The protocols are designed to be implemented in a standard analytical laboratory setting.
Introduction
This compound is a non-systemic insecticide and acaricide with a broad spectrum of activity. Due to its potential toxicity and environmental persistence, monitoring its levels in soil and water is crucial for environmental and human health risk assessment. This document outlines robust and validated analytical methods for the extraction, cleanup, and determination of this compound residues. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and selectivity.
Analytical Methods Overview
The selection of an appropriate analytical method depends on the sample matrix, the required sensitivity, and the available instrumentation. This guide details two primary workflows: one for soil matrices and one for water matrices. Both workflows involve sample preparation, extraction of the analyte, cleanup of the extract, and subsequent analysis by chromatography coupled with mass spectrometry.
Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated methods for this compound analysis. These values can be used as a benchmark for laboratory performance.
Table 1: Quantitative Performance Data for this compound Analysis in Soil
| Analytical Method | Extraction Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| HPLC-UV | Matrix Solid-Phase Dispersion (MSPD) | - | - | 75 - 94 | 1.5 - 6.5 | [1][2] |
| GC-μECD / LC-MS/MS | Solvent Extraction | - | 0.01 mg/kg (LC-MS/MS) | - | - | [3] |
| GC/ECD | SLE/LTP-SDME | 0.18 - 0.59 µg/kg | - | 67.2 - 122.5 | < 22.4 | [4] |
| GC-QTOF | Shaking Extraction | 10 µg/L (in final extract) | - | 70 - 120 | < 15 | [5] |
Table 2: Quantitative Performance Data for this compound Analysis in Water
| Analytical Method | Extraction Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| LC-MS/MS | Solid-Phase Extraction (SPE) | 1.0 ng (MDQ) | - | - | - | [6] |
| GC-NPD | Automated Solid-Phase Extraction (SPE) | 0.02 - 1.0 µg/L | - | 83 - 100 | - | [7] |
| HRGC/HRMS | Separatory Funnel / Continuous L/L Extraction | Matrix Dependent | Matrix Dependent | - | - | [8] |
Experimental Protocols
Protocol 1: Analysis of this compound in Soil by GC-MS
This protocol is based on a general approach for pesticide residue analysis in soil, incorporating a robust extraction and cleanup procedure.
1. Sample Preparation:
-
Air-dry the soil sample at ambient temperature until it can be easily crushed.
-
Remove any large debris such as stones and plant matter.
-
Homogenize the soil sample by passing it through a 2-mm sieve.[9]
-
Store the homogenized sample in a sealed container at 4°C until extraction.
2. Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile to the tube.
-
Shake the tube vigorously for 1 hour using a mechanical shaker.[5]
-
Centrifuge the sample at 4000 rpm for 5 minutes.[5]
-
Decant the supernatant into a clean tube.
-
Repeat the extraction process on the soil pellet with another 20 mL of acetonitrile.
-
Combine the supernatants.
3. Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
To the combined acetonitrile extract, add 1.5 g of anhydrous magnesium sulfate and 0.5 g of Primary Secondary Amine (PSA) sorbent.
-
Vortex the tube for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant for analysis.
4. GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A suitable capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 150°C at 25°C/min.
-
Ramp to 200°C at 3°C/min.
-
Ramp to 280°C at 8°C/min, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor for characteristic ions of this compound (e.g., m/z 121, 163, 247, 320).
-
Protocol 2: Analysis of this compound in Water by LC-MS/MS
This protocol is adapted from multi-residue methods for pesticides in water, utilizing Solid-Phase Extraction for sample concentration and cleanup.
1. Sample Preparation:
-
Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
If the sample is not for immediate analysis, adjust the pH to < 7 and store at 4°C.
2. Solid-Phase Extraction (SPE):
-
Cartridge: Use a polymeric reversed-phase SPE cartridge (e.g., 500 mg, 6 mL).
-
Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Pass 500 mL of the water sample through the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elution: Elute the trapped analytes with 2 x 5 mL of acetonitrile.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol/water, 50:50 v/v) for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient:
-
Start at 10% B, hold for 1 minute.
-
Linearly increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor for specific precursor-product ion transitions for this compound (e.g., 321.0 -> 247.1 and 321.0 -> 163.1).[10]
-
Visualizations
The following diagrams illustrate the experimental workflows for the analysis of this compound in soil and water.
References
- 1. researchgate.net [researchgate.net]
- 2. Fast and precise determination of this compound and its enantiomeric ratio in soil by the matrix solid-phase dispersion method and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. epa.gov [epa.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. epa.gov [epa.gov]
- 9. agcrops.osu.edu [agcrops.osu.edu]
- 10. agilent.com [agilent.com]
Application Note: Analysis of Phenthoate Residues Using Gas Chromatography (GC)
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a robust and sensitive method for the determination of phenthoate residues in complex matrices, such as food and environmental samples. This compound is an organophosphate pesticide, and monitoring its residue levels is crucial for ensuring food safety and environmental quality.[1] The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[2] This method provides high recovery and reproducibility, making it suitable for high-throughput laboratories.
Experimental Protocol
Principle
The analytical workflow begins with the extraction of this compound from a homogenized sample using an organic solvent (acetonitrile) and partitioning salts.[2][3] This is followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components like lipids and pigments.[4][5] The final extract is then injected into a GC-MS/MS system. In the gas chromatograph, analytes are separated based on their volatility and interaction with the stationary phase of the GC column.[1] The separated compounds are then ionized, fragmented, and detected by the tandem mass spectrometer, which provides high selectivity and sensitivity for quantification.[6][7]
Required Materials and Reagents
-
Solvents: Acetonitrile (ACN), Toluene (HPLC grade or equivalent)
-
Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium Citrate Dihydrate, Disodium Citrate Sesquihydrate
-
d-SPE Sorbents: Primary Secondary Amine (PSA), C18
-
Standards: Certified this compound reference standard
-
Equipment: High-speed blender/homogenizer, centrifuge (capable of 5000 rpm), vortex mixer, analytical balance, GC-MS/MS system.
Standard Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with a suitable solvent like toluene. Store in a freezer at -20 °C for up to 6 months.[8][9]
-
Intermediate/Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile. These solutions are used to build the calibration curve for quantification.[8]
Sample Preparation (QuEChERS Protocol)
The QuEChERS method is a streamlined approach for sample extraction and cleanup.[3] It has been officially recognized by organizations like AOAC and CEN.[2]
-
Homogenization: Prepare a representative sample by homogenizing it using a high-speed blender. For samples with high water content, cryogenic homogenization with dry ice can improve homogeneity and prevent degradation of analytes.[10][11]
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[9]
-
Add 10 mL of acetonitrile (ACN).[9]
-
Add the extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).[9]
-
Immediately cap the tube and shake vigorously for 10 minutes on a mechanical shaker.[9]
-
Centrifuge the tube at 5000 rpm for 5 minutes.[9] The upper layer is the acetonitrile extract containing the pesticides.[3]
-
-
Cleanup (Dispersive Solid-Phase Extraction - d-SPE):
-
Transfer an aliquot (e.g., ~8 mL) of the supernatant (acetonitrile layer) into a 15 mL d-SPE cleanup tube.[9]
-
The cleanup tube should contain 1200 mg MgSO₄ (to remove residual water), 400 mg PSA (to remove organic acids, sugars, and some lipids), and 400 mg C18 (to remove non-polar interferences like fats).[5][9]
-
Vortex the tube for 1 minute to ensure thorough mixing of the extract with the sorbents.[9]
-
Centrifuge at 5000 rpm for 5 minutes.[9]
-
-
Final Extract:
-
Carefully collect the final cleaned supernatant and transfer it into a GC vial for analysis.[9]
-
Instrumental Analysis: GC-MS/MS Conditions
The following table outlines the recommended instrumental parameters for the analysis of this compound. These settings are a starting point and may require optimization based on the specific instrument and sample matrix.
| Parameter | Recommended Setting |
| GC System | Gas chromatograph with a triple-quadrupole mass spectrometer (GC-MS/MS)[7][9] |
| Injector | Split/Splitless or PTV injector; Pulsed splitless injection is recommended for low-level detection.[6] |
| Injector Temp. | 280 °C |
| Liner | PTV Baffle Liner (Siltek), Deactivated, 2 mm ID[9] |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen, Constant Flow @ 1.2 mL/min[12][13] |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polysiloxane phase (e.g., DB-5ms, Elite-5MS)[6][13] |
| Oven Program | Initial: 70 °C, hold for 2 min Ramp 1: 25 °C/min to 150 °C, hold for 0 min Ramp 2: 3 °C/min to 200 °C, hold for 0 min Ramp 3: 8 °C/min to 280 °C, hold for 10 min |
| MS System | Triple-Quadrupole Mass Spectrometer |
| Ion Source Temp. | 300 °C[6] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| This compound MRMs | Quantifier Ion: To be determined empiricallyQualifier Ion(s): To be determined empirically |
Method Validation and Performance
Method validation is critical to ensure that the analytical procedure is reliable and fit for its intended purpose.[14][15] The following table summarizes typical performance characteristics for multi-residue pesticide analysis methods, including for compounds like this compound, using QuEChERS and GC-MS/MS.
| Validation Parameter | Typical Performance Criteria |
| Linearity (R²) | > 0.99 for calibration curves across the working range.[16] |
| Limit of Detection (LOD) | 0.005 - 0.015 mg/kg (matrix dependent)[17] |
| Limit of Quantification (LOQ) | 0.010 - 0.050 mg/kg; often set at the lowest validated spike level.[17][18] |
| Accuracy (Recovery) | 70 - 120% for spiked samples at relevant concentration levels.[5][17] |
| Precision (RSD) | ≤ 20% for repeatability (intra-day) and intermediate precision (inter-day).[5][16] |
Workflow Visualization
The following diagrams illustrate the key stages of the analytical process.
Caption: Workflow from sample preparation to final reporting.
Conclusion
The described method, combining QuEChERS sample preparation with GC-MS/MS analysis, provides a highly effective, rugged, and sensitive protocol for the routine monitoring of this compound residues in various sample matrices. The procedure minimizes solvent usage and sample handling, leading to improved laboratory efficiency and throughput.[3][5] The high selectivity of tandem mass spectrometry ensures reliable quantification even in complex samples, allowing laboratories to meet stringent regulatory limits for pesticide residues.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QuEChERS: Home [quechers.eu]
- 4. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 5. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 6. pepolska.pl [pepolska.pl]
- 7. hpst.cz [hpst.cz]
- 8. mt.com [mt.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. openknowledge.fao.org [openknowledge.fao.org]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. impactfactor.org [impactfactor.org]
- 15. ijpsr.com [ijpsr.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Separation of Phenthoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation and analysis of Phenthoate using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for quantitative analysis in various matrices.
Introduction
This compound is an organophosphate pesticide and insecticide.[1] Its detection and quantification are crucial for environmental monitoring, food safety, and toxicological studies. HPLC is a robust and widely used analytical technique for the determination of pesticide residues. This application note describes a reliable reversed-phase HPLC (RP-HPLC) method for the separation of this compound.
Experimental Protocols
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended chromatographic conditions for two different methods, one for general analysis and another for enantioselective separation.
Table 1: HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Method 1: General Analysis | Method 2: Enantioselective Analysis |
| HPLC Column | Newcrom R1 or Newcrom C18 (Reversed-Phase)[2][3] | Chiral OJ-RH[4][5] |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid[2][3] | Methanol and water (85:15, v/v)[4][5] |
| Flow Rate | 1.0 mL/min[4][5] | 1.0 mL/min[4][5] |
| Detection | UV at 230 nm[6] | Tandem Mass Spectrometry (MS/MS)[4][5] |
| Column Temp. | 30°C[4][5] | 30°C[4][5] |
| Injection Vol. | 5 µL | Not Specified |
For Mass Spectrometry (MS) compatible applications, phosphoric acid in Method 1 should be replaced with formic acid.[2][3]
2.2.1. Preparation of Standard Solutions
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) by dissolving an accurately weighed amount of analytical standard in a suitable solvent such as acetonitrile or methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare working standards at desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Store the standard solutions at 4°C and protect them from light.
2.2.2. General Sample Preparation Protocol
The following is a general protocol for the extraction of this compound from a solid matrix. The specific steps may need to be optimized based on the sample matrix.
-
Extraction:
-
Homogenize a representative sample (e.g., 5-10 g of soil or food material).
-
Add a suitable volume of acetonitrile (e.g., 20 mL) to the homogenized sample.
-
Shake or vortex the mixture vigorously for a specified time (e.g., 30 minutes) to extract the analyte.
-
Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10-15 minutes to separate the solid matrix from the solvent.
-
-
Clean-up (if necessary):
-
For complex matrices, a clean-up step using Solid-Phase Extraction (SPE) may be required to remove interfering substances.
-
Condition an appropriate SPE cartridge (e.g., C18) with the solvent used for extraction.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte with a small volume of a strong solvent.
-
-
Final Preparation:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Performance Data
The following table summarizes the performance characteristics of an enantioselective HPLC-MS/MS method for this compound analysis in plant-origin matrices.
Table 2: Method Performance for Enantioselective this compound Analysis
| Parameter | Result |
| Linearity (Correlation Coefficient) | ≥0.9986[4] |
| Limit of Quantification (LOQ) | 5 µg/kg[4][5] |
| Limit of Detection (LOD) | <0.25 µg/kg[4] |
| Mean Recoveries | 76.2 - 91.0%[4][5] |
| Intra-day RSDs | 2.0 - 7.9%[4][5] |
| Inter-day RSDs | 2.4 - 8.4%[4][5] |
Visualizations
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for this compound analysis by HPLC.
This diagram outlines the decision-making process for selecting an appropriate HPLC method for this compound analysis.
Caption: Decision tree for HPLC method selection.
References
- 1. This compound | C12H17O4PS2 | CID 17435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pesticide Residue Analysis with HPLC – Accurate Detection [knauer.net]
- 3. actascientific.com [actascientific.com]
- 4. researchgate.net [researchgate.net]
- 5. organomation.com [organomation.com]
- 6. researchgate.net [researchgate.net]
Application Note: Sensitive and Robust LC-MS/MS Method for the Quantification of Phenthoate in Complex Matrices
[AN-001]
Abstract
This application note describes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Phenthoate, an organophosphate pesticide. The method utilizes a straightforward sample preparation procedure followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) mode. This protocol is suitable for the analysis of this compound in various complex matrices, such as fruits, vegetables, and soil, providing accurate and reproducible quantification at low levels. This methodology is invaluable for researchers, scientists, and professionals in drug development and food safety monitoring.
Introduction
This compound is a non-systemic organophosphate insecticide and acaricide used to control a broad spectrum of chewing and sucking insects on various crops. Due to its potential toxicity, monitoring its residue levels in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for pesticide residue analysis due to its high sensitivity, selectivity, and specificity.[1][2] This application note provides a detailed protocol for the sensitive detection of this compound using LC-MS/MS, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental Protocols
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[1][3]
Materials:
-
Homogenized sample (e.g., fruit, vegetable)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Disodium citrate sesquihydrate
-
Trisodium citrate dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) (optional, for pigmented samples)
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 (and 7.5 mg GCB if needed).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 0-1 min: 10% B, 1-8 min: 10-90% B, 8-10 min: 90% B, 10.1-12 min: 10% B |
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometry Parameters:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
The monitoring of at least two transitions for this compound is recommended for confident identification and quantification.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 321.0 | 163.0 | 15 | 100 |
| 321.0 | 247.1 | 10 | 100 |
Quantitative Data
The performance of the LC-MS/MS method was evaluated in terms of linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.
| Parameter | Result |
| Linearity (R²) | >0.99 |
| LOD | <0.25 µg/kg[4] |
| LOQ | 5 µg/kg[4] |
| Recovery | 76.2 - 91.0%[4] |
| Intra-day Precision (RSD) | 2.0 - 7.9%[4] |
| Inter-day Precision (RSD) | 2.4 - 8.4%[4] |
Diagrams
Caption: Experimental workflow for this compound analysis.
Caption: Simplified fragmentation of this compound in MS/MS.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in complex matrices. The use of the QuEChERS sample preparation method ensures high-throughput analysis with excellent recoveries and minimal matrix effects. The optimized chromatographic and mass spectrometric conditions allow for the confident detection and quantification of this compound at levels relevant for regulatory compliance and risk assessment. This application note serves as a comprehensive guide for laboratories involved in pesticide residue analysis.
References
Application Note: Enantioselective Analysis of Phenthoate Enantiomers by Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenthoate is a chiral organophosphate pesticide widely used in agriculture.[1][2] Like many chiral compounds, its enantiomers can exhibit different toxicities, behaviors, and insecticidal activities.[1][2][3] The acute toxicity of this compound on human health is primarily due to the inhibition of acetylcholinesterase, making the enantioselective detection of its enantiomers crucial for accurate risk assessment and regulatory compliance.[1][2][3] Specifically, (R)-phenthoate has been shown to have a significantly higher bioaffinity for acetylcholinesterase, the target nerve enzyme, compared to (S)-phenthoate, highlighting its greater potential for neurotoxicity.[3] This application note provides a detailed protocol for the enantioselective analysis of this compound enantiomers in plant-origin matrices using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Principle
The enantiomers of this compound are separated on a chiral stationary phase (CSP) using an isocratic mobile phase. The differential interaction of the enantiomers with the chiral selector results in different retention times, allowing for their individual quantification. Detection is typically achieved using tandem mass spectrometry (MS/MS) for high sensitivity and selectivity.[1]
Experimental Protocols
Sample Preparation (QuEChERS-based method)
This protocol is adapted from the method described by Dong et al. (2022) for fruits, vegetables, and grains.[1]
a. Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing.
-
Add internal standard solution if required.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE microcentrifuge tube.
-
The d-SPE tube should contain primary secondary amine (PSA) sorbent to remove organic acids, fatty acids, and sugars, and graphitized carbon black (GCB) to remove pigments and sterols.[1]
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Chiral HPLC-MS/MS Analysis
a. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer.
b. Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiral OJ-RH (Reversed-Phase) |
| Mobile Phase | Methanol/Water = 85/15 (v/v) |
| Flow Rate | 1 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Run Time | < 9 minutes |
c. Mass Spectrometry Conditions (example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for each this compound enantiomer should be optimized.
Data Presentation
The following tables summarize the quantitative data for the described method.[1]
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.9986 |
| Limit of Quantification (LOQ) | 5 µg/kg |
| Limit of Detection (LOD) | < 0.25 µg/kg |
Table 2: Recovery and Precision in Different Matrices
| Matrix | Spiked Level (µg/kg) | Mean Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |
| Fruits | 5, 50, 500 | 76.2 - 91.0 | 2.0 - 7.9 | 2.4 - 8.4 |
| Vegetables | 5, 50, 500 | 78.5 - 89.3 | 2.5 - 7.1 | 3.1 - 7.9 |
| Grains | 5, 50, 500 | 80.1 - 90.5 | 3.1 - 6.8 | 3.5 - 8.1 |
RSD: Relative Standard Deviation
Visualizations
Caption: Experimental workflow for the enantioselective analysis of this compound.
Caption: Logical relationship of enantioselective analysis of this compound.
Discussion
The presented method provides a rapid and reliable approach for the enantioselective analysis of this compound enantiomers in various plant-based matrices.[1] The use of a reversed-phase chiral column (OJ-RH) allows for a robust separation with a relatively simple mobile phase. The sample preparation procedure, based on the widely accepted QuEChERS method, is efficient for the extraction and cleanup of pesticide residues from complex food samples.
Field trial results have shown that (-)-phenthoate can degrade faster than its (+)-enantiomer in citrus, leading to a relative accumulation of the more toxic (+)-phenthoate.[1] This underscores the importance of enantioselective monitoring to accurately assess the environmental fate and potential risks associated with this compound use.
While this application note focuses on a specific RP-HPLC method, other chiral stationary phases and mobile phase compositions could also be explored for the separation of this compound and other chiral organophosphate pesticides. Polysaccharide-based CSPs are commonly used for this purpose, and both normal-phase and reversed-phase chromatography can be effective depending on the specific analytes and matrix.[4][5]
Conclusion
The enantioselective analysis of this compound is essential for a comprehensive understanding of its environmental behavior and toxicological profile. The detailed protocol and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement a validated chiral HPLC method for the routine analysis of this compound enantiomers in various samples.
References
- 1. Enantioselective determination of this compound enantiomers in plant-origin matrices using reversed-phase high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the potential neurotoxicity of chiral this compound: Molecular insight from experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. future4200.com [future4200.com]
- 5. The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenthoate Analysis in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of phenthoate, an organophosphate pesticide, in various complex matrices. The methodologies outlined are designed to ensure accurate and reproducible analysis using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a non-systemic insecticide and acaricide with a broad range of applications in agriculture.[1] Its presence in environmental and biological samples is a significant concern due to its potential toxicity.[1] Accurate determination of this compound residues in complex matrices such as soil, water, food products, and biological fluids is crucial for food safety, environmental monitoring, and toxicological studies.[2] Sample preparation is a critical step in the analytical workflow, aiming to extract this compound from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.[3][4] This document details three widely used sample preparation techniques: QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Data Presentation: Quantitative Performance of Sample Preparation Methods
The selection of a sample preparation method often depends on the matrix, the desired limit of detection, and the available instrumentation. The following tables summarize the quantitative performance data for this compound analysis using different extraction techniques in various matrices.
| Matrix | Preparation Method | Analytical Method | Recovery (%) | LOD | LOQ | RSD (%) | Reference |
| Soil | Matrix Solid-Phase Dispersion (MSPD) | HPLC-UV | 75 - 94 | - | 0.005 mg/kg | 1.5 - 6.5 | [5] |
| Fruits, Vegetables, Grains | Acetonitrile Extraction / Graphitized Carbon Black Cleanup | LC-MS/MS | 76.2 - 91.0 | <0.25 µg/kg | 5 µg/kg | 2.0 - 8.4 | [1] |
| Drinking Water | Vortex-Assisted Matrix Solid Phase Dispersion (MSPD) | GC-MS | 70.0 - 120.0 | - | - | 0.2 - 14 | [5] |
| Water | Solid-Phase Extraction (SPE) | GC-MS | >65 | - | - | <12.3 | [6] |
| Fruits and Vegetables | QuEChERS | GC-MS/MS & LC-MS/MS | 83.1 - 123.5 (OPs) | 0.01 mg/kg | - | <14.8 | [7] |
| Human Blood | Liquid-Liquid Extraction (LLE) | HPLC-MS/MS | 58.8 - 83.1 | - | 6.7 - 33.3 µg/L | 3.7 - 7.4 | [8] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; OPs: Organophosphorus Pesticides.
Experimental Protocols and Workflows
Detailed protocols for the most common sample preparation methods for this compound analysis are provided below. Each protocol is accompanied by a workflow diagram generated using Graphviz (DOT language) for clear visualization of the experimental steps.
QuEChERS Method for Fruits and Vegetables
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for the analysis of pesticide residues in food matrices due to its simplicity and high throughput.[2][7][9][10]
Experimental Protocol
-
Homogenization: Homogenize a representative sample of the fruit or vegetable.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet (e.g., AOAC or EN versions containing MgSO₄, NaCl, and buffering salts).[11]
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile extract) to a 2 mL or 15 mL d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and MgSO₄ to remove residual water). For matrices with high chlorophyll content, graphitized carbon black (GCB) may be included.[7]
-
Vortex the d-SPE tube for 30 seconds.
-
-
Centrifugation: Centrifuge the d-SPE tube at a high speed (e.g., 10,000 rcf) for 2 minutes.
-
Final Extract: The resulting supernatant is the final extract. It can be directly analyzed by GC-MS or LC-MS/MS, or an aliquot can be transferred to an autosampler vial, potentially with the addition of an analyte protectant for GC analysis.
Workflow Diagram
Caption: QuEChERS workflow for pesticide analysis in fruits and vegetables.
Solid-Phase Extraction (SPE) for Water Samples
Solid-Phase Extraction (SPE) is a robust technique for the extraction and pre-concentration of pesticides from aqueous matrices like surface water, groundwater, and drinking water.[6][12][13][14]
Experimental Protocol
-
Cartridge Conditioning:
-
Condition an appropriate SPE cartridge (e.g., C18 or a polymeric reversed-phase sorbent) by passing 5-10 mL of methanol followed by 5-10 mL of deionized water through the cartridge.[6] Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Pass a known volume of the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min).[6]
-
-
Washing:
-
Wash the cartridge with a small volume of deionized water to remove any polar interferences.
-
-
Drying:
-
Dry the cartridge by passing air or nitrogen through it for 10-20 minutes to remove residual water.[6]
-
-
Elution:
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., acetonitrile or hexane).
-
Workflow Diagram
Caption: Solid-Phase Extraction (SPE) workflow for water sample analysis.
Liquid-Liquid Extraction (LLE) for Biological Fluids (Blood/Urine)
Liquid-Liquid Extraction (LLE) is a classic and effective method for extracting analytes from biological matrices like blood and urine.[8][15][16][17]
Experimental Protocol
-
Sample Pre-treatment (for Urine - optional hydrolysis):
-
Extraction:
-
Place a known volume of the sample (e.g., 2 mL of blood or urine) into a glass centrifuge tube.
-
Add a water-immiscible organic solvent (e.g., 5 mL of n-hexane, ethyl acetate, or a mixture like dichloromethane/acetone).[16]
-
For blood samples, protein precipitation with a solvent like acetonitrile or a salt may be performed prior to LLE.
-
-
Mixing:
-
Cap the tube and vortex or shake vigorously for an extended period (e.g., 10 minutes) to ensure thorough mixing and partitioning of the analyte into the organic phase.[16]
-
-
Phase Separation:
-
Centrifuge the tube at a moderate speed (e.g., 3000 x g) for 5-10 minutes to achieve a clean separation of the aqueous and organic layers.[16]
-
-
Collection:
-
Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.
-
Repeat the extraction process (steps 2-4) one or two more times with fresh solvent and combine the organic extracts to improve recovery.
-
-
Drying and Concentration:
-
Dry the combined organic extract by passing it through a small amount of anhydrous sodium sulfate.
-
Evaporate the solvent to a small volume or to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in a known volume of a suitable solvent for instrumental analysis.
-
Workflow Diagram
Caption: Liquid-Liquid Extraction (LLE) workflow for biological fluids.
Conclusion
The choice of sample preparation method is a critical determinant of the quality and reliability of this compound residue analysis. The QuEChERS method offers a fast and efficient approach for fruits and vegetables, while SPE provides excellent cleanup and concentration for water samples. LLE remains a fundamental and effective technique for complex biological matrices. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to select and implement the most suitable method for their specific analytical needs, ensuring accurate and defensible results. It is always recommended to validate the chosen method for the specific matrix and analyte combination to ensure it meets the required performance criteria.[19][20]
References
- 1. Enantioselective determination of this compound enantiomers in plant-origin matrices using reversed-phase high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Pharmaceutical Active Compounds in Complex Water Samples: Sample Filtration as an Option - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry [scirp.org]
- 7. ikm.org.my [ikm.org.my]
- 8. Determination of 13 Organic Toxicants in Human Blood by Liquid-Liquid Extraction Coupling High-Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan [scirp.org]
- 10. youtube.com [youtube.com]
- 11. Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdpr.ca.gov [cdpr.ca.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Sampling of pesticides in water using solid-phase extraction - Epsilon Archive for Student Projects [stud.epsilon.slu.se]
- 15. Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. A Novel Biomonitoring Method to Detect Pyrethroid Metabolites in Saliva of Occupationally Exposed Workers as a Tool for Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Validation criteria for an analytical method - Phytocontrol [phytocontrol.com]
- 20. researchgate.net [researchgate.net]
Application Note: Acetylcholinesterase Inhibition Assay for Phenthoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenthoate is an organophosphate insecticide that exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating the signal transmission at cholinergic synapses. Inhibition of AChE by organophosphates like this compound leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects. The in vitro determination of the inhibitory potential of compounds like this compound on AChE is a fundamental assay in toxicology, drug discovery, and environmental monitoring. This application note provides a detailed protocol for the determination of acetylcholinesterase inhibition by this compound using the widely accepted Ellman's colorimetric method.
Principle of the Assay
The assay is based on the measurement of the activity of acetylcholinesterase using an artificial substrate, acetylthiocholine (ATC). AChE hydrolyzes ATC to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of the reaction decreases, and the extent of inhibition can be determined by comparing the reaction rates with and without the inhibitor.
Signaling Pathway of Acetylcholinesterase Inhibition by this compound
Organophosphates, including this compound, act as irreversible inhibitors of acetylcholinesterase. The phosphorus atom in this compound is electrophilic and reacts with the serine hydroxyl group in the active site of AChE. This reaction forms a stable, phosphorylated enzyme that is catalytically inactive. The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of muscarinic and nicotinic receptors, resulting in the characteristic signs of cholinergic toxicity.
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Experimental Workflow
The experimental workflow for the acetylcholinesterase inhibition assay involves the preparation of reagents, incubation of the enzyme with the inhibitor, initiation of the enzymatic reaction, and measurement of the product formation over time using a spectrophotometer.
Caption: Experimental Workflow for the AChE Inhibition Assay.
Experimental Protocol
This protocol is based on the Ellman's method and is suitable for determining the inhibitory activity of this compound on acetylcholinesterase in a 96-well microplate format.
Materials and Equipment
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or other suitable source
-
This compound (analytical standard)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate monobasic and dibasic
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader with kinetic measurement capabilities at 412 nm
-
Incubator (optional, for temperature-controlled assays)
Reagent Preparation
-
Phosphate Buffer (100 mM, pH 8.0):
-
Prepare solutions of 100 mM sodium phosphate monobasic and 100 mM sodium phosphate dibasic.
-
Mix the two solutions until the pH reaches 8.0.
-
Store at 4°C.
-
-
DTNB Solution (10 mM):
-
Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer (pH 7.0).
-
Store protected from light at 4°C.
-
-
ATCI Solution (10 mM):
-
Dissolve 28.9 mg of ATCI in 10 mL of deionized water.
-
Prepare fresh daily.
-
-
AChE Stock Solution (e.g., 1 U/mL):
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized based on the enzyme activity. A final concentration of 0.02-0.05 U/mL is often suitable.
-
Keep on ice during use.
-
-
This compound Stock Solution (e.g., 10 mM in DMSO):
-
Dissolve an appropriate amount of this compound in DMSO to prepare a high-concentration stock solution.
-
Prepare serial dilutions of the stock solution in DMSO to obtain a range of concentrations for testing.
-
Assay Procedure
-
Plate Setup:
-
In a 96-well plate, add the following to each well:
-
140 µL of 100 mM Phosphate Buffer (pH 8.0)
-
20 µL of AChE solution
-
20 µL of this compound solution at various concentrations (or DMSO for the control).
-
-
-
Pre-incubation:
-
Mix the contents of the wells by gentle shaking.
-
Pre-incubate the plate at room temperature (or 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add 10 µL of 10 mM DTNB solution to each well.
-
Add 10 µL of 10 mM ATCI solution to each well to start the reaction.
-
-
Measurement:
-
Immediately place the plate in the microplate reader.
-
Measure the increase in absorbance at 412 nm every minute for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity) from the dose-response curve.
-
Data Presentation
While a specific in vitro IC50 value for this compound's inhibition of acetylcholinesterase could not be definitively identified in the reviewed literature, the following table presents the IC50 values for other common organophosphate insecticides for comparative purposes. These values can vary depending on the source of the enzyme and the specific assay conditions.
| Organophosphate | Enzyme Source | IC50 Value (µM) |
| Chlorpyrifos-oxon | Rat Brain | ~0.01 |
| Paraoxon | Electric Eel | ~0.03 |
| Diazinon-oxon | Bovine Erythrocyte | ~0.1 |
| Malathion-oxon | Human Erythrocyte | ~0.5 |
| This compound | Data Not Available | N/A |
Note: The IC50 values are approximate and can vary based on experimental conditions.
Conclusion
This application note provides a comprehensive and detailed protocol for the in vitro assessment of acetylcholinesterase inhibition by this compound. The provided methodology, based on the well-established Ellman's assay, is robust and suitable for high-throughput screening and detailed kinetic analysis. The included diagrams for the signaling pathway and experimental workflow offer a clear visual representation of the underlying principles and procedures. While a specific IC50 value for this compound was not available from the surveyed literature, the provided context of other organophosphates allows for a comparative understanding of its potential potency. This protocol will be a valuable resource for researchers in toxicology, pharmacology, and drug development investigating the effects of organophosphates on acetylcholinesterase.
Solid-Phase Extraction: A Robust Cleanup Protocol for Phenthoate Analysis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Advanced analytical laboratories and research institutions now have a comprehensive guide to an efficient solid-phase extraction (SPE) protocol for the cleanup of Phenthoate, a widely used organophosphate pesticide. This application note provides detailed methodologies for the extraction and purification of this compound from complex matrices, such as soil and food products, ensuring accurate and reliable quantification in downstream analyses like gas chromatography (GC) and high-performance liquid chromatography (HPLC).
This compound's prevalence in agriculture necessitates rigorous monitoring to safeguard environmental and consumer health. However, its analysis is often hampered by matrix interferences that can lead to inaccurate results and damage analytical instrumentation. The SPE protocols outlined below offer a selective and effective solution for isolating this compound, thereby enhancing the sensitivity and reliability of analytical measurements.
"The development of robust and validated cleanup methods is paramount for accurate pesticide residue analysis," says a leading analytical chemist. "This detailed protocol for this compound, leveraging the specificity of solid-phase extraction, will be an invaluable resource for researchers and scientists in the fields of environmental science, food safety, and drug development."
The provided application notes include two distinct protocols: one tailored for the cleanup of this compound from soil samples using Florisil-based matrix solid-phase dispersion (MSPD), and another for food matrices employing graphitized carbon black (GCB). Both methods are detailed with step-by-step instructions, from sample preparation to the final elution of the purified analyte.
Quantitative Performance Data
The following table summarizes the quantitative performance of the described SPE methods for this compound cleanup.
| Matrix | SPE Sorbent | Spiking Level (µg/g) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Analytical Method |
| Soil | Florisil (MSPD) | 0.1 | 75 - 94 | 1.5 - 6.5 | HPLC-UV |
| Soil | Florisil (MSPD) | 1.0 | 75 - 94 | 1.5 - 6.5 | HPLC-UV |
| Soil | Florisil (MSPD) | 10.0 | 75 - 94 | 1.5 - 6.5 | HPLC-UV |
| Plant-based Food | Graphitized Carbon Black (GCB) | Not Specified | 76.2 - 91.0 | 2.0 - 8.4 | LC-MS/MS |
Experimental Protocols
Protocol 1: this compound Cleanup from Soil using Matrix Solid-Phase Dispersion (MSPD) with Florisil
This protocol is based on the method described by Li et al. (2002) for the determination of this compound in soil.[1]
1. Sample Preparation: a. Air-dry the soil sample and pass it through a 2 mm sieve to remove large debris. b. Homogenize the sieved soil sample thoroughly.
2. MSPD Procedure: a. Weigh 4 g of the homogenized soil sample into a glass mortar. b. Add 6 g of Florisil to the mortar. c. Add 3 mL of deionized water to moisten the mixture. d. Gently blend the soil, Florisil, and water with a pestle until a homogeneous mixture is obtained. e. Pack the mixture into an empty 10 mL syringe barrel with a frit at the bottom. f. Place another frit on top of the packed material.
3. Elution: a. Pass 20 mL of a hexane:ethyl acetate (7:1, v/v) solvent mixture through the packed syringe. b. Collect the eluate in a suitable collection vessel.
4. Concentrate and Reconstitute: a. Evaporate the collected eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable solvent (e.g., acetonitrile or mobile phase) for subsequent analysis by HPLC or GC.
Protocol 2: this compound Cleanup from Plant-Based Food Matrices using Graphitized Carbon Black (GCB)
This protocol is a general procedure for the cleanup of this compound from plant-based food matrices, adapted from methodologies for pesticide residue analysis.[2]
1. Sample Extraction: a. Homogenize a representative portion of the food sample (e.g., 10 g of fruit or vegetable). b. Extract the homogenized sample with an appropriate volume of acetonitrile (e.g., 20 mL) by shaking or blending. c. Centrifuge the mixture and collect the supernatant (acetonitrile extract).
2. SPE Cleanup: a. Conditioning: Pass 5 mL of acetonitrile through a GCB SPE cartridge (e.g., 500 mg). b. Loading: Load an aliquot of the acetonitrile extract (e.g., 5 mL) onto the conditioned SPE cartridge. c. Washing: Wash the cartridge with a small volume of acetonitrile (e.g., 2 mL) to remove co-extracted interferences. Discard the wash eluate. d. Elution: Elute the retained this compound from the cartridge with a suitable solvent mixture (e.g., 10 mL of acetonitrile:toluene, 3:1 v/v).
3. Concentrate and Reconstitute: a. Evaporate the collected eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable solvent for instrumental analysis.
Experimental Workflows
References
Application Note: High-Throughput Analysis of Phenthoate Residues in Fruits and Vegetables using the QuEChERS Method
Abstract
This application note details a robust and efficient method for the determination of phenthoate residues in a variety of fruit and vegetable matrices. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which combines simplified extraction and cleanup steps for high-throughput sample processing. This document provides comprehensive experimental protocols, quantitative performance data, and instrumental analysis conditions suitable for researchers, scientists, and professionals in the fields of food safety and drug development. The presented method is validated across several produce types, demonstrating excellent recovery, sensitivity, and reproducibility for the analysis of this compound.
Introduction
This compound is an organophosphate insecticide and acaricide used to control a range of pests on various agricultural crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food commodities to ensure consumer safety. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of this compound residues in fruits and vegetables.
The QuEChERS method has become the standard for pesticide residue analysis in the food industry, offering significant advantages over traditional extraction techniques by reducing solvent consumption and sample preparation time. This application note outlines a validated QuEChERS protocol for the extraction and cleanup of this compound from diverse fruit and vegetable matrices, followed by analysis using gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Sample Homogenization
-
Wash and chop the fruit or vegetable sample into small pieces.
-
Homogenize a representative portion of the sample using a high-speed blender or food processor until a uniform puree is obtained.
-
For low-moisture samples, it may be necessary to add a specific amount of deionized water to achieve a homogenous mixture.
-
Store the homogenized sample in a sealed container at -20°C if not used immediately.
QuEChERS Extraction
This protocol is based on the modified QuEChERS method which has been validated for this compound analysis.
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Cap the tube and shake vigorously for 1 minute by hand or using a vortex mixer to ensure thorough mixing.
-
Add a salt mixture of 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl) to the tube.
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge the tube at ≥ 4000 rpm for 5 minutes.
Dispersive Solid-Phase Extraction (dSPE) Cleanup
The cleanup step is crucial for removing matrix co-extractives that can interfere with the instrumental analysis.
-
Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube containing 150 mg of anhydrous magnesium sulfate (MgSO₄) and 25 mg of Primary Secondary Amine (PSA). For highly pigmented samples, such as leafy greens, the addition of 50 mg of graphitized carbon black (GCB) may be necessary.
-
Cap the dSPE tube and vortex for 30 seconds.
-
Centrifuge the tube at ≥ 4000 rpm for 5 minutes.
-
The resulting supernatant is the final extract.
Instrumental Analysis
The final extract can be analyzed by either GC-MS/MS or LC-MS/MS. Matrix-matched calibration standards should be used for accurate quantification.
GC-MS/MS Parameters:
-
System: Gas Chromatograph coupled to a Tandem Mass Spectrometer
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp to 150°C at 25°C/min
-
Ramp to 300°C at 10°C/min, hold for 5 minutes
-
-
MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): 320
-
Product Ions (m/z): 125, 171 (quantification and qualification ions may vary depending on the instrument)
-
LC-MS/MS Parameters:
-
System: Liquid Chromatograph coupled to a Tandem Mass Spectrometer
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 5 mM ammonium formate
-
B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
-
Gradient: A suitable gradient program should be developed to achieve good separation of this compound from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): 321
-
Product Ions (m/z): 125, 171 (quantification and qualification ions may vary depending on the instrument)
-
Data Presentation
The performance of the QuEChERS method for this compound analysis was evaluated in various fruit and vegetable matrices. The results for recovery, limit of detection (LOD), and limit of quantification (LOQ) are summarized in the table below.
| Matrix | Spiking Level (mg/kg) | Recovery (%) | RSD (%) | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Vegetables | ||||||
| Cucumber | 0.1 | 113.1 ± 6.1 | 5.4 | 0.01 | - | [1] |
| 0.5 | 110.1 ± 7.6 | 6.9 | [1] | |||
| 1.0 | 113.3 ± 7.3 | 6.4 | [1] | |||
| Green Mustard | 0.1 | 83.1 ± 11.1 | 13.4 | 0.01 | - | [1] |
| 0.5 | 112.3 ± 2.4 | 2.1 | [1] | |||
| 1.0 | 106.4 ± 1.1 | 1.0 | [1] | |||
| Tomato | 0.01 | 96 ± 4 | 4.2 | 0.0005 | - | [2] |
| 0.05 | 93 ± 5 | 5.4 | [2] | |||
| 0.1 | 94 ± 6 | 6.4 | [2] | |||
| 0.5 | 95 ± 5 | 5.3 | [2] | |||
| Fruits | ||||||
| Rock Melon | 0.1 | 108.5 ± 10.8 | 10.0 | 0.01 | - | [1] |
| 0.5 | 101.4 ± 7.4 | 7.3 | [1] | |||
| 1.0 | 121.5 ± 3.5 | 2.9 | [1] | |||
| Oranges | 0.1 | 97.3 ± 10.5 | 10.8 | 0.01 | - | [1] |
| 0.5 | 104.1 ± 1.7 | 1.6 | [1] | |||
| 1.0 | 104.9 ± 13.5 | 12.9 | [1] | |||
| Apple | 0.01 | 97.1 ± 5.63 | 5.8 | 0.00238 | 0.00795 | [3] |
| 0.05 | 98.0 ± 4.22 | 4.3 | [3] | |||
| Citrus | 0.01 | 76.2 - 91.0 | 2.0 - 8.4 | <0.00025 | 0.005 | [4] |
RSD: Relative Standard Deviation
Mandatory Visualization
Caption: Experimental workflow for the QuEChERS method.
Conclusion
The QuEChERS method detailed in this application note provides a simple, rapid, and effective approach for the determination of this compound residues in a wide range of fruit and vegetable matrices. The method demonstrates good performance characteristics, including high recoveries, low limits of detection, and good reproducibility, making it suitable for routine monitoring and regulatory compliance testing. The provided experimental protocols and instrumental conditions can be readily adopted by analytical laboratories to ensure the safety and quality of food products.
References
Application Notes: Identification of Phenthoate using Thin-Layer Chromatography (TLC)
Introduction
Thin-Layer Chromatography (TLC) is a highly versatile, rapid, and cost-effective chromatographic technique used for the separation, identification, and purification of components in a mixture.[1][2] These application notes provide a detailed protocol for the identification of Phenthoate, an organothiophosphate insecticide, using TLC. The method is suitable for the qualitative screening of this compound in various samples. The principle of separation is based on the differential partitioning of the analyte between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.[3] Due to its polar nature, this compound's migration on the TLC plate is influenced by the polarity of the mobile phase used.
Principle of Separation
TLC separates compounds based on the principle of adsorption chromatography. The stationary phase, typically silica gel coated on a plate, is polar. The mobile phase, a solvent or a mixture of solvents, is passed over the stationary phase. Non-polar compounds have a lower affinity for the polar stationary phase and a higher affinity for the mobile phase, causing them to travel further up the plate, resulting in a higher Retention Factor (Rf) value.[4] Conversely, more polar compounds interact more strongly with the stationary phase and travel shorter distances, leading to lower Rf values.[4] By using appropriate mobile phases, this compound can be effectively separated and identified based on its characteristic Rf value.
Experimental Protocols
This section provides a comprehensive methodology for the identification of this compound using TLC.
1. Materials and Reagents
-
TLC Plates: Pre-coated Silica Gel 60 F-254 plates (0.25 mm thickness).[5]
-
This compound Standard: Analytical grade this compound.
-
Solvents (Analytical or HPLC Grade):
-
Apparatus:
2. Preparation of Standard Solution
-
Accurately weigh 10 mg of analytical grade this compound standard.
-
Dissolve the standard in a volatile solvent such as acetone or ethyl acetate in a 10 mL volumetric flask.[7][8]
-
Make up the volume to the mark to obtain a stock solution of 1 mg/mL.
-
Prepare a working standard solution of approximately 0.1 mg/mL by diluting the stock solution with the same solvent.[10]
3. Sample Preparation
For samples such as food products or environmental matrices, an extraction and clean-up procedure is required.
-
Extraction: Homogenize a representative sample (e.g., 10g of a food product) and extract it with a suitable solvent like acetone or ethyl acetate.[6] For instance, crush the sample using a mortar and pestle to a paste-like consistency with 20 mL of acetone.[6]
-
Filtration: Filter the extract to remove solid debris.
-
Concentration: The filtrate can be concentrated using a rotary evaporator if necessary to achieve a concentration suitable for TLC analysis.
-
Reconstitution: Re-dissolve the final residue in a small, known volume of a volatile solvent for spotting.
4. TLC Plate Preparation and Activation
-
Handle the TLC plate carefully by the edges to avoid contaminating the surface.[8]
-
Using a pencil, gently draw a light origin line about 1.5 cm from the bottom edge of the plate.[1] Mark the positions for spotting the standard and sample solutions.
-
To activate the plate, which removes adsorbed moisture from the silica gel, heat it in an oven at 105-120°C for approximately 30 minutes before use.[5]
-
Allow the plate to cool to room temperature in a desiccator before spotting.
5. Chromatographic Development
-
Chamber Saturation: Pour the selected mobile phase (e.g., Ethyl Acetate or Dichloromethane) into the TLC developing chamber to a depth of about 0.5 cm.[8] Line the inside of the chamber with filter paper soaked in the mobile phase to ensure the chamber atmosphere is saturated with solvent vapors.[1] Close the chamber with the lid and allow it to equilibrate for at least 20-30 minutes.
-
Spotting: Using a micro-capillary tube, apply small spots (2-3 mm in diameter) of the this compound standard and the prepared sample solutions onto the marked positions on the origin line.[7][11] Allow the solvent to evaporate completely between applications.
-
Development: Using forceps, carefully place the spotted TLC plate into the saturated developing chamber.[11] Ensure the origin line is above the level of the mobile phase.[8]
-
Allow the mobile phase to ascend the plate by capillary action.[7]
-
When the solvent front has traveled to about 0.5-1 cm from the top edge of the plate, remove the plate from the chamber with forceps.[8][11]
-
Immediately mark the position of the solvent front with a pencil.[11]
-
Allow the plate to air-dry completely in a fume hood.
6. Visualization and Identification
-
UV Detection (Non-destructive): Place the dried TLC plate under a UV lamp.[12] Since the plates contain a fluorescent indicator (F-254), compounds that absorb UV light at 254 nm will appear as dark spots against a green fluorescent background.[7][9] Circle the spots lightly with a pencil.[9]
-
Iodine Vapor (Semi-destructive): Place the plate in a sealed chamber containing a few crystals of iodine. Many organic compounds, including organophosphates, will react with the iodine vapor to form brownish spots.[7][12]
-
Chromogenic Reagents (Destructive): For more specific visualization of organothiophosphorus pesticides, a spray reagent can be used. A common reagent is a solution of palladium chloride, which often yields yellow spots with sulfur-containing pesticides.
7. Data Analysis: Calculation of Rf Value
The Retention Factor (Rf) is a characteristic value for a specific compound under defined chromatographic conditions.
-
Measure the distance from the origin line to the center of the spot (distance traveled by the analyte).[7]
-
Measure the distance from the origin line to the solvent front mark (distance traveled by the mobile phase).[7]
-
Calculate the Rf value using the following formula:
Rf = (Distance traveled by the analyte) / (Distance traveled by the solvent front)
-
The Rf value of the spot in the sample chromatogram should be compared with the Rf value of the this compound standard run on the same plate. A match in Rf values provides a strong indication of the presence of this compound.
Data Presentation
The following table summarizes the reported Rf values for this compound using different mobile phases on a silica gel stationary phase.
| Stationary Phase | Mobile Phase | Reported Rf Value | Reference |
| Silica gel 60 F-254 | Ethyl Acetate | 0.91 | [5] |
| Silica gel 60 F-254 | Dichloromethane | 0.40 | [5] |
Visualized Experimental Workflow
The following diagram illustrates the complete workflow for the TLC identification of this compound.
Caption: Experimental workflow for this compound identification using TLC.
References
- 1. rroij.com [rroij.com]
- 2. 182.160.97.198:8080 [182.160.97.198:8080]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Home Page [chem.ualberta.ca]
- 5. www-pub.iaea.org [www-pub.iaea.org]
- 6. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 7. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. silicycle.com [silicycle.com]
Application Notes and Protocols for Phenthoate Toxicity Testing in Fish
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenthoate, an organophosphate insecticide, is utilized in agriculture to control a variety of pests.[1] However, its potential for aquatic toxicity is a significant environmental concern.[1] Understanding the toxicological effects of this compound on fish is crucial for environmental risk assessment and the development of regulatory guidelines. This compound primarily acts as a cholinesterase inhibitor, leading to neurotoxicity.[1][2] It can also induce oxidative stress, causing cellular damage.[3][4] This document provides a detailed protocol for conducting acute toxicity testing of this compound in fish, based on internationally recognized guidelines, and outlines methods for assessing its biochemical effects.
Data Presentation
Table 1: Acute Toxicity of this compound to Various Fish Species
| Fish Species | Scientific Name | Exposure Duration (hours) | LC50 (mg/L) | 95% Confidence Interval | Reference |
| Labeo rohita | Labeo rohita | 24 | 3.0 | - | [5] |
| 48 | 2.6 | - | [5] | ||
| 72 | 2.3 | - | [5] | ||
| 96 | 2.1 | - | [5] | ||
| Rainbow trout | Oncorhynchus mykiss | 96 | 0.022 | 0.013-0.037 | [6] |
| Channel catfish | Ictalurus punctatus | - | - | - | [7] |
| Bluegill sunfish | Lepomis macrochirus | - | - | - | [7] |
Note: "-" indicates data not available in the cited sources.
Table 2: Water Quality Parameters for Fish Toxicity Testing
| Parameter | Recommended Range | Reference |
| pH | 6.5 - 9.0 | [8] |
| Dissolved Oxygen | > 60% of air saturation value | [9] |
| Temperature | Species-specific (e.g., 23 ± 2°C for Zebra fish) | [9] |
| Total Hardness | 50 - 200 mg/L as CaCO3 | [10] |
| Alkalinity | 50 - 200 mg/L as CaCO3 | [10] |
Experimental Protocols
Acute Fish Toxicity Test (Based on OECD Guideline 203)
This protocol describes a 96-hour acute toxicity test to determine the median lethal concentration (LC50) of this compound in fish.[11]
1. Test Organisms:
-
Species Selection: A variety of fish species can be used, with common choices including Zebra fish (Danio rerio), Rainbow trout (Oncorhynchus mykiss), and Fathead minnow (Pimephales promelas).[12][13] The choice of species may depend on the specific regulatory requirements and environmental relevance.
-
Acclimation: Fish should be acclimated to the laboratory conditions for at least 12 days.[13] During this period, they should be held in water of the quality and temperature to be used in the test.[13] Feeding should be withheld for 24 hours before the test begins.
2. Test Conditions:
-
Test System: A static, semi-static, or flow-through system can be used.[12] For a semi-static system, the test solutions should be renewed every 24-48 hours.[9]
-
Water Quality: Maintain the water quality parameters as outlined in Table 2.
-
Temperature: The temperature should be appropriate for the selected species and maintained constant throughout the test.
-
Loading: The loading of fish should not exceed 1.0 g of fish per liter of test solution.[9]
3. Test Procedure:
-
Range-finding Test: A preliminary range-finding test is conducted to determine the appropriate concentration range for the definitive test.[12]
-
Definitive Test:
-
Expose groups of at least seven fish to at least five concentrations of this compound arranged in a geometric series.[11] A control group (without this compound) and, if necessary, a solvent control group must be included.
-
The duration of the exposure is 96 hours.[11]
-
Observe the fish and record mortalities and any visible abnormalities at 24, 48, 72, and 96 hours.[11]
-
4. Data Analysis:
-
Calculate the cumulative percentage mortality for each concentration at each observation time.
-
Determine the LC50 values and their 95% confidence limits for each observation period using appropriate statistical methods, such as probit analysis.[14]
Measurement of Biochemical Markers
1. Acetylcholinesterase (AChE) Activity:
-
Principle: this compound inhibits AChE activity.[1] Measuring the extent of this inhibition provides a specific biomarker of exposure and effect.
-
Procedure:
-
Dissect tissues of interest (e.g., brain, muscle) from control and exposed fish.
-
Homogenize the tissues in a suitable buffer.
-
Determine the protein concentration of the homogenate.
-
Measure AChE activity using a spectrophotometric method based on the Ellman assay.
-
Express AChE activity as µmol of substrate hydrolyzed per minute per mg of protein.
-
2. Oxidative Stress Markers:
-
Principle: this compound can induce oxidative stress, leading to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system.[3][4]
-
Biomarkers:
-
Lipid Peroxidation (LPO): Measured as malondialdehyde (MDA) levels, an indicator of cell membrane damage.
-
Antioxidant Enzymes: Activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) can be measured to assess the antioxidant response.[15]
-
Glutathione (GSH): The level of this non-enzymatic antioxidant is a key indicator of the cell's redox state.[15]
-
-
Procedure:
-
Prepare tissue homogenates as described for AChE activity.
-
Use commercially available assay kits or standard spectrophotometric methods to measure the levels or activities of the selected oxidative stress biomarkers.
-
Mandatory Visualizations
References
- 1. oecd.org [oecd.org]
- 2. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative Stress and Neurotoxicity Biomarkers in Fish Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fisheriesjournal.com [fisheriesjournal.com]
- 6. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. extension.okstate.edu [extension.okstate.edu]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Understanding Water Quality Parameters to Better Manage Your Pond | New Mexico State University - BE BOLD. Shape the Future. [pubs.nmsu.edu]
- 11. oecd.org [oecd.org]
- 12. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. eurofins.com.au [eurofins.com.au]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Determination of Phenthoate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of phenthoate, an organophosphate pesticide, in various biological matrices. The protocols are intended for use by professionals in research, clinical, and forensic toxicology.
Introduction
This compound is a widely used organothiophosphate insecticide and acaricide. Due to its potential for human exposure and toxicity, reliable methods for its determination in biological samples are crucial for assessing exposure, diagnosing poisoning, and conducting toxicokinetic studies. This compound, like other organophosphates, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This document outlines validated methods for the extraction and quantification of this compound in blood, urine, and adipose tissue using modern analytical techniques.
Mechanism of Action: Acetylcholinesterase Inhibition
Organophosphates, including this compound, act as irreversible inhibitors of acetylcholinesterase (AChE).[1][2][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.
The inhibition of AChE by this compound leads to the accumulation of acetylcholine in the synaptic cleft.[2][4] This results in the continuous stimulation of muscarinic and nicotinic receptors, leading to a state of cholinergic crisis characterized by a range of symptoms affecting the central and peripheral nervous systems, as well as autonomic functions.[1][4]
Below is a diagram illustrating the signaling pathway of acetylcholinesterase and its inhibition by organophosphates.
Caption: Acetylcholinesterase inhibition by this compound.
Analytical Methodologies
The primary methods for the quantification of this compound in biological samples are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. Derivatization may be necessary for related metabolites to improve their chromatographic properties.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is highly sensitive and specific, making it ideal for detecting trace levels of this compound and its metabolites in complex biological matrices without the need for derivatization.
Experimental Protocols
The following are detailed protocols for the determination of this compound in blood, urine, and adipose tissue.
Determination of this compound in Blood (Plasma/Serum)
This protocol describes a liquid-liquid extraction (LLE) method followed by LC-MS/MS analysis.
4.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 1 mL of plasma or serum into a 15 mL polypropylene centrifuge tube.
-
Add 100 µL of an internal standard solution (e.g., phosalone at 100 ppb).
-
Add 2 mL of acetonitrile, vortex for 20 seconds, and centrifuge at 4000 x g for 10 minutes.[5]
-
Transfer the supernatant (organic phase) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., isooctane or mobile phase) for analysis.[5]
4.1.2. Instrumental Analysis: LC-MS/MS
-
Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound and the internal standard.
Determination of this compound Metabolites in Urine
This protocol involves enzymatic hydrolysis to deconjugate metabolites, followed by solid-phase extraction (SPE) and GC-MS analysis.
4.2.1. Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
-
To 2 mL of urine in a glass tube, add 0.5 mL of a buffer solution (e.g., sodium acetate, pH 5.0).
-
Add β-glucuronidase/arylsulfatase enzyme solution.
-
Incubate at 37°C for 4 hours or overnight to hydrolyze conjugated metabolites.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of ethyl acetate.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for derivatization and GC-MS analysis.
4.2.2. Instrumental Analysis: GC-MS
-
Chromatographic Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 70°C, hold for 1 min, ramp to 300°C.[6]
-
Injection Mode: Splitless.
-
Ionization Mode: Electron Impact (EI).
-
Mass Spectrometry: Selected Ion Monitoring (SIM) of characteristic ions for this compound metabolites.
Determination of this compound in Adipose Tissue
This protocol utilizes a matrix solid-phase dispersion (MSPD) approach for the extraction of the lipophilic this compound from fatty tissues.
4.3.1. Sample Preparation: Matrix Solid-Phase Dispersion (MSPD)
-
Weigh approximately 0.5 g of minced adipose tissue in a glass mortar.
-
Add 2 g of a solid support (e.g., Florisil or C18-bonded silica).
-
Grind the tissue and solid support together with a pestle until a homogeneous mixture is obtained.
-
Transfer the mixture to an empty SPE cartridge.
-
Elute the this compound from the dispersed matrix with 10 mL of a suitable organic solvent (e.g., acetonitrile or a hexane/acetone mixture).
-
Collect the eluate and concentrate it under a stream of nitrogen.
-
Reconstitute the residue in a known volume of solvent for LC-MS/MS or GC-MS analysis.
4.3.2. Instrumental Analysis
Follow the LC-MS/MS or GC-MS conditions as described in sections 4.1.2 or 4.2.2, respectively, with potential modifications to the chromatographic gradient or temperature program to optimize separation from the complex matrix.
Data Presentation
The following tables summarize typical quantitative data for the analysis of this compound and related compounds in biological and other relevant matrices.
Table 1: Quantitative Data for this compound Analysis by LC-MS/MS
| Matrix | Analyte | LOQ | Recovery (%) | RSD (%) | Reference |
| Human Blood | Various Pesticides | 6.7 - 33.3 µg/L | 58.8 - 83.1 | 3.7 - 7.4 | [2] |
| Plant Matrices | This compound Enantiomers | 5 µg/kg | 76.2 - 91.0 | 2.0 - 8.4 | |
| Soil | This compound | 0.005 mg/kg | 75 - 94 | 1.5 - 6.5 | [7] |
Table 2: Quantitative Data for Pesticide Metabolite Analysis in Urine by GC-MS
| Analyte Class | LOD | Recovery (%) | Within-day Precision (RSD %) | Between-day Precision (RSD %) | Reference |
| Organophosphate Metabolites | < 0.1 µg/L | ~90 | < 5.2 | < 8.1 | [6] |
| Pyrethroid Metabolites | 1.6 - 17 ng/mL | - | 5.0 - 12 | - | [8][9] |
Experimental Workflows
The diagrams below illustrate the logical flow of the analytical procedures.
Caption: Workflow for this compound Analysis in Blood.
Caption: Workflow for this compound Metabolite Analysis in Urine.
Caption: Workflow for this compound Analysis in Adipose Tissue.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. ijmrpsjournal.com [ijmrpsjournal.com]
- 6. Simultaneous Determination of Pyrethroid, Organophosphate and Carbamate Metabolites in Human Urine by Gas Chromatography–Mass Spectrometry (GCMS) [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of pyrethroid metabolites in human urine using liquid phase microextraction coupled in-syringe derivatization followed by gas chromatography/electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Phenthoate Extraction using Matrix Solid-Phase Dispersion (MSPD)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for the application of Matrix Solid-Phase Dispersion (MSPD) in the extraction of phenthoate from various matrices, primarily soil and food samples. MSPD offers a simplified and efficient alternative to traditional liquid-liquid extraction methods, combining extraction and cleanup into a single step.[1][2]
Introduction to Matrix Solid-Phase Dispersion (MSPD)
Matrix Solid-Phase Dispersion is a sample preparation technique that involves blending a solid or semi-solid sample directly with a solid-phase sorbent.[3][4] This process simultaneously disrupts the sample matrix and disperses it onto the sorbent material, creating a high surface area for efficient extraction of the target analytes.[4] The resulting mixture is then packed into a column, and the analytes of interest are eluted using a suitable solvent or a sequence of solvents.[3][4] MSPD is advantageous due to its reduced solvent consumption, shorter extraction times, and the ability to handle complex matrices with minimal sample pre-treatment.[1][2][5]
Quantitative Data Summary
The following table summarizes the quantitative data from various studies on the MSPD extraction of this compound.
| Matrix | Sorbent | Eluting Solvent | Fortification Level | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Soil | Florisil | Hexane:Ethyl Acetate (7:1, v/v) | 0.1, 1, 10 µg/g | 75 - 94 | 1.5 - 6.5 | - | - | [1][6] |
| Soil | Florisil | Dichloromethane | - | - | - | - | - | [1] |
| Oranges | C8 Silica | Dichloromethane | Below MRLs | 74 - 84 | 2 - 4 | - | 0.15 - 0.25 µg/g | [7] |
| Tropical Fruits | C18, Silica Gel | Ethyl Acetate | 0.50 - 2.50 µg/g | 76 - 105 | 2.8 - 19 | 4.0 - 23 µg/kg | - | [8] |
| Vegetables | Silica Gel | Dichloromethane | 50, 100, 200% of MRLs | 61 - 108 | < 20 | - | - | [7] |
| Fatty Foods | Florisil | - | - | Decreased with increasing fat content | - | - | - | [9] |
MRLs: Maximum Residue Limits
Experimental Protocols
Protocol 1: MSPD Extraction of this compound from Soil
This protocol is based on the methodology described by Li et al. (2002).[1][6]
1. Materials and Reagents
-
Sample: Soil samples, air-dried and sieved.
-
Sorbent: Florisil (60-100 mesh), activated at 130°C for 12 hours.
-
Dispersing Agent: Anhydrous Sodium Sulfate.
-
Eluting Solvent: Hexane:Ethyl Acetate (7:1, v/v).
-
Apparatus: Glass mortar and pestle, glass column (e.g., 20 mL syringe barrel), glass wool, vacuum manifold.
2. Sample Preparation
-
Weigh 4 g of the soil sample into a glass mortar.
-
Add 6 g of Florisil to the mortar.
-
Add 3 mL of water to the soil-Florisil mixture to facilitate blending.
-
Homogenize the mixture by grinding with a pestle for 5 minutes until a free-flowing powder is obtained.
3. Column Packing and Elution
-
Place a small plug of glass wool at the bottom of a glass column.
-
Transfer the homogenized sample-sorbent mixture into the column.
-
Gently tap the column to ensure uniform packing.
-
Place the column on a vacuum manifold.
-
Elute the this compound by passing the eluting solvent through the column. The specific volume should be optimized, but a starting point of 20 mL can be used.
-
Collect the eluate in a suitable collection vessel.
4. Analysis
-
The collected eluate can be concentrated and reconstituted in a suitable solvent for analysis by High-Performance Liquid Chromatography (HPLC) with UV detection or other appropriate analytical instrumentation.[1][6]
Protocol 2: MSPD Extraction of this compound from Fruits
This protocol is a generalized procedure based on methodologies for pesticide residue analysis in fruits.[8][10]
1. Materials and Reagents
-
Sample: Fruit samples (e.g., oranges, apples, bananas), homogenized.
-
Sorbent: C18 bonded silica or Florisil.
-
Dispersing Agent: Anhydrous Sodium Sulfate (optional, to remove excess water).
-
Eluting Solvent: Ethyl acetate or dichloromethane.
-
Apparatus: Glass mortar and pestle, glass column or syringe, glass wool, vacuum manifold.
2. Sample Preparation
-
Weigh a representative portion of the homogenized fruit sample (e.g., 0.5 g to 1.5 g) into a glass mortar.[8]
-
Add the sorbent (e.g., C18 or Florisil) at a sample-to-sorbent ratio typically ranging from 1:2 to 1:4 (w/w).
-
If the sample has high water content, anhydrous sodium sulfate can be added to obtain a free-flowing powder.
-
Grind the mixture with a pestle until a homogeneous, free-flowing powder is formed.
3. Column Packing and Elution
-
Place a glass wool plug at the bottom of a suitable column.
-
Transfer the sample-sorbent blend into the column.
-
Optionally, a layer of a cleanup sorbent (e.g., silica gel) can be added below the sample blend for further purification.[8]
-
Elute the analytes with an appropriate volume of the chosen eluting solvent (e.g., 5-20 mL).
-
Collect the eluate.
4. Analysis
-
The eluate may be concentrated and reconstituted in a solvent compatible with the analytical technique, such as Gas Chromatography (GC) or HPLC.
Visualizations
Experimental Workflow for MSPD Extraction of this compound
Caption: Workflow of the Matrix Solid-Phase Dispersion (MSPD) for this compound Extraction.
Logical Relationships in MSPD Optimization
Caption: Key Parameters for Optimizing MSPD of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 5. jocpr.com [jocpr.com]
- 6. Fast and precise determination of this compound and its enantiomeric ratio in soil by the matrix solid-phase dispersion method and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Publication : USDA ARS [ars.usda.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Confirmation of Phenthoate using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenthoate is an organophosphate insecticide and acaricide used to protect a variety of crops.[1] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food and environmental samples. Accurate and sensitive analytical methods are therefore essential for monitoring its presence and ensuring consumer safety. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the confirmation and quantification of this compound residues.[2][3] This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrumental analysis, and data interpretation.
Principle of GC-MS for this compound Analysis
Gas chromatography separates volatile and semi-volatile compounds from a mixture based on their physical and chemical properties as they pass through a capillary column.[2][4] The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).[2] This process generates a unique mass spectrum for each compound, which serves as a "fingerprint" for identification. For quantitative analysis, specific ions of the target analyte are monitored.
Experimental Protocols
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient sample preparation technique for the extraction of pesticide residues from various matrices, particularly fruits and vegetables.[5][6]
Materials:
-
Homogenized sample (e.g., fruit, vegetable)
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄
-
Centrifuge
-
Vials
Protocol:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is ready for GC-MS analysis. If necessary, the extract can be concentrated and reconstituted in a suitable solvent like hexane or acetone.[6]
GC-MS Instrumentation and Conditions
The following are typical instrumental parameters for the analysis of this compound. These may need to be optimized for specific instruments and matrices.
Gas Chromatograph (GC) Conditions:
| Parameter | Value |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)[4] |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.[5] |
Mass Spectrometer (MS) Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Data Presentation
Mass Spectrum of this compound
The confirmation of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum. The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions.
Key Mass-to-Charge Ratios (m/z) for this compound:
| Ion Type | m/z |
|---|---|
| Molecular Ion [M]⁺ | 320 |
| Fragment Ions | 274, 246, 121 |
Data sourced from NIST WebBook and other application notes.[5][6][7]
Quantitative Analysis
For quantitative analysis, Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity. The following ions can be used for quantification and confirmation of this compound.
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Retention Time (min) |
| This compound | 274 | 246 | 121 | ~6.89 |
Retention time is approximate and can vary depending on the specific GC conditions and column.[5]
Visualization
GC-MS Workflow for this compound Confirmation
Caption: Workflow for this compound analysis using GC-MS.
Conclusion
Gas Chromatography-Mass Spectrometry is a robust and reliable technique for the confirmation and quantification of this compound in various samples. The combination of chromatographic separation and mass spectrometric detection provides high selectivity and sensitivity, enabling the detection of this compound at levels relevant to regulatory MRLs. The QuEChERS method offers an efficient and effective approach for sample preparation, minimizing matrix effects and ensuring accurate results. This application note provides a comprehensive protocol that can be adapted by researchers and scientists for the routine monitoring of this compound.
References
- 1. This compound | C12H17O4PS2 | CID 17435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scioninstruments.com [scioninstruments.com]
- 3. Fast pesticide analysis using low‐pressure gas chromatography paired with a triple quadrupole mass spectrometer equipped with short collision cell technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brjac.com.br [brjac.com.br]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. This compound [webbook.nist.gov]
Application Notes and Protocols: Efficacy Testing of Phenthoate Formulations
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Phenthoate is a non-systemic organophosphate insecticide and acaricide renowned for its broad-spectrum efficacy against a wide variety of agricultural pests.[1] It operates through both contact and stomach action, making it a versatile solution for managing chewing and sucking insects.[1] Common formulations include Emulsifiable Concentrates (EC), such as this compound 50% EC, and technical grades of at least 92% purity.[1][2] This document provides an overview of its mechanism of action, a summary of available toxicity data, and detailed protocols for conducting efficacy bioassays.
2.0 Mechanism of Action
As an organophosphate compound, this compound's primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[3]
-
Normal Nerve Function: In a healthy insect, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft to transmit a nerve impulse. The enzyme AChE then rapidly breaks down ACh to terminate the signal, allowing the nerve to return to its resting state.
-
Action of this compound: this compound phosphorylates the active site of AChE, rendering the enzyme non-functional.
-
Result: This irreversible inhibition leads to an accumulation of acetylcholine in the synapse, causing continuous and uncontrolled nerve firing. The resulting overstimulation of the nervous system leads to loss of motor control, paralysis, and ultimately, the death of the insect.[3]
3.0 Quantitative Efficacy Data
The efficacy of an insecticide is typically quantified by determining the lethal dose (LD50) or lethal concentration (LC50) that causes 50% mortality in a test population. While this compound is known to be effective against a wide range of pests including aphids, whiteflies, and lepidopteran larvae, specific LC50/LD50 values for these target species are not consistently available in published literature and should be determined experimentally using the protocols outlined below.[1] The following table includes data for non-target species found in technical literature to serve as an example of data presentation.
| Species | Common Name | Formulation | Bioassay Method | Value | Unit | Reference |
| Apis mellifera | Honey Bee | Technical | Topical Application | 0.306 | µ g/bee (LD50) | [1] |
| Labeo rohita | Rohu Fish | 50% EC | Aqueous Exposure (96h) | 2.1 | mg/L (LC50) | [2] |
4.0 Experimental Protocols
Effective efficacy testing requires a systematic approach, from initial planning and execution to final data analysis. The following sections provide a general workflow and specific bioassay methodologies.
Protocol: Leaf-Dip Bioassay for Aphids and Lepidopteran Larvae
This method is suitable for determining the LC50 of water-based insecticide formulations for foliage-feeding insects.
4.1.1 Objective To determine the median lethal concentration (LC50) of a this compound EC formulation against a target insect species (e.g., Myzus persicae or Spodoptera exigua).
4.1.2 Materials
-
This compound 50% EC formulation
-
Acetone or other appropriate solvent (for stock solution)
-
Distilled water
-
Non-ionic surfactant (e.g., Triton X-100)
-
Glass beakers and volumetric flasks
-
Magnetic stirrer and stir bars
-
Micropipettes
-
Host plant leaves (e.g., cabbage, cotton), free of pesticides
-
Petri dishes with ventilated lids, lined with moist filter paper
-
Fine-tipped forceps and camel-hair brushes
-
Healthy, uniform-aged insects
-
Incubator or environmental chamber set to appropriate conditions (e.g., 25±1°C, >60% RH, 16:8 L:D photoperiod)
4.1.3 Procedure
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent if necessary.
-
Create a series of at least five serial dilutions in distilled water. Add a constant, low concentration (e.g., 0.01%) of a non-ionic surfactant to each dilution to ensure even leaf coverage.
-
Concentrations should be determined by a preliminary range-finding study to bracket the expected LC50 (e.g., achieve mortalities between 10% and 90%).
-
Prepare a negative control (distilled water + surfactant) and a solvent control (if a solvent was used for the stock solution).
-
-
Treatment Application:
-
Select fresh, undamaged host plant leaves of a uniform size.
-
Using forceps, dip each leaf into a test solution for 10-15 seconds with gentle agitation.
-
Place the treated leaves on a wire rack and allow them to air-dry completely in a fume hood (approx. 1-2 hours).
-
-
Insect Exposure:
-
Place one dried, treated leaf into each appropriately labeled Petri dish.
-
Carefully transfer a known number of insects (e.g., 10-20 third-instar larvae or 20-30 adult aphids) onto the leaf surface using a camel-hair brush.
-
Secure the ventilated lid on each Petri dish. Each concentration and control should have at least three to four replicates.
-
-
Incubation:
-
Place the sealed Petri dishes in an incubator set to the appropriate environmental conditions for the test species.
-
4.1.4 Data Collection and Analysis
-
Mortality Assessment:
-
Record insect mortality at 24, 48, and 72 hours post-exposure.
-
An insect is considered dead if it is unable to move when gently prodded with a brush.
-
-
Data Analysis:
-
Correct the observed mortality using Abbott's formula if mortality in the control group is between 5-20%. Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100.
-
Analyze the corrected mortality data using Probit analysis to calculate the LC50 value, 95% confidence limits, and the slope of the dose-response curve. Statistical software (e.g., R, SAS, PoloPlus) is recommended for this analysis.[2][4]
-
Protocol: Topical Application Bioassay
This method is used to determine the intrinsic toxicity of an insecticide by applying a precise dose directly to the insect's body, yielding an LD50 value.[5][6]
4.2.1 Objective To determine the median lethal dose (LD50) of a technical-grade this compound against a target insect species.
4.2.2 Materials
-
Technical-grade this compound
-
High-purity acetone
-
Microapplicator capable of delivering precise droplets (e.g., 0.5-1.0 µL)
-
Chilling plate or CO2 for anesthetizing insects
-
Holding vials or Petri dishes with a food source
-
Healthy, uniform-aged and sized insects
-
Analytical balance
4.2.3 Procedure
-
Preparation of Dosing Solutions:
-
Prepare a stock solution of technical this compound in acetone.
-
Create a series of at least five dilutions in acetone. The concentrations should be calculated to deliver the desired dose (ng of active ingredient per mg of insect body weight) in a constant droplet volume.
-
The control group will be treated with acetone only.
-
-
Insect Handling and Dosing:
-
Anesthetize a batch of insects using CO2 or a chilling plate.
-
Weigh batches of insects to determine an average weight for dose calculation (ng/mg).
-
Using the microapplicator, apply a single, precise droplet of a test solution to the dorsal thorax of each anesthetized insect.
-
Place the treated insects into holding containers with access to food and water. Each dose should have at least three replicates (10-20 insects per replicate).
-
4.2.4 Data Collection and Analysis
-
Mortality Assessment: Record mortality at 24 and 48 hours post-application.
-
Data Analysis: Use Probit analysis to calculate the LD50 value (in ng/mg or µ g/insect ), 95% confidence limits, and the slope.[4][5]
5.0 Safety Precautions
This compound is a moderately toxic organophosphate insecticide.[1] All handling and application procedures must be conducted in a well-ventilated area, preferably a fume hood. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All waste materials should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.
References
- 1. coromandel.biz [coromandel.biz]
- 2. fisheriesjournal.com [fisheriesjournal.com]
- 3. This compound (Ref: OMS 1075) [sitem.herts.ac.uk]
- 4. Comparison of ingestion and topical application of insecticides against the common bed bug, Cimex lectularius (Hemiptera: Cimicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming matrix effects in Phenthoate LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome matrix effects in Phenthoate LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS/MS analysis?
A1: The matrix effect is the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3] The "matrix" itself refers to all components within a sample other than the analyte of interest, which can include proteins, lipids, salts, and other endogenous compounds.[3]
Q2: What causes matrix effects in this compound analysis?
A2: Matrix effects in this compound analysis, as with other pesticides, are primarily caused by the co-elution of matrix components that interfere with the ionization process in the mass spectrometer's ion source.[4][5] These interfering compounds can compete with this compound for ionization, leading to ion suppression.[1][3] In electrospray ionization (ESI), highly polar and basic compounds are often candidates for causing matrix effects.[1][4] The complexity of the sample matrix, such as in various food commodities, significantly influences the extent of the matrix effect.[6]
Q3: How can I detect and quantify matrix effects for this compound?
A3: A common method to assess matrix effects is the post-extraction spike method.[4][7] This involves comparing the response of this compound in a pure solvent standard to the response of this compound spiked into a blank matrix extract (a sample that does not contain the analyte). The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak area in matrix / Peak area in solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Another qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2][7]
Q4: What are the general strategies to overcome matrix effects?
A4: There are several strategies to mitigate matrix effects in LC-MS/MS analysis, which can be broadly categorized as:
-
Sample Preparation: Implementing thorough cleanup steps to remove interfering matrix components before injection.[4]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components.[4]
-
Calibration Strategies: Using techniques like matrix-matched calibration or internal standards to compensate for the matrix effect.[8][9]
-
Instrumental Approaches: Adjusting MS parameters or using different ionization techniques can sometimes reduce matrix effects.[4][9]
Troubleshooting Guide
Issue 1: Poor recovery of this compound during sample preparation.
| Possible Cause | Suggested Solution |
| Inefficient extraction from the sample matrix. | Optimize the extraction solvent and technique. For soil samples, Matrix Solid-Phase Dispersion (MSPD) with Florisil as the solid support and hexane:ethyl acetate as the eluting solvent has shown good recoveries.[10] For fruits and vegetables, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and generally provides good recoveries.[11][12] |
| Loss of analyte during cleanup steps. | Evaluate the sorbent used in solid-phase extraction (SPE) or dispersive SPE (dSPE). For this compound, a combination of Primary Secondary Amine (PSA) and Graphitized Carbon Black (GCB) can be effective for removing interferences from food matrices.[13] Ensure the elution solvent is strong enough to recover this compound from the sorbent. |
| Degradation of this compound. | This compound can be susceptible to degradation depending on the pH and temperature. Ensure that sample processing conditions are controlled. Avoid excessively high temperatures during solvent evaporation steps.[8] |
Issue 2: Significant ion suppression or enhancement observed for this compound.
| Possible Cause | Suggested Solution |
| Co-elution of matrix components. | Optimize Chromatographic Separation: Modify the LC gradient profile to improve the separation between this compound and interfering peaks. Using a column with a different selectivity may also be beneficial.[4] Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing the matrix effect. However, ensure that the diluted concentration of this compound is still above the limit of quantitation (LOQ).[2][14] |
| Insufficient sample cleanup. | Improve Sample Preparation: Employ a more rigorous cleanup method. For complex matrices, a combination of extraction and cleanup techniques might be necessary. The QuEChERS method with dSPE cleanup is a good starting point for many food matrices.[11][15] |
| Inappropriate calibration strategy. | Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for the matrix effect as the standards and samples will experience similar ionization suppression or enhancement.[8][12] Use an Internal Standard: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects, as it will behave similarly to the analyte during both chromatography and ionization.[4] If a labeled standard is unavailable, a structural analog can be used, but its effectiveness may vary.[4] |
Issue 3: Inconsistent or non-reproducible results for this compound.
| Possible Cause | Suggested Solution |
| Variability in the sample matrix between different samples. | If possible, group samples with similar matrices to be analyzed in the same batch with a corresponding matrix-matched calibration curve. If matrices are highly variable, the standard addition method, where each sample is spiked with known concentrations of the analyte, can be a robust but more labor-intensive solution.[7] |
| Inconsistent sample preparation. | Ensure that the sample preparation procedure is followed precisely for all samples, standards, and quality controls. Automation of sample preparation can help to improve reproducibility. |
| LC-MS system instability. | Perform regular system suitability checks to ensure the LC-MS system is performing optimally. This includes monitoring retention time, peak shape, and signal intensity of a standard solution. |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in Fruits and Vegetables
This protocol is a general guideline based on the widely accepted QuEChERS method.[11][15]
-
Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and for pigmented samples, 50 mg GCB).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
-
Final Extract:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm filter.
-
The extract is now ready for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameters for this compound Analysis
These are typical starting parameters and may require optimization for your specific instrument and application.[11][13]
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute this compound, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 321.0
-
Product Ions (m/z): 247.1 (quantifier), 163.1 (qualifier)[11]
-
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument to achieve the best signal intensity for this compound.
Data Presentation
Table 1: Example Recovery Data for this compound using MSPD in Soil
| Soil Type | Fortification Level (µg/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Clay Loam | 0.1 | 85.2 | 4.5 |
| Sandy Loam | 1 | 91.5 | 3.2 |
| Silt Loam | 10 | 88.7 | 5.1 |
Data is illustrative and based on typical performance. Actual results may vary.[10]
Table 2: Example Matrix Effect Data for this compound in Different Food Matrices
| Matrix | Matrix Effect (%) | Classification |
| Lettuce | 45 | Strong Suppression |
| Tomato | 75 | Medium Suppression |
| Orange | 125 | Slight Enhancement |
| Grape | 95 | No Significant Effect |
Data is illustrative. The matrix effect can vary significantly depending on the specific sample and experimental conditions.[14]
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound LC-MS/MS analysis.
References
- 1. nebiolab.com [nebiolab.com]
- 2. tandfonline.com [tandfonline.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. it.restek.com [it.restek.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Enantioselective determination of this compound enantiomers in plant-origin matrices using reversed-phase high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. fssai.gov.in [fssai.gov.in]
Technical Support Center: Phenthoate Electrospray Ionization Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with signal suppression in Phenthoate electrospray ionization (ESI) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in the context of this compound ESI-MS analysis?
A1: Signal suppression, also known as the matrix effect, is a phenomenon in electrospray ionization (ESI) mass spectrometry where the ionization efficiency of the target analyte, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy and sensitivity of quantitative analysis.[1]
Q2: What are the common causes of signal suppression for this compound?
A2: Signal suppression for this compound in ESI-MS is primarily caused by:
-
Matrix Effects: Co-extracted components from complex matrices (e.g., soil, food, biological fluids) can interfere with the ionization process.[1][3] These interfering compounds can compete with this compound for ionization, alter the droplet surface tension and solvent evaporation, or form neutral adducts.[4][5]
-
High Concentrations of Non-Volatile Components: Salts, buffers, and other non-volatile materials in the sample or mobile phase can precipitate in the ESI source, leading to reduced ionization efficiency.[4]
-
Ion-Pairing Reagents: While sometimes necessary for chromatographic separation, certain ion-pairing reagents like trifluoroacetic acid (TFA) can cause significant signal suppression.[5][6]
-
Co-eluting Analytes: In multi-residue analysis, other pesticides or compounds with similar retention times can compete with this compound for ionization.[7]
Q3: How can I detect if my this compound signal is being suppressed?
A3: A common method to assess signal suppression is to compare the response of this compound in a pure solvent standard to its response in a matrix extract spiked with the same concentration of this compound.[4] A significantly lower response in the matrix sample indicates signal suppression. This can be quantified using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%
A value less than 100% indicates suppression, while a value greater than 100% suggests signal enhancement.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating signal suppression in your this compound analysis.
Problem: Low or inconsistent this compound signal intensity.
Step 1: Evaluate Sample Preparation
Inadequate sample cleanup is a primary source of matrix effects.[8]
-
Recommendation: Employ a robust sample preparation method to remove interfering matrix components.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and effective method for pesticide residue analysis in various matrices.[9][10]
-
Solid-Phase Extraction (SPE): SPE can provide a more targeted cleanup by using a sorbent that selectively retains either the analyte or the interferences.[3][8]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized to partition this compound into a solvent that is immiscible with the sample matrix, leaving many interferences behind.[8]
-
Step 2: Optimize Chromatographic Separation
Poor chromatographic resolution can lead to co-elution of this compound with matrix components.[4]
-
Recommendation: Adjust your LC method to improve the separation of this compound from potential interferences.
-
Mobile Phase Modification: Experiment with different organic solvents (e.g., acetonitrile vs. methanol) and additives. Formic acid is often a better choice than TFA for ESI.[4][5]
-
Gradient Optimization: Modify the gradient profile to enhance the separation between this compound and matrix components.
-
Column Selection: Consider using a different stationary phase that offers alternative selectivity.[4]
-
Step 3: Adjust Mass Spectrometry Parameters
Instrument settings can significantly influence the extent of signal suppression.
-
Recommendation: Optimize your ESI source parameters.
-
Reduce Flow Rate: Lowering the flow rate to the nano-ESI range (nL/min) can significantly reduce signal suppression by promoting more efficient droplet formation and desolvation.[4][11][12]
-
Ion Source Geometry: The physical arrangement of the ESI probe can impact susceptibility to matrix effects.[12] Consult your instrument manual for optimization guidelines.
-
Alternative Ionization: If available, consider using Atmospheric Pressure Chemical Ionization (APCI), which is often less prone to matrix effects than ESI.[4][12]
-
Step 4: Implement a Compensation Strategy
When complete elimination of signal suppression is not feasible, compensation methods are crucial for accurate quantification.
-
Recommendation: Use appropriate calibration strategies.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for the matrix effect as both the standards and samples will experience similar suppression.[1][2]
-
Internal Standards (IS): The use of an internal standard, particularly an isotopically labeled version of this compound, is highly recommended. The IS co-elutes with the analyte and experiences similar signal suppression, allowing for accurate correction of the analyte response.[1][13]
-
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in a Vegetable Matrix
This protocol is a modification of the EN 15662:2008 standard.[9]
-
Homogenization: Homogenize a representative 10 g sample of the vegetable matrix.
-
Extraction:
-
Place the 10 g homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥ 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge at a high speed for 2 minutes.
-
Take the supernatant, filter if necessary, and inject it into the LC-MS/MS system.
-
Protocol 2: Post-Column Infusion Experiment to Identify Regions of Signal Suppression
This experiment helps visualize where matrix components are eluting and causing suppression.
-
Setup:
-
Infuse a standard solution of this compound at a constant flow rate directly into the MS source post-column using a syringe pump and a T-connector.
-
Simultaneously, inject a blank matrix extract onto the LC column and run your chromatographic method.
-
-
Data Acquisition: Monitor the this compound signal throughout the chromatographic run.
-
Analysis: A stable, flat baseline for the this compound signal is expected. Any dips or decreases in the signal indicate regions where matrix components are eluting and causing ion suppression.
-
Action: Adjust your chromatographic method to move the this compound peak away from these suppression zones.
Quantitative Data Summary
Table 1: Effect of Different Sample Preparation Techniques on this compound Recovery and Matrix Effect
| Sample Preparation Method | Average Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (%) |
| Dilute and Shoot | 95 | 45 (Suppression) | 15 |
| QuEChERS | 88 | 85 (Minor Suppression) | 8 |
| Solid-Phase Extraction (SPE) | 92 | 95 (Negligible Effect) | 5 |
Note: Data is illustrative and will vary depending on the matrix and specific experimental conditions.
Table 2: Comparison of Ionization Sources for this compound Analysis in a Complex Matrix
| Ionization Source | Signal-to-Noise Ratio | Matrix Effect (%) |
| Electrospray Ionization (ESI) | 150 | 55 (Suppression) |
| Atmospheric Pressure Chemical Ionization (APCI) | 120 | 90 (Minor Suppression) |
Note: While APCI may show less suppression, ESI often provides better sensitivity for certain compounds. The choice of ionization source should be based on experimental evaluation.
Visualizations
References
- 1. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. Signal suppression/enhancement in HPLC-ESI-MS/MS from concomitant medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
Phenthoate stability in standard solutions and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive information on the stability of phenthoate in standard solutions and under various storage conditions. It includes frequently asked questions, troubleshooting advice, quantitative stability data, and standardized experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound standard solutions?
A: this compound standard solutions should be stored in tightly sealed, light-protected (e.g., amber glass) containers in a cool, dry, and well-ventilated location.[1][2] For analytical standards, refrigerated storage at 2-8°C or freezing at < -10°C is often recommended by suppliers.[3][4] The general recommendation for the technical product is to not exceed a storage temperature of 25-30°C and to keep it away from heat sources.[2]
Q2: How stable is this compound in aqueous solutions at different pH values?
A: this compound is relatively stable in neutral to acidic conditions but degrades in alkaline environments. It is stable in buffer solutions with a pH range of 3.9 to 7.8.[2][5] However, in alkaline solutions, its stability decreases significantly. For example, at pH 9.7, approximately 25% of this compound is hydrolyzed within 20 days.[2][6] One study reported a half-life of about 12 days in a phosphate buffer at pH 8.0.[5][7]
Q3: What is the shelf-life of this compound?
A: The shelf life depends on the form and storage conditions. The technical material, when stored at room temperature in its original sealed container, shows a minimal decrease in active ingredient (1-2%) after one year.[6] The biological activity can remain practically unchanged for up to two years under proper environmental storage conditions.[2][5] For analytical standard solutions, it is crucial to refer to the expiration date provided by the manufacturer and regularly verify the concentration against a freshly prepared standard.[3]
Q4: What solvents should I use to prepare this compound standard solutions?
A: this compound is soluble in a wide range of organic solvents. Methanol, acetonitrile, and acetone are commonly used for preparing analytical standard solutions.[1][4] It is also soluble in aromatic hydrocarbons, ketones, alcohols, chloroform, and carbon tetrachloride.[5] Some studies have noted that racemization (interconversion of enantiomers) can occur in methanol and ethanol but not in solvents like n-hexane, isopropanol, or acetone.[8] For long-term storage, toluene has been shown to be a reliable solvent for many pesticides.[9]
Q5: What are the main degradation products of this compound?
A: The primary degradation pathways are hydrolysis and photolysis.
-
Hydrolysis: The major products of hydrolysis are this compound acid, demethyl this compound, and demethyl this compound oxon.[5][7] this compound acid is formed through the hydrolysis of the carbon-ester bond.[6][10]
-
Photodegradation (exposure to sunlight): Products can include this compound oxon (the P=O analogue), mandelic acid, and various phosphorothioic and phosphorodithioic acids.[7]
Q6: How does temperature affect this compound stability?
A: Higher temperatures accelerate the degradation of this compound. The technical product is stable up to 60°C for extended periods.[2] One study noted a 1-4% decrease in active ingredient content after one month of storage at 50°C.[6] An accelerated stability test at 54°C for 14 days is a standard quality control measure, with an allowance for the active ingredient to decrease to 95% of the initial declared content.[11]
Q7: Is this compound sensitive to light?
A: Yes, this compound is highly sensitive to sunlight. Exposure to sunlight can cause rapid photochemical conversion. One study reported a decomposition half-life of just 11 minutes under direct sunlight.[5] Therefore, it is critical to protect both solid material and solutions from light by using amber vials or storing them in the dark.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or low analytical results | Improper Storage: The standard solution was exposed to high temperatures or light. | Verify storage conditions. Always store stock solutions refrigerated or frozen in amber containers. Prepare fresh working standards daily if possible. |
| Alkaline Hydrolysis: The solvent or sample matrix has a high pH. | Ensure the pH of your solutions is neutral or slightly acidic (pH < 7.8). Use buffered solutions if necessary for your experiment.[2] | |
| Solvent Evaporation: The container was not sealed properly, leading to an increase in concentration. | Use vials with tight-fitting caps (e.g., screw caps with septa). Re-verify the concentration of older stock solutions against a newly prepared standard. | |
| Appearance of unknown peaks in chromatogram | Degradation: The standard has degraded over time, forming new compounds. | Prepare a fresh standard solution to confirm if the unknown peaks are absent. If degradation is suspected, refer to literature for mass spectra of known degradants like this compound oxon and this compound acid.[5][7] |
| Solvent Impurities: The solvent used for dilution contained impurities. | Use high-purity, HPLC, or analytical-grade solvents. Run a solvent blank to check for interfering peaks. | |
| Poor chromatographic peak shape | Solvent Mismatch: The solvent of the standard solution is too different from the mobile phase. | Prepare the final working standards in a solvent that is compatible with or identical to the initial mobile phase of your chromatographic method. |
Summary of this compound Stability Data
| Condition | Matrix / Solvent | Observation | Reference |
| pH | |||
| pH 3.9 - 7.8 | Buffer Solution | Stable | [2][5] |
| pH 8.0 | Phosphate Buffer | Half-life of approx. 12 days | [5][7] |
| pH 9.7 | Buffer Solution | Approx. 25% hydrolysis in 20 days | [2][6] |
| Temperature | |||
| Room Temp. | Technical Grade (sealed container) | 1-2% decrease in 1 year | [6] |
| 50°C | Technical Grade | 1-4% decrease in 1 month | [6] |
| 54°C | Emulsifiable Concentrate | Must retain ≥95% of active ingredient after 14 days | [11] |
| 60°C | Technical Grade | Stable for extended exposures | [2] |
| Light | |||
| Sunlight | Thin film on glass plate | Decomposition half-life of 11 minutes | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
This protocol outlines the preparation of a stock solution and subsequent working standards. All operations should be performed in a chemical fume hood using appropriate personal protective equipment (PPE).
-
Materials:
-
This compound analytical standard (solid or certified solution)
-
High-purity solvent (e.g., acetonitrile, methanol, or toluene)
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance (if starting from solid)
-
Amber glass vials with PTFE-lined screw caps
-
Calibrated micropipettes
-
-
Procedure for 1000 µg/mL Stock Solution (from solid): a. Accurately weigh approximately 10 mg of pure this compound standard onto weighing paper. b. Quantitatively transfer the solid to a 10 mL Class A volumetric flask. c. Add a small amount of solvent (e.g., 5-7 mL) and gently swirl to dissolve the compound completely. d. Once dissolved, fill the flask to the calibration mark with the same solvent. e. Cap the flask and invert it at least 10-15 times to ensure a homogeneous solution. f. Transfer the stock solution to a labeled amber glass vial for storage at ≤ -10°C.[4]
-
Procedure for Working Solutions (e.g., 10 µg/mL): a. Allow the stock solution to equilibrate to room temperature before opening. b. Using a calibrated micropipette, transfer 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask. c. Dilute to the mark with the desired solvent (e.g., acetonitrile or a solvent matching your mobile phase). d. Cap and invert several times to mix thoroughly. e. Prepare fresh working solutions from the stock as needed. Do not store dilute solutions for extended periods.
Protocol 2: General Method for Assessing this compound Stability
This protocol describes a general workflow to evaluate the stability of this compound under specific conditions (e.g., different pH, temperature, or light exposure).
-
Preparation: a. Prepare a this compound solution of a known concentration (e.g., 10 µg/mL) in the desired matrix (e.g., buffered water-acetonitrile solution). b. Aliquot the solution into multiple amber vials (for dark conditions) and clear vials (for light exposure tests), ensuring each vial is sealed tightly.
-
Incubation: a. Establish the initial concentration (T=0) by immediately analyzing at least three replicate aliquots. b. Store the remaining vials under the desired experimental conditions (e.g., a temperature-controlled incubator at 40°C, a photostability chamber, etc.).
-
Sampling and Analysis: a. At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days), withdraw three replicate vials from each condition. b. Allow vials to equilibrate to room temperature. c. Analyze the samples using a validated analytical method, such as HPLC-UV, GC-MS, or LC-MS/MS, to determine the remaining concentration of this compound.[8][12]
-
Data Evaluation: a. Calculate the mean concentration of this compound at each time point. b. Determine the percentage of this compound remaining relative to the T=0 concentration. c. Plot the concentration or percentage remaining versus time to determine the degradation kinetics (e.g., calculate the first-order rate constant and half-life).
Visual Guides
Caption: Experimental workflow for a this compound stability study.
Caption: Simplified degradation pathways of this compound.
References
- 1. agilent.com [agilent.com]
- 2. This compound(2597-03-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. フェントエート PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. accustandard.com [accustandard.com]
- 5. This compound | C12H17O4PS2 | CID 17435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 531. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]
- 7. Alteration of O,O-dimethyl S-[alpha-(carboethoxy)benzyl] phosphorodithioate (this compound) in citrus, water, and upon exposure to air and sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of O, O-dimethyl S-[alpha-(carboethoxy)-benzyl] phosphorodithioate (this compound) in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openknowledge.fao.org [openknowledge.fao.org]
- 12. researchgate.net [researchgate.net]
Addressing co-elution of Phenthoate and its metabolites in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the co-elution of Phenthoate and its metabolites during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound I should be aware of during analysis?
A1: this compound metabolism can produce several related compounds. The most common metabolites that may appear in your chromatogram include this compound oxon, this compound acid, and demethyl this compound.[1][2] Due to their structural similarities to the parent compound, these metabolites are often the source of co-elution issues.
Q2: Why am I seeing co-elution of this compound and its metabolites?
A2: Co-elution occurs when two or more compounds travel through the chromatography column at nearly the same speed, resulting in overlapping peaks.[3][4] This is common with a parent compound and its metabolites because they often share similar chemical properties, such as polarity and molecular size. The primary factors influencing this are the choice of stationary phase (column) and mobile phase composition.[5]
Q3: How can I quickly confirm if I have a co-elution problem?
A3: There are several indicators of co-elution:
-
Peak Tailing or Fronting: Asymmetrical peaks are a strong indicator that a hidden peak may be present.[4]
-
Broader-than-expected Peaks: If a peak is significantly wider than other peaks in the chromatogram, it may consist of multiple unresolved compounds.
-
Use of a Diode Array Detector (DAD) or Mass Spectrometer (MS): A DAD can perform peak purity analysis by comparing UV-Vis spectra across the peak.[4] If the spectra are not consistent, the peak is impure. Similarly, an MS detector can reveal the presence of different mass-to-charge ratios (m/z) across a single chromatographic peak.[4]
Q4: Can changing the column temperature or flow rate resolve my co-elution issue?
A4: Yes, these parameters can influence resolution, although often to a lesser extent than mobile or stationary phase changes.
-
Temperature: Increasing the column temperature can sometimes improve peak shape and separation by decreasing mobile phase viscosity and increasing analyte diffusivity. However, it may also decrease retention times, potentially worsening co-elution in some cases.
-
Flow Rate: Decreasing the flow rate can increase the column's efficiency (plate number), leading to sharper peaks and potentially better resolution.[5] However, this will also increase the total run time.
Troubleshooting Guide: Resolving Co-elution
If you have identified a co-elution issue, follow this guide to systematically develop a robust separation method.
Logical Workflow for Troubleshooting Co-elution
The following diagram illustrates a step-by-step workflow for addressing co-elution problems.
Caption: A logical workflow for troubleshooting co-elution in chromatography.
Step 1: Optimize the Mobile Phase
Changing the mobile phase is often the most effective way to alter selectivity and resolve co-eluting peaks.[5]
-
Isocratic Elution: If you are using an isocratic method (constant mobile phase composition), try systematically decreasing the percentage of the strong organic solvent (e.g., acetonitrile or methanol). This will increase retention times and may provide the necessary resolution.
-
Gradient Elution: For analytes with different polarities, a gradient is highly effective. If you are already using a gradient, try making it shallower (i.e., decrease the rate of change of the organic solvent concentration). A shallower gradient increases the separation window for closely eluting compounds.
-
Change Organic Solvent: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile (ACN), try substituting it with methanol (MeOH) or vice versa. These solvents interact differently with both the analyte and the stationary phase, which can alter elution order and improve separation.
Step 2: Select a Different Column (Stationary Phase)
If mobile phase optimization is insufficient, the next step is to change the column. The stationary phase chemistry is a primary driver of separation selectivity.[5]
-
Alternative C18 Phases: Not all C18 columns are the same. Try a C18 column from a different manufacturer or one with different properties (e.g., end-capping, carbon load).
-
Different Bonded Phase: For compounds that are difficult to separate on a C18 column, switching to a column with a different stationary phase chemistry can provide a completely different selectivity. Good alternatives for organophosphates include:
-
Phenyl-Hexyl: Offers pi-pi interactions, which can be effective for aromatic compounds like this compound.
-
Cyano (CN): Can be used in both normal-phase and reversed-phase modes and provides different selectivity based on dipole-dipole interactions.[6]
-
Chiral Columns: If you are specifically trying to separate enantiomers of this compound, a chiral column (e.g., a chiral OJ-RH column) is necessary.[7]
-
Data Summary: Impact of Method Changes on Resolution
The table below summarizes hypothetical data illustrating how different chromatographic conditions can affect the resolution between this compound and its key metabolite, this compound oxon.
| Method ID | Column | Mobile Phase | Flow Rate (mL/min) | This compound RT (min) | This compound oxon RT (min) | Resolution (Rs) | Notes |
| A | Standard C18 | 60% ACN / 40% Water | 1.0 | 5.21 | 5.21 | 0.00 | Co-elution |
| B | Standard C18 | 50% ACN / 50% Water | 1.0 | 7.85 | 7.95 | 0.85 | Partial Separation |
| C | Standard C18 | 45% MeOH / 55% Water | 1.0 | 8.12 | 8.35 | 1.60 | Baseline Resolved |
| D | Phenyl-Hexyl | 50% ACN / 50% Water | 1.0 | 6.54 | 6.89 | 2.15 | Excellent Separation |
Note: Retention Time (RT) and Resolution (Rs) values are for illustrative purposes. Rs > 1.5 is considered baseline resolved.
Experimental Protocols
Protocol 1: Method Development Using Gradient Optimization
This protocol details a systematic approach to developing a gradient HPLC method to separate this compound from its metabolites.
-
System Preparation:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or MS detector.
-
Injection Volume: 10 µL.
-
Sample: Standard mix of this compound and this compound oxon (1 µg/mL each).
-
-
Initial Scouting Gradient:
-
Run a fast "scouting" gradient to determine the approximate elution time of the compounds.
-
Gradient Program: 5% B to 95% B in 10 minutes. Hold at 95% B for 2 minutes. Return to 5% B and equilibrate for 3 minutes.
-
-
Analysis of Scouting Run:
-
Identify the retention times of this compound and this compound oxon. Let's assume they elute between 6.0 and 6.5 minutes, corresponding to a mobile phase composition of ~55-60% B.
-
-
Optimized Shallow Gradient:
-
Design a new, shallower gradient around the elution window identified in the scouting run.
-
New Gradient Program:
-
0.0 min: 45% B
-
10.0 min: 65% B (This creates a shallow gradient of 2% B per minute)
-
10.1 min: 95% B (for column wash)
-
12.0 min: 95% B
-
12.1 min: 45% B
-
15.0 min: 45% B (equilibration)
-
-
-
Evaluation:
-
Inject the standard mix and evaluate the resolution. The shallower gradient should significantly improve the separation between the closely eluting peaks. If separation is still inadequate, consider changing the organic solvent to methanol (Protocol 2).
-
Protocol 2: Switching Organic Solvents
-
System Preparation:
-
Flush the HPLC system thoroughly with isopropanol to remove all traces of acetonitrile and formic acid.
-
New Mobile Phase A: Water.
-
New Mobile Phase B: Methanol.
-
Equilibrate the same C18 column with the new mobile phase.
-
-
Method Execution:
-
Repeat the gradient optimization steps described in Protocol 1, starting with a new scouting gradient using methanol as the organic modifier. The different solvent properties will alter selectivity, very likely improving resolution.
-
Metabolic Pathway of this compound
Understanding the structural relationship between this compound and its primary metabolite, this compound oxon, can provide insight into their chromatographic behavior. The oxon form is typically more polar.
References
- 1. 531. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]
- 2. coromandel.biz [coromandel.biz]
- 3. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective determination of this compound enantiomers in plant-origin matrices using reversed-phase high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Trace-Level Detection of Phenthoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of trace-level detection of Phenthoate.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound using various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
| Problem | Possible Causes | Solutions |
| No or Low this compound Peak | - Injector Issues: Blocked syringe, incorrect injection volume, septum leak.[1] - Column Problems: Column breakage, incorrect installation, column bleed.[1] - MS Detector Issues: Filament burnout, detector contamination, vacuum leak.[1] | - Injector Maintenance: Clean or replace the syringe, verify injection volume, and replace the septum.[1] - Column Care: Check for breaks and reinstall the column correctly. Condition the column to reduce bleed.[1] - MS Detector Check: Inspect and replace the filament if necessary. Clean the ion source. Perform a leak check.[1] |
| Peak Tailing | - Active Sites: Contamination in the injector liner or column.[2] - Improper Flow Rate: Carrier gas flow is too low. | - Deactivation: Use a deactivated liner and trim the first few centimeters of the column.[2] - Optimize Flow: Increase the carrier gas flow rate. |
| Poor Reproducibility | - Inconsistent Injection: Variable injection speed or volume. - Matrix Effects: Co-eluting compounds from the sample matrix affecting ionization.[3] | - Standardize Injection: Use an autosampler for consistent injections. - Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract to compensate for matrix effects.[3] - Sample Dilution: If sensitivity allows, dilute the sample extract to reduce matrix effects. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Causes | Solutions |
| No or Low this compound Peak | - Pump Issues: No mobile phase flow, leaks.[4] - Injector Problems: Sample loop not filled, injector leak.[4] - Detector Malfunction: Lamp off, incorrect wavelength. | - Pump Check: Ensure solvent reservoirs are full and lines are primed. Check for leaks in fittings.[4] - Injector Inspection: Ensure the sample loop is completely filled. Check for leaks around the injector seal.[4] - Detector Settings: Turn on the detector lamp and set the correct wavelength for this compound analysis. |
| Peak Broadening or Splitting | - Column Overload: Injecting too much sample. - Column Contamination: Buildup of matrix components on the column. - Mobile Phase Incompatibility: Sample solvent is too different from the mobile phase. | - Reduce Injection Volume: Decrease the amount of sample injected onto the column. - Column Cleaning: Flush the column with a strong solvent to remove contaminants. - Solvent Matching: Dissolve the sample in the mobile phase whenever possible. |
| Retention Time Shifts | - Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile component. - Fluctuations in Column Temperature: Inconsistent oven temperature. - Column Degradation: Loss of stationary phase over time. | - Prepare Fresh Mobile Phase: Ensure accurate and consistent mobile phase preparation. - Use a Column Oven: Maintain a stable column temperature. - Replace Column: If the column is old or has been used extensively, replace it. |
Acetylcholinesterase (AChE)-Based Biosensors
| Problem | Possible Causes | Solutions |
| Low Sensitivity or No Inhibition Signal | - Enzyme Inactivity: Denaturation of AChE due to improper storage or pH. - Substrate Degradation: Acetylthiocholine (ATCh) substrate has degraded. - Electrode Fouling: The electrode surface is contaminated. | - Enzyme Handling: Store AChE at the recommended temperature and use the correct buffer pH. - Fresh Substrate: Prepare fresh ATCh solution for each experiment. - Electrode Cleaning: Clean the electrode surface according to the manufacturer's instructions. |
| High Background Signal | - Non-specific Binding: Other compounds in the sample are interacting with the electrode or enzyme. - Interference from Sample Matrix: Components in the sample matrix are electroactive. | - Sample Cleanup: Use a sample extraction and cleanup procedure (e.g., QuEChERS) to remove interfering compounds. - Blocking Agents: Use blocking agents like bovine serum albumin (BSA) to reduce non-specific binding. |
| Poor Reproducibility | - Inconsistent Enzyme Immobilization: Uneven distribution of AChE on the sensor surface. - Variable Incubation Times: Inconsistent incubation time with the sample. | - Standardize Immobilization: Follow a consistent and validated protocol for enzyme immobilization. - Control Incubation: Use a timer to ensure consistent incubation periods. |
Frequently Asked Questions (FAQs)
Q1: How can I enhance the sensitivity of this compound detection using GC-MS?
A1: To enhance sensitivity, you can use a larger injection volume with a programmed temperature vaporization (PTV) inlet, which allows for solvent venting before the sample is transferred to the column.[5] Additionally, using analyte protectants can minimize the degradation of this compound in the hot injector, leading to a better signal.[6] Optimizing the MS parameters, such as using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), will also significantly increase sensitivity and selectivity.[3]
Q2: What is the "matrix effect" in HPLC and GC analysis, and how can I minimize it for this compound detection?
A2: The matrix effect is the alteration of the analyte's signal (either enhancement or suppression) due to the presence of other components in the sample extract.[3] To minimize this, the most common approach is to use matrix-matched calibration, where you prepare your calibration standards in a blank sample matrix that is similar to your samples.[3] Other strategies include diluting the sample extract (if the detection limits are low enough), using a more effective sample cleanup method like dispersive solid-phase extraction (dSPE) with graphitized carbon black (GCB) to remove pigments, or employing advanced injection techniques like PTV in GC.[5]
Q3: For AChE biosensors, what are the critical factors affecting the sensitivity of this compound detection?
A3: The sensitivity of an AChE biosensor is primarily influenced by the enzyme's activity and the efficiency of its immobilization on the sensor surface.[7][8] Factors such as pH, temperature, and the presence of organic solvents can affect the enzyme's conformation and activity. The concentration of the enzyme and the substrate (acetylthiocholine) also need to be optimized.[9] Furthermore, the choice of nanomaterials (e.g., gold nanoparticles, graphene) to modify the electrode can significantly enhance the electrochemical signal and, therefore, the sensitivity.[10]
Q4: What is the QuEChERS method, and is it suitable for this compound extraction from food samples?
A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for the analysis of pesticide residues in food.[11] It involves an initial extraction with acetonitrile followed by a cleanup step using dSPE.[12] The QuEChERS method is highly suitable for extracting this compound from various food matrices like fruits and vegetables.[13] For pigmented samples, the dSPE cleanup step often includes GCB to remove chlorophyll and other pigments that can interfere with the analysis.[12]
Quantitative Data Summary
The following table summarizes the performance of different analytical methods for the detection of this compound.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-MS/MS | Fruits, Vegetables, Grains | <0.25 µg/kg | 5 µg/kg | 76.2 - 91.0 | [14][15] |
| HPLC-UV | Soil | - | 0.1 µg/g | 75 - 94 | [16] |
| Paper-based Sensor | Water and Food Samples | 15 µg/L | 50 µg/L | 92.6 - 97.4 | [17] |
| GC-MS/MS | Baby Food | - | <1.0 ng/mL | - | [2] |
Experimental Protocols
This compound Extraction from Vegetable Samples using QuEChERS
This protocol is a general guideline based on the standard QuEChERS method and should be optimized for your specific matrix and analytical instrumentation.
-
Homogenization: Homogenize a representative portion of the vegetable sample (e.g., 10-15 g) using a high-speed blender.[11]
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.[18]
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube containing MgSO₄ and primary secondary amine (PSA). For pigmented samples, use a dSPE tube containing GCB.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.[12]
-
-
Final Extract:
-
The supernatant is the final extract. It can be directly injected into the GC-MS or HPLC system or can be further concentrated and reconstituted in a suitable solvent.
-
Acetylcholinesterase (AChE) Inhibition Assay for this compound Detection
This protocol outlines a basic colorimetric assay for determining AChE inhibition.
-
Reagent Preparation:
-
Prepare a stock solution of AChE in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of the substrate, acetylthiocholine (ATCh), in deionized water.
-
Prepare a stock solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the same buffer.
-
Prepare a series of this compound standards of known concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the AChE solution to each well.
-
Add the this compound standard solutions or sample extracts to the wells and incubate for a defined period (e.g., 15 minutes) to allow for enzyme inhibition.
-
Initiate the reaction by adding the ATCh substrate and DTNB to each well.
-
The enzyme will hydrolyze ATCh to thiocholine, which then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoic acid).
-
-
Measurement:
-
Measure the absorbance of the yellow product at 412 nm using a microplate reader.[19]
-
The degree of inhibition is calculated by comparing the absorbance of the samples containing this compound to the absorbance of a control sample without the inhibitor.
-
Visualizations
Acetylcholinesterase Inhibition by this compound
Caption: Mechanism of acetylcholinesterase inhibition by this compound leading to acetylcholine accumulation.
General Workflow for this compound Analysis
Caption: A generalized workflow for the analysis of this compound residues in various samples.
References
- 1. shimadzu.co.uk [shimadzu.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. redalyc.org [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Acetylcholinesterase Biosensors for Electrochemical Detection of Organophosphorus Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 12. nucleus.iaea.org [nucleus.iaea.org]
- 13. ikm.org.my [ikm.org.my]
- 14. researchgate.net [researchgate.net]
- 15. Enantioselective determination of this compound enantiomers in plant-origin matrices using reversed-phase high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. eurl-pesticides.eu [eurl-pesticides.eu]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimization of Acetylcholinesterase Assay for Phenthoate Inhibition
Welcome to the technical support center for the optimization of the acetylcholinesterase (AChE) assay for studying phenthoate inhibition. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and data to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
| Question | Answer |
| Why am I seeing high background absorbance or a color change in my control wells without the enzyme? | This could be due to the non-enzymatic hydrolysis of the substrate (acetylthiocholine, ATCI) or a reaction between the thiol in your sample and DTNB. To mitigate this, always run a blank control containing the buffer, substrate, and DTNB but no enzyme. Additionally, ensure the pH of your buffer is not too high, as this can increase the rate of non-enzymatic hydrolysis. Some studies suggest using a phosphate/HEPES buffer to increase the stability of DTNB[1]. |
| My results are not reproducible. What are the common sources of variability? | Several factors can contribute to poor reproducibility. Key areas to check are: 1. Temperature and pH: Ensure strict control over reaction temperature and buffer pH, as enzyme kinetics are highly sensitive to these parameters[2][3]. 2. Reagent Stability: DTNB is unstable and can interact with free sulfhydryl groups[1]. Prepare fresh solutions and protect them from light. 3. Pipetting Accuracy: Inaccurate pipetting, especially of the enzyme or inhibitor, can lead to significant errors. Use calibrated pipettes and proper technique. 4. Incubation Times: Precisely control all incubation times for consistent results[4]. |
| I am not observing any inhibition even at high concentrations of this compound. What could be the problem? | There are several potential reasons for this: 1. Inactive Inhibitor: Ensure your this compound stock solution is correctly prepared and has not degraded. 2. Enzyme Concentration: The concentration of AChE might be too high. The amount of enzyme used should be in the linear range of the assay[5]. You may need to optimize the enzyme concentration to be sensitive enough to detect inhibition. 3. Metabolic Activation: Some organophosphates require metabolic activation to become potent inhibitors[5][6]. This compound itself is an AChE inhibitor, but if you are working with a system that mimics in vivo conditions, this could be a factor to consider. 4. Assay Conditions: Sub-optimal assay conditions (e.g., pH, temperature) can affect inhibitor binding. |
| The color development in my assay is very rapid and the reaction reaches its endpoint almost immediately. How can I slow it down? | This indicates that the enzyme concentration is too high for the chosen substrate concentration. To slow the reaction rate, you can either decrease the concentration of AChE or increase the concentration of the substrate (ATCI). However, it is crucial to ensure that the substrate concentration is not so high that it causes substrate inhibition. Determine the Michaelis-Menten constant (Km) for your substrate and use a concentration around the Km value for optimal results[5]. |
| I am working with whole blood samples and the red color is interfering with my absorbance readings at 412 nm. What can I do? | Hemoglobin in red blood cells strongly absorbs light at 412 nm, which is the standard wavelength for the Ellman's assay. To overcome this, you can either: 1. Modify the Wavelength: Change the measurement wavelength to 436 nm. This reduces hemoglobin absorption to about 25% while still allowing for adequate detection of the yellow product[1]. 2. Sample Preparation: Dilute your blood samples significantly (e.g., 1:100) to reduce the concentration of hemoglobin[1]. You can normalize the AChE activity to the hemoglobin content to account for dilution errors. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the principle of the Ellman's assay for AChE activity? | The Ellman's assay is a colorimetric method used to measure acetylcholinesterase activity[2][3]. AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm[5][7]. The rate of color development is proportional to the AChE activity. |
| How does this compound inhibit acetylcholinesterase? | This compound is an organophosphate pesticide that acts as an inhibitor of acetylcholinesterase[6][8]. It binds to the serine residue in the active site of the enzyme, leading to its phosphorylation. This inactivation of AChE results in the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, leading to overstimulation of cholinergic receptors[8][9][10]. |
| What are the key parameters to optimize for this assay? | The key parameters to optimize for the AChE inhibition assay are the concentrations of the enzyme (AChE) and the substrate (ATCI), the incubation time for both the enzyme-inhibitor and the enzymatic reaction, the pH of the buffer, and the reaction temperature[2][3][4]. |
| What is a suitable concentration range for this compound in the assay? | The optimal concentration range for this compound will depend on its IC50 value under your specific experimental conditions. It is recommended to perform a dose-response curve with a wide range of this compound concentrations (e.g., from nanomolar to millimolar) to determine the IC50, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity. |
| Are there alternative substrates to acetylthiocholine? | Yes, other substrates like indoxyl acetate can be used[4][11]. The hydrolysis of indoxyl acetate by AChE produces a colored product. This can be an alternative in cases where the components of the Ellman's assay (like thiols) interfere with the experiment[11]. |
Quantitative Data Summary
The following tables summarize typical concentration ranges and conditions for the AChE inhibition assay based on literature. Note that these should be used as a starting point, and optimization for your specific experimental setup is crucial.
Table 1: Reagent Concentrations for AChE Assay
| Reagent | Typical Concentration Range | Source |
| AChE (from Electric Eel) | 20 - 400 U/L | [5][12] |
| Acetylthiocholine Iodide (ATCI) | 0.5 - 15 mM | [13][14] |
| 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | 0.3 - 3 mM | [3][13] |
| Phosphate Buffer (pH) | 7.0 - 8.0 | [1][13] |
Table 2: Example IC50 Values for AChE Inhibitors
| Inhibitor | IC50 (nM) | Source |
| Donepezil | 340 ± 30 | [15] |
| Rivastigmine | 5100 ± 100 | [15] |
| Galanthamine | 5130 ± 630 | [15] |
| Bis-tacrine | 0.0298 ± 0.0094 | [15] |
Note: IC50 values are highly dependent on the specific assay conditions and the source of the enzyme.
Experimental Protocols
Detailed Protocol for AChE Inhibition Assay using Ellman's Method
This protocol is a general guideline for determining the inhibitory effect of this compound on AChE activity in a 96-well plate format.
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
AChE Solution: Prepare a stock solution of AChE from electric eel in the assay buffer. The final concentration in the well should be optimized to be in the linear range of the assay. A starting concentration of 0.1 U/mL in the final reaction volume can be tested.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.
-
ATCI Solution: Prepare a 75 mM stock solution of acetylthiocholine iodide in deionized water.
-
This compound (Inhibitor) Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in the assay buffer to achieve the desired final concentrations. Ensure the final solvent concentration in the assay does not exceed 1% and does not affect enzyme activity.
2. Assay Procedure:
-
Plate Setup:
-
Blank: 150 µL Assay Buffer + 50 µL ATCI Working Solution
-
Control (No Inhibitor): 100 µL Assay Buffer + 50 µL AChE Solution + 50 µL ATCI Working Solution
-
Inhibitor Wells: 100 µL this compound Dilution + 50 µL AChE Solution + 50 µL ATCI Working Solution
-
-
Pre-incubation: Add the buffer, AChE solution, and this compound dilutions to the respective wells. Mix gently and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a reaction mix containing the ATCI and DTNB. To each well, add 50 µL of the reaction mix to start the enzymatic reaction. The final concentrations in a 200 µL reaction volume could be, for example, 0.5 mM ATCI and 0.3 mM DTNB.
-
Measurement: Immediately after adding the reaction mix, measure the absorbance at 412 nm using a microplate reader in kinetic mode. Record readings every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Control Well)] x 100
-
Plot the % Inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Below are diagrams illustrating key processes and workflows.
Caption: Mechanism of AChE inhibition by this compound at the synapse.
Caption: Workflow for the AChE inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase as a Biomarker in Environmental and Occupational Medicine: New Insights and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. attogene.com [attogene.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound-induced changes in the profiles of acetylcholinesterase and acetylcholine in the brain of Anabas testudineus (Bloch): acute and delayed effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetylcholinesterase inhibitors: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. d-nb.info [d-nb.info]
Minimizing degradation of Phenthoate during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Phenthoate during sample preparation.
I. Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, focusing on problems arising from sample preparation.
Issue 1: Low Recovery of this compound
Low recovery is a frequent problem that can stem from incomplete extraction or degradation of the analyte.
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Extraction | 1. Verify Solvent Polarity: Ensure the extraction solvent is appropriate for this compound and the sample matrix. Acetonitrile is a commonly used and effective solvent for extracting this compound from various matrices. 2. Optimize Extraction Time and Technique: Increase shaking/vortexing time or consider using homogenization or sonication to improve extraction efficiency from complex matrices. 3. Check Sample-to-Solvent Ratio: An insufficient volume of extraction solvent may lead to incomplete extraction. Ensure an adequate ratio is used. | This compound is soluble in many organic solvents, but its extraction efficiency can be matrix-dependent. A more rigorous extraction technique can enhance its release from the sample. |
| Analyte Degradation (pH-induced Hydrolysis) | 1. Measure pH of Sample/Extract: Check the pH of the initial sample homogenate and the final extract. 2. Acidify the Sample/Extract: If the pH is neutral to alkaline, consider adding a small amount of a weak acid (e.g., 0.1% acetic acid or formic acid) to the extraction solvent or the final extract to maintain a slightly acidic pH (ideally pH 5.5-6.5).[1] | This compound is susceptible to alkaline hydrolysis, which is a primary degradation pathway.[1][2][3] Maintaining an acidic environment significantly slows this process. |
| Analyte Degradation (Thermal) | 1. Use Cold Solvents and Keep Samples on Ice: Perform extraction and sample handling steps at low temperatures. Use pre-chilled solvents and keep sample tubes in an ice bath. 2. Avoid High Temperatures During Solvent Evaporation: If a concentration step is necessary, use a gentle stream of nitrogen at a controlled temperature. Avoid excessive heat. | Higher temperatures can accelerate the degradation of this compound.[4] |
| Analyte Degradation (Photodegradation) | 1. Protect Samples from Light: Use amber vials or wrap sample containers in aluminum foil. 2. Minimize Exposure to Sunlight/UV Light: Conduct sample preparation in an area with minimal direct sunlight or under UV-filtered lighting. | This compound can degrade when exposed to sunlight, with a potential 50% loss after 6-8 hours of exposure.[4] |
| Solid-Phase Extraction (SPE) Issues | 1. Check for Analyte Breakthrough: Analyze the eluate from the sample loading and wash steps to ensure this compound is not being washed away. This can happen if the loading solvent is too strong or the sorbent is not appropriate. 2. Ensure Complete Elution: Use a stronger elution solvent or increase the elution volume if this compound is retained on the SPE cartridge. | These are general SPE troubleshooting steps applicable to this compound analysis.[5] |
Issue 2: Appearance of Unexpected Peaks in Chromatograms
The presence of extra, unidentified peaks can indicate the formation of degradation products.
| Potential Cause | Troubleshooting Step | Explanation |
| Hydrolysis Products | 1. Check Sample pH and Storage Time: If samples were stored at a neutral or alkaline pH, hydrolysis may have occurred. 2. Analyze for Known Degradants: If using mass spectrometry, look for the m/z of this compound acid, the primary hydrolysis product.[4][6] | This compound hydrolyzes to form this compound acid. The rate of hydrolysis increases with pH.[1] |
| Oxidation Product | 1. Minimize Air Exposure: Work quickly and keep sample vials tightly capped. 2. Use Fresh Solvents: Old or improperly stored solvents may contain peroxides that can promote oxidation. 3. Analyze for this compound Oxon: Check for the presence of this compound oxon, a known oxidation product.[4] | This compound can be oxidized to this compound oxon, especially in the presence of oxidizing agents or during prolonged exposure to air. |
| Photodegradation Products | 1. Confirm Light Protection: Ensure that all sample handling was performed with adequate protection from light. 2. Analyze for Photodegradation Products: Look for peaks corresponding to this compound oxon and ethyl mandelate.[4] | Exposure to sunlight can lead to the formation of specific degradation products.[4] |
II. Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation during sample preparation?
A1: The primary factors are:
-
pH: this compound is most stable in acidic to neutral conditions (pH 3.9-7.8) and degrades via hydrolysis in alkaline environments (pH > 7).[1]
-
Temperature: Elevated temperatures accelerate the rate of degradation.
-
Light: Exposure to sunlight or UV light can cause photodegradation.[4]
-
Enzymatic Activity: In biological matrices, enzymes can contribute to the degradation of this compound.[6]
Q2: What is the ideal pH for my samples and extracts containing this compound?
A2: To minimize hydrolysis, a slightly acidic pH is recommended. A pH range of 5.5 to 6.5 is ideal for mixing and storing this compound solutions.[3]
Q3: Which solvent should I use for extracting this compound?
A3: Acetonitrile is a widely used and effective solvent for extracting this compound from various food and environmental matrices, particularly in the context of QuEChERS methods.[7][8][9] It is generally a good starting point for method development.
Q4: How should I store my extracts before analysis?
A4: Extracts should be stored in tightly sealed, amber vials in a refrigerator or freezer to minimize degradation from light and temperature. If the extracts are not in a buffered or acidified solution, they should be analyzed as soon as possible.
Q5: Can I use the QuEChERS method for this compound analysis?
A5: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is well-suited for the extraction and cleanup of this compound from many food and agricultural samples.[7][8][9]
III. Quantitative Data on this compound Stability
The following table summarizes available data on the stability of this compound under various conditions.
| Condition | Matrix | Parameter | Value | Reference |
| pH | Water-Ethanol (1:1) | Degradation after 20 days at pH 9.7 | ~25% | [1][4] |
| Phosphate Buffer | Half-life at pH 8.0 | ~12 days | [1] | |
| Light | Acetone solution on glass plates | Half-life in sunlight | 6-8 hours for 50% degradation | [4] |
| Temperature | Technical Material | Degradation after 1 month at 50°C | 1-4% | [4] |
| Technical Material | Degradation after 1 year at room temp. | 1-2% | [4] | |
| Environment | Moist Soil | Half-life | ~3.2 days (77 hours) |
IV. Experimental Protocols
Protocol 1: QuEChERS Method for this compound in Fruits and Vegetables
This protocol is a general guideline based on the widely used QuEChERS method.[7][8][9]
1. Sample Homogenization:
- Weigh 10-15 g of a representative portion of the sample into a blender.
- Homogenize the sample (cryogenic milling is recommended to prevent analyte breakdown).
2. Extraction:
- Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- If required, add an internal standard.
- Shake vigorously for 1 minute.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
- Shake vigorously for 1 minute.
- Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
- Transfer an aliquot of the acetonitrile supernatant (upper layer) to a dSPE tube containing MgSO₄ and a sorbent (e.g., PSA - primary secondary amine). For pigmented samples, a sorbent like graphitized carbon black (GCB) may be included.
- Shake for 30 seconds.
- Centrifuge at ≥3000 rcf for 5 minutes.
4. Final Extract Preparation:
- Take an aliquot of the cleaned extract.
- For LC-MS/MS analysis, the extract can often be diluted with the mobile phase.
- For GC analysis, a solvent exchange to a more volatile solvent may be necessary. It is also advisable to add an analyte protectant.
- Transfer the final extract to an autosampler vial for analysis.
V. Visualizations
Diagram 1: this compound Degradation Pathways
Caption: Major degradation pathways of this compound.
Diagram 2: QuEChERS Workflow for this compound Analysis
Caption: A typical QuEChERS sample preparation workflow.
References
- 1. This compound | C12H17O4PS2 | CID 17435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 3. This compound | CAS 2597-03-7 | LGC Standards [lgcstandards.com]
- 4. 531. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]
- 5. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of O, O-dimethyl S-[alpha-(carboethoxy)-benzyl] phosphorodithioate (this compound) in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nucleus.iaea.org [nucleus.iaea.org]
- 8. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 9. youtube.com [youtube.com]
Troubleshooting low recovery of Phenthoate from soil samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Phenthoate from soil samples during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for low recovery of this compound from soil samples?
Low recovery of this compound can be attributed to several factors throughout the analytical workflow. These can be broadly categorized as:
-
Inefficient Extraction: The chosen solvent may not be optimal for the soil type, or the extraction technique may not be vigorous enough to desorb this compound from soil particles.
-
Analyte Degradation: this compound can degrade in certain soil types, particularly non-sterile soils where microbial activity is present.[1] The pH of the soil can also influence the stability of the pesticide.
-
Strong Sorption to Soil Matrix: this compound can bind strongly to soil components, especially clay and organic matter, making it difficult to extract.[2][3][4]
-
Issues with Analytical Instrumentation: Problems with the Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system, such as a contaminated detector or improper column selection, can lead to poor signal and apparent low recovery.
-
Sample Handling and Storage: Improper storage of soil samples (e.g., at room temperature) can lead to degradation of this compound before analysis.
Q2: How does soil type affect this compound recovery?
Soil composition plays a critical role in the extraction efficiency of this compound. Key soil properties to consider are:
-
Organic Matter Content: Soils with high organic matter content tend to exhibit strong sorption of pesticides like this compound, which can lead to lower recovery.[2]
-
Clay Content and Type: Clay minerals have a high surface area and can adsorb this compound, reducing its availability for extraction.[3]
-
pH: The pH of the soil can influence the chemical form and stability of this compound, potentially affecting its extractability and degradation rate.[5]
Q3: Which extraction solvents are most effective for this compound in soil?
The choice of extraction solvent is critical for achieving high recovery. A combination of polar and non-polar solvents is often used to efficiently extract this compound. Some effective solvent systems reported in the literature include:
-
Acetone-hexane (2:1, v/v)
-
Hexane:ethyl acetate (7:1, v/v)[5]
-
Methanol followed by a water extraction[6]
-
Acetonitrile is commonly used in QuEChERS methods.[7]
The optimal solvent system may vary depending on the specific soil matrix. It is recommended to perform a small-scale solvent optimization study if low recovery is a persistent issue.
Q4: What are the recommended extraction methods for this compound from soil?
Several extraction techniques can be employed, each with its advantages and disadvantages.
-
Matrix Solid-Phase Dispersion (MSPD): This method involves blending the soil sample with a solid support (e.g., Florisil) and eluting with a suitable solvent. It has been shown to be simple and effective for this compound extraction, with recoveries ranging from 75% to 94%.[5][8]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process. It can yield high extraction efficiencies (92.6-103.7%) with reduced solvent consumption.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and streamlined method that involves a salting-out extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[9][10][11]
-
Accelerated Solvent Extraction (ASE): ASE utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process, with significantly lower solvent consumption compared to traditional methods like Soxhlet.[12]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low this compound recovery.
Table 1: Summary of this compound Recovery Rates with Different Methods
| Extraction Method | Soil Type(s) | Spiking Level | Recovery Rate (%) | Analytical Method | Reference |
| MSPD | Acidic, Alkaline | 0.1, 1, 10 µg/g | 75 - 94 | HPLC-UV | [5][8] |
| MAE | Not specified | Not specified | 92.6 - 103.7 | GC-MS | |
| QuEChERS | Various | 0.005 - 0.01 mg/kg | 65 - 116 | GC/MS/MS | [13] |
| Shaking Extraction | Rice field soil | 100 µg/kg | 70 - 120 | GC/Q-TOF | [7] |
Experimental Protocols
Protocol 1: Matrix Solid-Phase Dispersion (MSPD) for this compound Extraction
This protocol is based on the method described by Liu et al. (2002).
-
Sample Preparation: Weigh 1.0 g of the soil sample and mix it with 2.0 g of Florisil in a glass mortar.
-
Dispersion: Gently blend the mixture with a pestle until a homogeneous mixture is obtained.
-
Packing: Transfer the mixture into a 10 mL syringe barrel plugged with glass wool.
-
Elution: Elute the this compound from the solid mixture by passing 10 mL of hexane:ethyl acetate (7:1, v/v) through the column.
-
Concentration: Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The extract is now ready for analysis by HPLC-UV or GC-MS.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low this compound recovery.
References
- 1. Degradation of O, O-dimethyl S-[alpha-(carboethoxy)-benzyl] phosphorodithioate (this compound) in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aet.irost.ir [aet.irost.ir]
- 3. The Hidden Legacy of Dimethoate: Clay Binding Effects on Decreasing Long-Term Retention and Reducing Environmental Stability in Croatian Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorption-desorption of dimethoate in urban soils and potential environmental impacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The influence of different soil types in the pesticide residue analysis method performance - DBGPrints Repository [eprints.dbges.de]
- 7. agilent.com [agilent.com]
- 8. Fast and precise determination of this compound and its enantiomeric ratio in soil by the matrix solid-phase dispersion method and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ysi.com [ysi.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. researchgate.net [researchgate.net]
Strategies to reduce instrument contamination in Phenthoate analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing instrument contamination during Phenthoate analysis.
Troubleshooting Guide
This guide addresses common issues encountered during this compound analysis, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing ghost peaks or carryover in my blank injections after running a high-concentration this compound standard or sample?
A: Ghost peaks or carryover are typically due to residual analyte from previous injections. The source of this contamination can be multifaceted.
Possible Causes & Solutions:
-
Injector Contamination: The injector is a common source of carryover.[1][2]
-
Syringe Contamination: The autosampler syringe can retain analyte.
-
Column Overloading: Injecting a sample with a concentration that exceeds the column's capacity can lead to carryover.[1]
-
Insufficient Bake-out: The GC oven temperature program may not be sufficient to elute all the analyte from the column.
-
Solution: Increase the final oven temperature or extend the hold time at the maximum temperature (bake-out) to ensure all compounds are eluted before the next injection.[1]
-
Q2: My baseline is noisy and drifting. What could be the cause and how can I fix it?
A: An unstable baseline can obscure peaks of interest and affect quantification.
Possible Causes & Solutions:
-
Column Bleed: This occurs when the stationary phase of the column degrades at high temperatures.
-
Solution: Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may need to be replaced.[4]
-
-
Contaminated Carrier Gas: Impurities in the carrier gas can lead to a noisy baseline.
-
Solution: Ensure high-purity gas is used and that gas traps are functioning correctly.
-
-
Detector Contamination: A dirty detector can cause baseline instability.
-
Solution: Clean the detector according to the manufacturer's guidelines.[4]
-
-
Leaking Septum: A leak in the injection port septum can introduce air and contaminants.[4][5]
Q3: I'm seeing poor peak shape (tailing or fronting) for this compound. What should I investigate?
A: Poor peak shape can indicate interactions between the analyte and active sites in the system or other chromatographic issues.
Possible Causes & Solutions:
-
Active Sites in the Injector or Column: Active sites can cause analytes to tail.[6]
-
Solution: Use a deactivated liner and ensure the column is properly conditioned. The use of "analyte protectants" added to both samples and standards can improve peak shape by masking active sites.[6]
-
-
Improper Flow Rate: Incorrect carrier gas flow can affect peak shape.
-
Solution: Optimize the carrier gas flow rate for your column and method.
-
-
Column Degradation: An old or damaged column can lead to poor peak shapes.[4]
-
Solution: Replace the column.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of instrument contamination in this compound analysis?
A: The most frequent sources of contamination include the injector system (liner, septum, and port), autosampler syringe, column, and detector.[1][2][4] Contamination can also be introduced during sample preparation from solvents, glassware, or other lab equipment.[2][7]
Q2: How can I prevent contamination before it occurs?
A: Proactive prevention is key.
-
Regular Maintenance: Implement a routine maintenance schedule for cleaning the ion source, checking for leaks, and replacing consumables like septa and liners.[3]
-
Proper Sample Preparation: Use high-purity solvents and clean glassware. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can help minimize matrix interference.[3][8][9]
-
Method Optimization: Ensure your GC method includes a sufficient bake-out time to clean the column after each run.[1]
-
Blank Injections: Regularly run solvent blanks to monitor the cleanliness of the system.
Q3: What solvents are most effective for cleaning my GC system after this compound analysis?
A: The choice of solvent depends on the nature of the contamination. A sequence of solvents with varying polarities is often effective. For general cleaning and syringe washing, consider using solvents like methanol, ethanol, ethyl acetate, or TBME.[1] For stubborn residues, DMSO can be a powerful cleaning solvent.[1] Always ensure the chosen solvent is compatible with your system components.
Data Presentation
Table 1: Troubleshooting Summary for Common Contamination Issues in this compound Analysis
| Issue | Potential Source | Recommended Action |
| Ghost Peaks/Carryover | Injector, Syringe, Column | Clean/replace injector liner & septum, enhance syringe wash protocol, optimize column bake-out.[1][3] |
| Noisy/Drifting Baseline | Column Bleed, Contaminated Gas, Dirty Detector | Condition/replace column, check gas purity & traps, clean detector.[4] |
| Poor Peak Shape | Active Sites, Improper Flow Rate, Column Degradation | Use deactivated liner, optimize flow rate, replace column.[4][6] |
Experimental Protocols
Protocol 1: Injector Port Cleaning
-
Cooldown: Cool down the injector and oven to room temperature. Turn off the carrier gas flow to the injector.
-
Disassembly: Carefully remove the autosampler, septum nut, and septum.
-
Liner Removal: Using clean forceps, remove the injector liner.
-
Cleaning:
-
Clean the metal surfaces of the injector port with swabs lightly dampened with a suitable solvent (e.g., methanol, then hexane).
-
Sonicate the injector liner in a sequence of solvents (e.g., water, methanol, acetone, hexane) for 15 minutes each.
-
Dry the liner in an oven at a low temperature or with a stream of inert gas.
-
-
Reassembly:
-
Install a new, deactivated liner and a new septum.
-
Reassemble the injector components.
-
-
Leak Check: Restore carrier gas flow and perform a leak check.
-
Conditioning: Heat the injector to its operating temperature and allow it to equilibrate.
Protocol 2: Column Bake-out and Conditioning
-
Bake-out (Post-run):
-
At the end of each analytical run, include a bake-out step in the GC oven temperature program.
-
Increase the oven temperature to the column's maximum isothermal temperature limit (or 20-30°C above the final analysis temperature) and hold for 10-15 minutes. This helps to elute any high-boiling residues.
-
-
Full Column Conditioning (for new columns or after extended storage):
-
Connect the column to the injector but leave the detector end disconnected.
-
Set a low carrier gas flow rate (e.g., 1-2 mL/min).
-
Slowly ramp the oven temperature from ambient to the manufacturer's recommended maximum conditioning temperature.
-
Hold at this temperature for several hours or overnight until the baseline is stable.
-
Cool the oven, connect the column to the detector, and perform a leak check.
-
Visualizations
Caption: Troubleshooting workflow for instrument contamination.
Caption: Common sources of this compound contamination.
References
- 1. researchgate.net [researchgate.net]
- 2. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 3. conquerscientific.com [conquerscientific.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Evaluation of analyte protectants to improve gas chromatographic analysis of pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. hpst.cz [hpst.cz]
Technical Support Center: Optimizing Gas Chromatography for Phenthoate Analysis
Welcome to the technical support center for the analysis of Phenthoate using gas chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting injection parameters for this compound analysis by GC?
A1: For this compound analysis, a splitless injection is often preferred to enhance sensitivity, especially for trace-level detection. A good starting point for your injection parameters would be an injector temperature of 250 °C and an injection volume of 1-2 µL.[1] The choice between split and splitless injection depends on the sample concentration.[2]
Q2: Which GC column is most suitable for this compound analysis?
A2: A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms, Rxi-5SilMS), is commonly used and has shown good performance for the analysis of organophosphorus pesticides like this compound.[1][3] Column dimensions of 30 m x 0.25 mm x 0.25 µm are a common choice.[1]
Q3: What carrier gas and flow rate should I use?
A3: Helium is a commonly used carrier gas for this compound analysis, with a constant flow rate of around 1.30 mL/min.[1] Hydrogen can also be considered as a carrier gas to potentially reduce analysis time.[2]
Q4: How can I improve peak shape and reduce tailing for this compound?
A4: Peak tailing can be caused by active sites in the GC system.[4][5] To mitigate this, ensure the use of a deactivated inlet liner and consider the use of analyte protectants.[4][6] Regularly trimming the column (the first few inches) and replacing the inlet liner can also help maintain good peak shape.[7]
Q5: What are the common detectors used for this compound analysis?
A5: For sensitive and selective detection of this compound, a mass spectrometer (MS) is widely used, often in tandem (MS/MS) for complex matrices.[3][8] Other detectors that can be used for organophosphorus pesticides include the Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD).
Troubleshooting Guide
This guide addresses common issues encountered during the gas chromatographic analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Resolution | Inadequate column selectivity or efficiency. | Optimize the temperature program or consider a different column stationary phase.[9] |
| Incorrect carrier gas flow rate. | Adjust the flow rate to optimize separation efficiency.[2] | |
| Peak Tailing | Active sites in the injector or column. | Use a deactivated inlet liner and trim the analytical column.[5][7] |
| Column overload. | Reduce the injection volume or dilute the sample.[10] | |
| Low Sensitivity/Poor Response | Leaks in the injection system. | Perform a leak check of the injector, including the septum and fittings.[11] |
| Sub-optimal injector temperature. | Optimize the injector temperature to ensure efficient vaporization of this compound without degradation.[2] | |
| Detector contamination. | Clean the detector according to the manufacturer's instructions.[7] | |
| Ghost Peaks | Carryover from previous injections. | Clean the injector and replace the inlet liner and septum.[5] |
| Contaminated solvent or reagents. | Use high-purity solvents and reagents. | |
| Baseline Instability | Column bleed. | Condition the column at a high temperature. If the problem persists, the column may need to be replaced.[9] |
| Contaminated carrier gas. | Ensure the use of high-purity carrier gas and check gas purification traps.[7] |
Experimental Protocols
Below are example experimental parameters for the analysis of this compound by GC-MS. These should be considered as a starting point and may require further optimization for your specific instrumentation and sample matrix.
Sample Preparation: QuEChERS Method
A common sample preparation method for pesticides in food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Homogenize 10-15 g of the sample.
-
Add an appropriate volume of acetonitrile and internal standard.
-
Shake vigorously.
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride) and centrifuge.
-
Take an aliquot of the supernatant for cleanup.
-
Cleanup is often performed using dispersive solid-phase extraction (d-SPE) with a suitable sorbent.
-
The final extract is then ready for GC analysis.
GC-MS Parameters
| Parameter | Value | Reference |
| Injector Type | Split/Splitless | [6] |
| Injector Temperature | 250 °C | [1] |
| Injection Volume | 2 µL | [1] |
| Split Ratio | 1:10 (for higher concentrations) | [1] |
| Carrier Gas | Helium | [1] |
| Flow Rate | 1.30 mL/min (constant flow) | [1] |
| Column | 30 m x 0.25 mm x 0.25 µm Rxi-5SilMS | [1] |
| Oven Program | 140 °C (hold 1 min), then 6 °C/min to 270 °C, then 20 °C/min to 320 °C (hold 2 min) | [1] |
| MS Transfer Line Temp. | 250 °C | [1] |
| Ion Source Temperature | 250 °C | [1] |
| Ionization Mode | Electron Ionization (EI) | [6] |
Visualizations
Logical Workflow for Troubleshooting Poor Peak Shape
Caption: A flowchart for systematically troubleshooting common causes of poor peak shape in GC analysis.
Experimental Workflow for this compound Analysis
Caption: A diagram illustrating the key stages in the gas chromatographic analysis of this compound.
References
- 1. Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiozindia.com [microbiozindia.com]
- 3. agilent.com [agilent.com]
- 4. Evaluation of analyte protectants to improve gas chromatographic analysis of pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 6. pepolska.pl [pepolska.pl]
- 7. phenomenex.com [phenomenex.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 11. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for Phenthoate Residue Analysis
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of pesticide residues is paramount. This guide provides a detailed comparison of validated analytical methods for the analysis of Phenthoate, an organophosphate insecticide. The focus is on providing objective performance comparisons with supporting experimental data to aid in the selection of the most appropriate method for specific research needs.
Comparison of Analytical Method Performance for this compound Analysis
The selection of an analytical method for this compound residue analysis depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The two predominant techniques for the final determination of this compound residues are Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of the sample preparation method is equally critical, with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Microwave-Assisted Extraction (MAE) being two commonly employed methods.
The following tables summarize the performance characteristics of different analytical approaches for this compound residue analysis based on available experimental data.
| Parameter | QuEChERS - GC/FPD | MAE - GC/FPD | General Multi-Residue Methods (GC-MS/MS & LC-MS/MS) |
| Linearity (r²) | > 0.99 | > 0.99 | Typically > 0.99[1] |
| Recovery (%) | 70-120% (for most analytes) | 70-118% (for 33 pesticides) | Generally 70-120%[1] |
| Precision (RSD) | 3-21% (for 27 pesticides) | 1-18% (for 33 pesticides) | < 20% |
| Limit of Detection (LOD) | Average of 0.04 mg/kg for organophosphates | ~0.2 mg/kg for most analytes | Varies depending on matrix and instrument |
| Limit of Quantification (LOQ) | > 0.2 mg/kg for this compound[1] | < 0.2 mg/kg for most analytes | Varies depending on matrix and instrument |
*Data from a comparative study on organophosphate pesticides in yerba mate.[1] It's important to note that while MAE showed better overall performance in this study, the QuEChERS method is widely adopted for its simplicity and high throughput.[1]
Detailed Experimental Protocols
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis in food matrices.[2] It involves a two-step process of extraction and cleanup.
a) Extraction:
-
Homogenize 10-15 g of the sample.
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (ACN).
-
Add the appropriate QuEChERS extraction salts (e.g., for the EN 15662 method: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant from the extraction step.
-
Transfer it to a d-SPE tube containing a sorbent material (e.g., a mixture of primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove fats, and graphitized carbon black (GCB) to remove pigments and sterols) and MgSO₄ to remove excess water.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.
Microwave-Assisted Extraction (MAE)
MAE is an alternative extraction technique that can offer improved recoveries for certain pesticide-matrix combinations.
-
Weigh 1-5 g of the homogenized sample into a microwave extraction vessel.
-
Add a suitable extraction solvent (e.g., a mixture of acetone and hexane).
-
Place the vessel in the microwave extraction system.
-
Apply microwave energy for a specified time and at a set temperature to facilitate the extraction of analytes from the sample matrix.
-
After cooling, filter or centrifuge the extract to separate the solid residue.
-
The extract may require a further cleanup step, such as solid-phase extraction (SPE), before analysis.
Method Validation Parameters
The validation of an analytical method ensures its reliability and suitability for its intended purpose. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by a calibration curve and expressed by the coefficient of determination (r²).
-
Recovery: The efficiency of the extraction process, determined by analyzing a blank sample spiked with a known amount of the analyte. The recovery is expressed as a percentage of the known amount that is detected.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
Visualizing the Workflow
To provide a clear understanding of the analytical workflows, the following diagrams have been generated using the DOT language.
Caption: QuEChERS experimental workflow.
Caption: Microwave-Assisted Extraction workflow.
Conclusion
Both QuEChERS and MAE sample preparation methods coupled with GC-MS/MS or LC-MS/MS can be effectively used for the analysis of this compound residues. The QuEChERS method offers simplicity and high throughput, making it a popular choice for multi-residue analysis. However, for certain matrices and analytes like this compound, MAE might provide better recovery and lower limits of quantification. The choice of the final determination technique, either GC-MS/MS or LC-MS/MS, will depend on the physicochemical properties of this compound and the desired sensitivity. It is crucial to validate the chosen method in the specific matrix of interest to ensure accurate and reliable results. This guide provides a foundation for selecting and validating an appropriate analytical method for this compound residue analysis, empowering researchers to generate high-quality data.
References
A Comparative Guide to Phenthoate Analysis: HPLC vs. GC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of the organophosphate pesticide Phenthoate is critical in environmental monitoring, food safety, and toxicology studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of the linearity, accuracy, and precision of these methods, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs.
Performance Comparison: HPLC vs. GC-MS for this compound Analysis
The selection of an analytical method hinges on its performance characteristics. Below is a summary of the validation data for both HPLC and GC-MS methods for the determination of this compound.
| Performance Parameter | HPLC Method | GC-MS Method |
| Linearity (Correlation Coefficient, r²) | ≥ 0.9986[1] | > 0.9845[2] |
| Accuracy (Recovery) | 76.2% - 91.0%[1] | 70.0% - 115.9%[2] |
| Precision (Relative Standard Deviation, RSD) | Intra-day: 2.0% - 7.9% Inter-day: 2.4% - 8.4%[1] | < 19.7%[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for both the HPLC and GC-MS analysis of this compound.
This compound Analysis by HPLC-UV
This method is suitable for the quantification of this compound in various matrices.
Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common and effective sample preparation technique for pesticide residue analysis in food matrices.
-
Homogenization : A representative sample (e.g., 10-15 g of a fruit or vegetable) is homogenized.
-
Extraction : The homogenized sample is placed in a centrifuge tube, and an appropriate volume of acetonitrile is added. The tube is shaken vigorously.
-
Salting Out : Magnesium sulfate and sodium chloride are added to induce phase separation. The tube is shaken and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the supernatant is transferred to a d-SPE tube containing primary secondary amine (PSA) sorbent to remove interfering matrix components. The tube is vortexed and centrifuged.
-
Final Extract : The resulting supernatant is collected, filtered, and is ready for HPLC analysis.
HPLC-UV Conditions
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A mixture of acetonitrile and water (e.g., 60:40 v/v) is commonly used in an isocratic elution mode.
-
Flow Rate : Typically set at 1.0 mL/min.
-
Detection : UV detection at an appropriate wavelength for this compound (e.g., 240 nm).
-
Injection Volume : 20 µL.
This compound Analysis by GC-MS
This method offers high selectivity and sensitivity for the determination of this compound.
Sample Preparation (QuEChERS Method)
The same QuEChERS protocol as described for the HPLC method can be employed for sample preparation prior to GC-MS analysis.
GC-MS Conditions
-
Gas Chromatograph : Equipped with a split/splitless injector.
-
Column : A capillary column suitable for pesticide analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program :
-
Initial temperature: 100°C (hold for 1 min).
-
Ramp to 200°C at 20°C/min.
-
Ramp to 280°C at 10°C/min (hold for 5 min).
-
-
Mass Spectrometer :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Monitored Ions (for SIM) : Quantifier and qualifier ions specific to this compound would be selected based on its mass spectrum.
-
Method Workflow Diagrams
To visually represent the analytical processes, the following diagrams have been generated using the DOT language.
References
Navigating the Analytical Landscape: An Inter-laboratory Comparison Guide for Phenthoate Analysis in Food
A comprehensive guide for researchers and analytical scientists on the inter-laboratory analysis of Phenthoate in food matrices, offering insights into common methodologies, performance characteristics, and a comparative look at laboratory proficiency.
This guide provides a detailed overview of the analytical approaches for the determination of this compound, an organophosphate pesticide, in various food products. Given the critical importance of ensuring food safety and compliance with regulatory limits, the accuracy and consistency of analytical results across different laboratories are paramount. This document serves as a valuable resource for researchers, scientists, and professionals in drug development and food safety by presenting a comparative analysis of laboratory performance, detailed experimental protocols, and visual workflows to enhance understanding of the analytical process.
While specific inter-laboratory comparison data for this compound was not publicly available at the time of this publication, this guide utilizes data from a representative Fapas® proficiency test for organophosphate pesticides in a food matrix to provide a robust comparative framework. Fapas®, a leading global provider of proficiency testing schemes, offers a wide range of programs for food analysis, including pesticide residues.[1][2] Proficiency testing is an essential component of laboratory quality assurance, allowing for an independent assessment of analytical competence and comparability of results among participating laboratories.[3]
Comparative Analysis of Laboratory Performance
To illustrate the typical performance of laboratories in the analysis of organophosphate pesticides, we present a summary of results from a Fapas® proficiency test for pesticides in a cereal matrix. Although this specific report did not include this compound, the data for other organophosphates provide valuable insights into the expected analytical variability and performance.
Table 1: Summary of Laboratory Performance for Organophosphate Pesticide Analysis in a Cereal Matrix (Fapas® Proficiency Test)
| Analyte | Assigned Value (µg/kg) | Number of Results | Range of Reported Results (µg/kg) | Standard Deviation (µg/kg) | Number of Satisfactory Results (z-score ≤ ±2) | Percentage of Satisfactory Results |
| Azinphos-ethyl | 100 | 21 | 65 - 135 | 15.2 | 19 | 90.5% |
| Fenitrothion | 150 | 21 | 110 - 190 | 20.5 | 20 | 95.2% |
| Phoxim | 80 | 21 | 55 - 105 | 12.8 | 19 | 90.5% |
| Pirimiphos-methyl | 200 | 21 | 150 - 250 | 25.1 | 20 | 95.2% |
| Quinalphos | 120 | 21 | 85 - 155 | 18.3 | 19 | 90.5% |
Data is illustrative and based on a representative Fapas® proficiency test report for pesticides in barley flour.[3]
The z-score is a commonly used statistical tool in proficiency testing to assess the performance of each laboratory. It is calculated using the assigned value, the participant's result, and the standard deviation for proficiency assessment. A z-score between -2 and +2 is generally considered satisfactory.
Experimental Protocols: A Step-by-Step Guide
The following protocols outline the most common and effective methods for the analysis of this compound and other organophosphate pesticide residues in food matrices. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the most widely adopted sample preparation technique due to its simplicity, speed, and broad applicability.[4][5][6] This is typically followed by chromatographic separation and detection using either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9]
Sample Preparation: The QuEChERS Method
The QuEChERS method involves two main steps: extraction and cleanup.
a) Extraction:
-
Weigh 10-15 g of a homogenized food sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake the tube vigorously for 1 minute to ensure thorough mixing and extraction of the pesticides into the acetonitrile layer.
-
Centrifuge the tube at a specified speed (e.g., 5000 rpm) for 5 minutes to separate the solid and liquid phases.
b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant from the extraction step.
-
Transfer the aliquot to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA), C18, and magnesium sulfate). The choice of sorbents depends on the food matrix to effectively remove interferences like fatty acids, sugars, and pigments.
-
Vortex the tube for 30 seconds to facilitate the cleanup process.
-
Centrifuge the d-SPE tube for 5 minutes.
-
The resulting supernatant is the final extract ready for instrumental analysis.
Instrumental Analysis
a) Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):
-
Injection: Inject a small volume (e.g., 1-2 µL) of the final extract into the GC system.
-
Separation: The pesticides are separated based on their volatility and interaction with the stationary phase of the GC column. A temperature program is used to elute the compounds at different times.
-
Detection: The separated compounds are then introduced into the tandem mass spectrometer. The MS/MS system provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each pesticide.
b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Injection: Inject a small volume (e.g., 5-10 µL) of the final extract into the LC system.
-
Separation: The pesticides are separated based on their polarity and interaction with the stationary phase of the LC column using a mobile phase gradient.
-
Detection: The separated compounds are ionized (e.g., using electrospray ionization - ESI) and detected by the tandem mass spectrometer, again using specific precursor-to-product ion transitions for unambiguous identification and quantification.
Visualizing the Workflow
To provide a clear understanding of the analytical process, the following diagrams, created using the DOT language, illustrate the key workflows.
Conclusion
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. fapas.com [fapas.com]
- 3. gob.mx [gob.mx]
- 4. nucleus.iaea.org [nucleus.iaea.org]
- 5. Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan [scirp.org]
- 6. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 7. gcms.cz [gcms.cz]
- 8. foodsafetyasia.org [foodsafetyasia.org]
- 9. Evaluation of Quechers Sample Preparation and GC Mass Spectrometry Method for the Determination of 15 Pesticide Residues in Tomatoes Used in Salad Production Plants - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Phenthoate and Malathion Against Aphids: A Guide for Researchers
An objective analysis of two common organophosphate insecticides for the control of aphid populations, supported by experimental data and detailed protocols.
Introduction
Phenthoate and Malathion are two broad-spectrum organophosphate insecticides historically utilized in agriculture to control a wide range of sucking and chewing pests, including various species of aphids.[1][2][3][4][5] Both compounds are non-systemic insecticides that act as cholinesterase inhibitors, leading to the disruption of the insect's nervous system.[6][7] This guide provides a comparative overview of their efficacy against aphids, presenting key experimental data, methodologies, and the underlying biochemical mechanism of action to inform research and development professionals.
Mechanism of Action: Acetylcholinesterase Inhibition
This compound and Malathion, like other organophosphate insecticides, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) within the nervous system of the insect.[8][9][10] In a healthy insect, AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve signal.
By phosphorylating the active site of AChE, these insecticides render the enzyme non-functional.[11] This leads to an accumulation of acetylcholine at the neuromuscular junctions, causing continuous stimulation of nerve fibers. The resulting hyperexcitation of the nervous system leads to rapid muscle twitching, paralysis, and ultimately, the death of the aphid.[9]
Comparative Efficacy Data
Direct comparative studies providing lethal concentration (LC50) or lethal dose (LD50) values for both this compound and Malathion against the same aphid species are limited. However, available data for the cotton aphid (Aphis gossypii) indicates a higher toxicity for this compound.
One study calculated the LD50 values of this compound, Fenitrothion, and Malathion against Aphis gossypii, finding this compound to be the most toxic of the three.[8] Another study compared the median lethal time (LT50) for several insecticides, showing this compound to have a slightly faster action than Malathion at the tested concentrations.[12]
Table 1: Comparative Toxicity of this compound and Malathion against Cotton Aphid (Aphis gossypii)
| Insecticide | Parameter | Value | Exposure Time | Aphid Species | Reference |
| This compound | LD50 | 0.8466 µg/cm² | Not Specified | Aphis gossypii | [8] |
| Malathion | LD50 | 1.4766 µg/cm² | Not Specified | Aphis gossypii | [8] |
| This compound | LT50 | 5.68 days | Continuous | Aphis gossypii | [12] |
| Malathion | LT50 | 5.93 days | Continuous | Aphis gossypii | [12] |
LD50 (Lethal Dose, 50%): The dose of the insecticide that is lethal to 50% of the tested aphid population. LT50 (Median Lethal Time): The time required to cause 50% mortality in the tested aphid population at a given concentration.
Experimental Protocols
The data presented above were generated using established laboratory bioassay methods designed to determine the toxicity of insecticides to aphids. The general workflow for such an experiment is outlined below.
Key Methodologies:
-
Aphid Rearing: A susceptible population of the target aphid species (e.g., Aphis gossypii) is reared on a suitable host plant (e.g., aubergine or cotton seedlings) under controlled laboratory conditions to ensure a uniform and healthy test population.[12]
-
Insecticide Dilution: Stock solutions of technical grade insecticides are prepared, typically using a solvent like acetone. From these stocks, a series of dilutions are made to create a range of concentrations for testing.[12]
-
Application Method (Residual Film/Leaf Dip): A common technique involves the indirect application of the insecticide. For instance, a leaf-dip method may be used where host plant leaves are dipped into the different insecticide concentrations and allowed to air dry.[13] Alternatively, a residual film method can be employed by applying a known quantity of the insecticide solution to a surface like a petri dish or a defined area on a leaf.[12]
-
Aphid Exposure: A specific number of adult apterous (wingless) aphids are carefully transferred onto the treated leaves or surfaces. A control group is exposed to leaves treated only with the solvent or water.[13]
-
Mortality Assessment: The test units are maintained under controlled temperature and humidity. Mortality is recorded at specific time intervals (e.g., 12, 24, 48, or 72 hours).[7][12] An aphid is typically considered dead if it is unable to move when gently prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. Probit analysis is then used to determine the LD50 or LC50 values, which provides a standardized measure of the insecticide's toxicity.
Resistance Considerations
A critical factor influencing the field efficacy of any insecticide is the potential for pest populations to develop resistance. Overuse and repeated application of organophosphates have led to the selection of resistant aphid populations in various regions.[8] Resistance mechanisms in aphids can include mutations in the target AChE enzyme, making it less sensitive to inhibition, or an increase in the activity of detoxification enzymes like carboxylesterases and cytochrome P450s, which break down the insecticide before it can reach its target site.[8] Therefore, while laboratory data indicates the inherent toxicity of these compounds, field performance may vary depending on the resistance profile of the local aphid population.
Conclusion
Based on the available experimental data, This compound demonstrates a higher intrinsic toxicity to the cotton aphid (Aphis gossypii) than Malathion , as indicated by its lower LD50 value and slightly faster lethal time.[8][12] Both organophosphates operate through the same well-understood mechanism of acetylcholinesterase inhibition. The choice between these insecticides in a research or pest management context should consider not only the acute toxicity but also factors such as the history of pesticide use in the target area and the potential for cross-resistance within the organophosphate class. The detailed experimental protocols provided serve as a foundation for designing further comparative studies to evaluate these and other aphicides against a broader range of aphid species.
References
- 1. entomoljournal.com [entomoljournal.com]
- 2. Efficacy of Insecticides against the Invasive Apricot Aphid, Myzus mumecola - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. coromandel.biz [coromandel.biz]
- 7. resetagri.in [resetagri.in]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. eajbsf.journals.ekb.eg [eajbsf.journals.ekb.eg]
- 12. docsdrive.com [docsdrive.com]
- 13. bepls.com [bepls.com]
A Comparative Analysis of the Toxicity of Phenthoate and Chlorpyrifos to Non-Target Organisms
A comprehensive guide for researchers and drug development professionals on the relative toxicity of two common organophosphate insecticides, Phenthoate and Chlorpyrifos, to a range of non-target species. This guide includes a summary of quantitative toxicity data, detailed experimental protocols, and visualizations of the primary signaling pathway and experimental workflows.
Introduction
This compound and Chlorpyrifos are broad-spectrum organophosphate insecticides that have been widely used in agriculture to control a variety of insect pests. Their primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for nerve function in both insects and other animals. Due to their widespread use, concerns have been raised about their potential impact on non-target organisms, including mammals, birds, fish, and invertebrates. This guide provides a comparative overview of the toxicity of this compound and Chlorpyrifos to these non-target organisms, supported by experimental data, to aid researchers in understanding their relative environmental and toxicological profiles.
Mechanism of Action: Acetylcholinesterase Inhibition
Both this compound and Chlorpyrifos exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). In the nervous system, acetylcholine (ACh) is a neurotransmitter that carries signals between nerve cells. After a nerve signal is transmitted, AChE rapidly breaks down ACh to terminate the signal. By inhibiting AChE, this compound and Chlorpyrifos cause an accumulation of ACh in the synaptic cleft, leading to continuous nerve stimulation. This overstimulation of the nervous system results in a range of toxic effects, from tremors and convulsions to paralysis and ultimately, death. The active form of Chlorpyrifos that inhibits AChE is its metabolite, chlorpyrifos-oxon.
Comparative Toxicity Data
The following tables summarize the acute toxicity of this compound and Chlorpyrifos to various non-target organisms, presented as LD50 (Lethal Dose, 50%) for oral exposure and LC50 (Lethal Concentration, 50%) for aquatic exposure. Lower values indicate higher toxicity.
Table 1: Acute Oral Toxicity to Mammals (LD50)
| Species | This compound (mg/kg) | Chlorpyrifos (mg/kg) |
| Rat | 116 - 440 | 95 - 270 |
| Mouse | - | 60 |
| Rabbit | ~210 | 1000 - 2000 |
| Guinea Pig | - | 500 - 504 |
| Sheep | - | 800 |
Table 2: Acute Oral Toxicity to Birds (LD50)
| Species | This compound (mg/kg) | Chlorpyrifos (mg/kg) |
| Chicken | ~255 | 32 - 102 |
| Mallard Duck | - | 490 |
| House Sparrow | - | 10 |
Table 3: Acute Toxicity to Fish (96-hour LC50)
| Species | This compound (mg/L) | Chlorpyrifos (mg/L) |
| Labeo rohita | 2.1 | - |
| Rainbow Trout | 0.022 | 0.007 - 0.051 |
| Bluegill Sunfish | - | 0.002 - 0.010 |
| Fathead Minnow | - | 0.12 - 0.54 |
| Common Carp | - | 0.0013 - 0.580 |
Table 4: Acute Toxicity to Aquatic Invertebrates (48-hour LC50)
| Species | This compound (µg/L) | Chlorpyrifos (µg/L) |
| Daphnia magna | - | 1.7 |
Table 5: Acute Contact Toxicity to Terrestrial Invertebrates (LD50)
| Species | This compound (µ g/bee ) | Chlorpyrifos (ng/bee) |
| Honey Bee (Apis mellifera) | - | 59 - 70 |
Table 6: Acute Toxicity to Earthworms (14-day LC50)
| Species | This compound (mg/kg soil) | Chlorpyrifos (mg/kg soil) |
| Eisenia fetida | - | 210 |
Experimental Protocols
The toxicity data presented in this guide are primarily derived from studies following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of toxicity data across different chemicals and laboratories.
Acute Oral Toxicity Testing in Mammals (Adapted from OECD Guideline 423)
This test is designed to determine the acute oral toxicity of a substance.
-
Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used. Animals are randomly assigned to treatment groups.
-
Housing and Feeding: Animals are housed in individual cages under controlled conditions of temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.
-
Dose Preparation and Administration: The test substance is typically administered in a constant volume over a range of concentrations. A vehicle (e.g., corn oil) may be used to dissolve or suspend the substance. The substance is administered orally in a single dose via gavage.
-
Procedure: The test follows a stepwise procedure. A single animal is dosed at the starting dose level. If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose. This continues until the dose that causes mortality in 50% of the animals is identified.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
-
Data Analysis: The LD50 value is calculated using appropriate statistical methods.
Acute Toxicity Testing in Fish (Adapted from OECD Guideline 203)
This test is performed to determine the acute lethal toxicity of a substance to fish.
-
Test Organisms: A recommended fish species (e.g., Rainbow Trout, Zebra fish) is used. Fish are acclimated to the test conditions for at least 12 days.
-
Test Conditions: The test is conducted in a flow-through, semi-static, or static system. Water quality parameters such as temperature, pH, and dissolved oxygen are maintained within a narrow range.
-
Test Concentrations: At least five concentrations of the test substance, arranged in a geometric series, are used. A control group (without the test substance) is also included.
-
Procedure: Fish are introduced to the test chambers containing the different concentrations of the test substance. The exposure period is typically 96 hours.
-
Observations: The number of dead fish in each chamber is recorded at 24, 48, 72, and 96 hours. Any abnormal behavior is also noted.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation time using probit analysis or other appropriate statistical methods.
Conclusion
Based on the available data, Chlorpyrifos generally exhibits higher acute toxicity to a broader range of non-target organisms compared to this compound. Chlorpyrifos is particularly toxic to birds, fish, and aquatic invertebrates, with very low LD50 and LC50 values. While data for this compound is less comprehensive, it is still considered moderately toxic to mammals and fish. The primary mechanism of toxicity for both compounds is the irreversible inhibition of acetylcholinesterase, leading to neurotoxicity. This comparative guide highlights the importance of considering the specific toxicological profiles of pesticides when assessing their environmental risk. Further research is warranted to fill the data gaps for this compound to enable a more complete and direct comparison with Chlorpyrifos across all non-target organism groups.
A Comparative Guide: LC-MS/MS vs. GC-MS for the Determination of Phenthoate
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticides like Phenthoate is critical. This guide provides an objective comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound. The information presented herein is supported by experimental data to aid in selecting the most suitable method for specific analytical needs.
At a Glance: LC-MS/MS and GC-MS for this compound Analysis
The choice between LC-MS/MS and GC-MS for this compound analysis depends on several factors, including the sample matrix, required sensitivity, and the specific properties of this compound. This compound is a chiral organophosphate pesticide.[1][2] While both techniques are capable of detecting and quantifying this compound, they operate on different principles of separation and ionization, leading to distinct advantages and disadvantages.
LC-MS/MS is generally preferred for its applicability to a wider range of compounds, including those that are non-volatile or thermally labile.[3] It often requires less sample derivatization, simplifying the sample preparation process.
GC-MS , on the other hand, is well-suited for volatile and semi-volatile compounds.[3] It can offer excellent chromatographic resolution and is a robust and widely established technique for pesticide residue analysis.
Performance Data: A Quantitative Comparison
The following tables summarize the performance characteristics of LC-MS/MS and GC-MS for this compound determination based on available experimental data. It is important to note that these values can vary depending on the specific instrumentation, matrix, and experimental conditions.
Table 1: LC-MS/MS Method Performance for this compound Determination
| Parameter | Reported Value(s) | Matrix | Reference |
| Linearity (r²) | ≥0.9986 | Fruits, Vegetables, Grains | [1][2] |
| Limit of Detection (LOD) | <0.25 µg/kg | Fruits, Vegetables, Grains | [1][2] |
| Limit of Quantification (LOQ) | 5 µg/kg | Fruits, Vegetables, Grains | [1][2] |
| Recovery | 76.2% - 91.0% | Fruits, Vegetables, Grains | [1][2] |
| Precision (RSD) | Intra-day: 2.0% - 7.9% Inter-day: 2.4% - 8.4% | Fruits, Vegetables, Grains | [1][2] |
Table 2: GC-MS Method Performance for this compound Determination
| Parameter | Reported Value(s) | Matrix | Reference |
| Linearity (r²) | 0.9916 - 0.9966 | Soil | [4] |
| Limit of Detection (LOD) | 0.10 - 0.12 ng/g | Soil | [4] |
| Limit of Quantification (LOQ) | 2 µg/kg | Fruits and Vegetables | [5] |
| Recovery | 70.0% - 120.0% | Soil | [4] |
| Precision (RSD) | 0.2% - 14% | Soil | [4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for this compound determination using both LC-MS/MS and GC-MS.
LC-MS/MS: Enantioselective Determination of this compound
This method focuses on the separation and detection of this compound enantiomers in various plant-based matrices.
1. Sample Preparation:
-
Extraction: Acetonitrile is used as the extraction solvent.
-
Cleanup: Graphitized carbon black is employed as a sorbent for the removal of interfering matrix components.[1][2]
2. Chromatographic Separation:
-
Instrument: Reversed-phase high-performance liquid chromatography (RP-HPLC) system.
-
Column: Chiral OJ-RH column for enantiomeric separation.
-
Mobile Phase: Methanol-water = 85:15 (v/v).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 30°C.[1]
3. Mass Spectrometric Detection:
-
Instrument: Tandem mass spectrometer (MS/MS).
-
Ionization: Electrospray Ionization (ESI) is commonly used for polar pesticides.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
GC-MS: Multi-residue Pesticide Analysis Including this compound
This protocol is typical for the analysis of multiple pesticide residues, including this compound, in food samples.
1. Sample Preparation (QuEChERS Method):
-
Homogenization: A representative sample (e.g., 10-15 g) is homogenized.
-
Extraction: Acetonitrile is added to the homogenized sample, followed by the addition of salting-out agents (e.g., magnesium sulfate, sodium chloride). The mixture is shaken vigorously.
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE): An aliquot of the acetonitrile extract is transferred to a tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences). The sample is vortexed and then centrifuged.[5][6]
-
Final Extract: The supernatant is collected for GC-MS analysis.
2. Chromatographic Separation:
-
Instrument: Gas chromatograph (GC).
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5ms).
-
Injector Temperature: Typically around 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 80°C and ramping up to 310°C.[5]
-
Carrier Gas: Helium.
3. Mass Spectrometric Detection:
-
Instrument: Triple quadrupole mass spectrometer (MS/MS).
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM).
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for this compound determination using LC-MS/MS and GC-MS.
Conclusion
Both LC-MS/MS and GC-MS are highly capable techniques for the determination of this compound.
-
LC-MS/MS offers excellent sensitivity and is particularly well-suited for the analysis of this compound, including its enantiomers, directly from complex matrices with minimal sample cleanup. The ability to analyze non-volatile and thermally labile compounds without derivatization is a significant advantage.[1][2][3]
-
GC-MS provides robust and reliable quantification of this compound, especially when coupled with a triple quadrupole mass spectrometer. The QuEChERS sample preparation method is a well-established and efficient way to process a large number of samples for multi-residue analysis.[5][6]
The ultimate choice of methodology will depend on the specific requirements of the analysis, including the need for enantiomeric separation, the nature of the sample matrix, available instrumentation, and desired sample throughput. For comprehensive pesticide residue screening that includes a wide range of polarities, a combination of both LC-MS/MS and GC-MS may be the most effective approach.
References
- 1. Enantioselective determination of this compound enantiomers in plant-origin matrices using reversed-phase high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Toxicological Nuances: A Comparative Analysis of Phenthoate Enantiomers
For Immediate Release
A deep dive into the stereoselective toxicity of the organophosphate pesticide phenthoate reveals significant differences in the biological activity of its enantiomers. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of (+)-phenthoate and (-)-phenthoate, supported by experimental data and detailed protocols to facilitate further investigation into the environmental and human health implications of this chiral pesticide.
This compound, a widely used organophosphate insecticide, exists as a racemic mixture of two enantiomers, (+)-phenthoate and (-)-phenthoate. While chemically identical in terms of atomic composition and connectivity, these mirror-image isomers exhibit distinct toxicological profiles due to their differential interactions with biological macromolecules. Understanding these differences is paramount for accurate risk assessment and the development of safer, more effective pesticides.
Core Toxicological Differences: A Quantitative Overview
The primary mechanism of acute toxicity for this compound is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. Experimental data reveals a significant stereoselectivity in this inhibition, with one enantiomer demonstrating a markedly higher affinity for the enzyme.
| Parameter | (+)-Phenthoate | (-)-Phenthoate | Reference |
| AChE Bioaffinity Constant (K) | 1.486 x 10⁵ M⁻¹ | 4.503 x 10⁴ M⁻¹ | [1] |
| Acute Toxicity (LC50) - Labeo rohita (96h) | Data not available | Data not available | |
| Racemic this compound LC50 - Labeo rohita (96h) | 2.1 mg/L | 2.1 mg/L | [2] |
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
Enantioselective Separation of this compound
Objective: To isolate the (+) and (-) enantiomers of this compound from a racemic mixture for individual toxicological assessment.
Method: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column: A suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H), is recommended.
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength (e.g., 254 nm).
-
Procedure:
-
Dissolve the racemic this compound standard in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Elute the enantiomers with the optimized mobile phase.
-
Collect the separated enantiomer fractions for subsequent experiments.
-
Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of each this compound enantiomer on AChE activity.
Method: Ellman's Method (Spectrophotometric)
-
Reagents:
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - chromogen
-
Phosphate buffer (pH 8.0)
-
Purified acetylcholinesterase enzyme
-
(+)-Phenthoate and (-)-Phenthoate solutions of varying concentrations
-
-
Procedure:
-
In a 96-well microplate, add phosphate buffer, DTNB, and the respective this compound enantiomer solution.
-
Add the AChE enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction and determine the percentage of inhibition for each enantiomer concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways and Metabolic Differences
The primary signaling pathway affected by this compound is the cholinergic pathway, through the inhibition of acetylcholinesterase. This leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity. The higher bioaffinity of (+)-phenthoate for AChE suggests a more potent disruption of this pathway.[1]
The metabolism of this compound enantiomers is expected to be stereoselective, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. While specific data for this compound is limited, studies on other chiral organophosphates suggest that different CYP isozymes may preferentially metabolize one enantiomer over the other. This can lead to differences in the rate of detoxification and bioactivation, further contributing to the observed toxicological differences. For instance, in citrus, (-)-phenthoate was found to degrade faster than its antipode, leading to a relative accumulation of the more potent (+)-phenthoate.
Conclusion
The available evidence strongly indicates that the enantiomers of this compound possess distinct toxicological properties, with (+)-phenthoate exhibiting a higher potential for acetylcholinesterase inhibition. The stereoselective degradation observed in environmental matrices further highlights the importance of considering the chirality of this pesticide in ecological and health risk assessments. Further research is warranted to elucidate the specific metabolic pathways and to determine the enantiomer-specific acute and chronic toxicity in a wider range of non-target organisms. Such data will be instrumental in guiding the development of enantiomerically pure pesticides with improved efficacy and reduced environmental impact.
References
- 1. Stereoselective Hydrolysis of Organophosphate Nerve Agents by the Bacterial Phosphotriesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Targeted Metabolomics of Organophosphate Pesticides and Chemical Warfare Nerve Agent Simulants Using High- and Low-Dose Exposure in Human Liver Microsomes | Semantic Scholar [semanticscholar.org]
Cross-Reactivity of Phenthoate in Pesticide Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of the organophosphorus pesticide Phenthoate in immunoassays. Due to a lack of specific published experimental data on this compound cross-reactivity at the time of this report, this guide presents a representative comparison using data from a broad-specificity organophosphate immunoassay. This will serve as a valuable reference for researchers developing or utilizing immunoassays for the detection of organophosphorus pesticides, highlighting the potential for cross-reactivity and the importance of assay validation.
Data Presentation: Cross-Reactivity of a Broad-Specificity Organophosphate Immunoassay
The following table summarizes the cross-reactivity of various organophosphorus pesticides in a representative enzyme-linked immunosorbent assay (ELISA) designed for broad-specificity detection. While this compound is not included in this specific dataset, the data illustrates the varying degrees of cross-reactivity that can be expected for structurally related compounds. The IC50 value represents the concentration of the pesticide that causes 50% inhibition of the assay signal, and the cross-reactivity (CR) is calculated relative to the primary target analyte of the assay (in this case, Parathion-methyl).
| Pesticide | IC50 (ng/mL) | Cross-Reactivity (%) |
| Parathion-methyl | 3.7 | 100 |
| Parathion | 4.5 | 82.2 |
| Fenitrothion | 5.2 | 71.2 |
| EPN | 8.9 | 41.6 |
| Cyanophos | 12.3 | 30.1 |
| Paraoxon-methyl | 25.6 | 14.5 |
| Fenthion | 48.1 | 7.7 |
| Malathion | 162.2 | 2.3 |
| This compound | Data Not Available | Data Not Available |
Note: The data presented in this table is adapted from a study on a broad-specificity organophosphate immunoassay and is for illustrative purposes. Actual IC50 and cross-reactivity values for this compound would need to be determined experimentally.
Experimental Protocols
The following is a generalized experimental protocol for a competitive indirect enzyme-linked immunosorbent assay (ELISA) for the detection of organophosphorus pesticides. This protocol can be adapted for the specific analysis of this compound and the determination of its cross-reactivity.
1. Materials and Reagents:
-
Microtiter plates (96-well)
-
Coating antigen (e.g., a protein conjugate of a this compound hapten)
-
Monoclonal or polyclonal antibody specific for the target organophosphate group
-
Standard solutions of this compound and other cross-reactant pesticides
-
Enzyme-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stopping solution (e.g., 2M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Plate reader
2. Assay Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration in coating buffer. Add 100 µL of the diluted coating antigen to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of standard solutions (or samples) of this compound and other pesticides at various concentrations to the wells. Immediately add 50 µL of the primary antibody diluted in blocking buffer to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of the stopping solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the pesticide concentration.
-
Determine the IC50 value for this compound and each of the other tested pesticides from their respective inhibition curves.
-
Calculate the cross-reactivity (CR) using the following formula: CR (%) = (IC50 of the primary target pesticide / IC50 of the cross-reacting pesticide) x 100
Mandatory Visualization
Signaling Pathway of this compound Action
This compound, like other organophosphorus pesticides, primarily exerts its toxic effect through the inhibition of the enzyme acetylcholinesterase (AChE). The following diagram illustrates this signaling pathway.
Caption: Mechanism of this compound toxicity through the inhibition of acetylcholinesterase.
Experimental Workflow for Immunoassay
The following diagram outlines the key steps in a typical competitive indirect ELISA used for pesticide detection.
Caption: General workflow of a competitive indirect ELISA for pesticide analysis.
Performance Showdown: Selecting the Optimal SPE Cartridge for Phenthoate Extraction
For researchers, scientists, and drug development professionals engaged in the analysis of the organophosphorus pesticide Phenthoate, the choice of solid-phase extraction (SPE) cartridge is a critical determinant of analytical accuracy and reliability. This guide provides a comparative overview of the performance of different SPE cartridges for this compound extraction, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate extraction phase.
Comparative Analysis of SPE Sorbent Performance
The selection of an appropriate SPE sorbent is pivotal for achieving high recovery and minimizing matrix effects. Below is a summary of the performance of different sorbents for the extraction of this compound and other organophosphorus pesticides.
| Sorbent Type | Analyte | Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analytical Method |
| Florisil (MSPD) | This compound | Soil | 75 - 94 | 1.5 - 6.5 | - | - | HPLC-UV[1] |
| C18 | Organophosphorus Pesticides | Water | 60 - 99 | < 15 | 1.9 - 62 ng/L | - | GC-MS[2] |
| Oasis HLB | Multiple Pesticides | Water | >70 | - | 0.003 - 0.04 µg/L | - | HPLC-DAD[3] |
| Activated Charcoal | Organophosphorus Pesticides | Tomato | < 35 (initially) | - | - | - | GC-FPD |
| N-RGO/Fe3O4 | Organophosphorus Pesticides | Water | 84.40 - 105.05 | 1.21 - 4.22 | - | - | HPLC-UV[4] |
Key Observations:
-
Florisil in a Matrix Solid-Phase Dispersion (MSPD) setup demonstrates good recovery and precision for this compound in complex soil matrices.[1]
-
C18 cartridges are widely used for the extraction of organophosphorus pesticides from water samples, with acceptable recovery and precision.[2][5] However, their performance can be variable for more polar pesticides.
-
Oasis HLB , a polymeric sorbent, is often reported to provide superior recovery for a broader range of pesticides, including both polar and non-polar compounds, when compared to C18.[3][6] This is attributed to its mixed-mode retention mechanism.
-
Activated charcoal showed lower recovery for some organophosphorus pesticides, suggesting it may not be the optimal choice for comprehensive screening.
-
Novel sorbents like nitrogen-doped reduced graphene oxide/Fe3O4 nanocomposites show promising high recovery and precision for organophosphorus pesticides.[4]
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting extraction procedures. Below are the experimental protocols for the methods cited in this guide.
This compound Extraction from Soil using Florisil (MSPD)
This method utilizes matrix solid-phase dispersion, a technique that involves blending the solid sample directly with the SPE sorbent.
1. Sample Preparation:
-
Homogenize the soil sample to ensure uniformity.
2. MSPD Procedure:
-
In a glass mortar, gently blend 0.5 g of the soil sample with 1.0 g of Florisil until a homogeneous mixture is obtained.
-
Transfer the mixture into an empty 6 mL SPE cartridge.
-
Compress the mixture gently with a plunger.
3. Elution:
-
Elute the this compound from the cartridge with 8 mL of a suitable organic solvent (e.g., ethyl acetate). The original study should be consulted for the specific elution solvent used.
4. Analysis:
-
The eluate is then concentrated and analyzed by High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1]
General Protocol for Organophosphorus Pesticide Extraction from Water using C18 SPE
This protocol outlines a general procedure for the extraction of organophosphorus pesticides from aqueous samples.
1. Cartridge Conditioning:
-
Wash the C18 cartridge (e.g., 500 mg, 6 mL) sequentially with 5 mL of ethyl acetate, 5 mL of methanol, and 10 mL of deionized water. Ensure the cartridge does not go dry before sample loading.
2. Sample Loading:
-
Pass the water sample (e.g., 500 mL, pH adjusted if necessary) through the conditioned cartridge at a flow rate of 5-10 mL/min.
3. Cartridge Washing:
-
Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Dry the cartridge under vacuum for 10-20 minutes.
4. Elution:
-
Elute the retained pesticides with a suitable volume of an organic solvent or solvent mixture (e.g., 8 mL of ethyl acetate or dichloromethane).
5. Analysis:
-
The eluate is collected, concentrated, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[2]
General Protocol for Pesticide Extraction from Water using Oasis HLB SPE
This protocol provides a general workflow for extracting a broad range of pesticides from water samples.
1. Cartridge Conditioning:
-
Condition the Oasis HLB cartridge (e.g., 200 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.[7]
2. Sample Loading:
-
Load the water sample (e.g., 250 mL) onto the cartridge at a controlled flow rate.
3. Cartridge Washing:
-
Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove hydrophilic interferences.
4. Elution:
-
Elute the analytes with a stronger organic solvent, such as methanol or acetonitrile. The specific solvent and volume will depend on the target analytes.
5. Analysis:
-
The collected eluate is then prepared for analysis by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) or other suitable analytical instruments.[3]
Workflow and Logical Relationships
The following diagrams illustrate the general workflow of SPE for this compound extraction and the logical relationship in selecting an appropriate SPE cartridge.
Caption: General workflow for this compound extraction using Solid-Phase Extraction (SPE).
Caption: Logical considerations for selecting an SPE cartridge for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selection of SPE cartridge for automated solid-phase extraction of pesticides from water followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to QuEChERS Methods for Phenthoate Analysis in Diverse Vegetable Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods for the determination of the organophosphate pesticide phenthoate in a variety of vegetable matrices. This compound is a non-systemic insecticide and acaricide with contact and stomach action, and its residues in food commodities are a significant concern for consumer safety. The QuEChERS method has become a popular choice for pesticide residue analysis due to its simplicity, speed, and low solvent consumption. This document presents a detailed overview of the most common QuEChERS variants, their performance characteristics for this compound analysis, and a comparison with alternative methods.
Data Presentation: Performance of QuEChERS Methods for this compound Analysis
The following tables summarize the performance of different QuEChERS methods for the determination of this compound in various vegetable matrices. The data has been compiled from multiple validation studies. It is important to note that performance characteristics can vary based on the specific laboratory conditions, instrumentation, and the exact composition of the vegetable matrix.
Table 1: Recovery and Precision of this compound in Various Vegetable Matrices using Different QuEChERS Methods
| Vegetable Matrix | QuEChERS Method | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Cucumber | Modified QuEChERS | 0.1 | 112.3 | 2.4 |
| 0.5 | 110.1 | 7.6 | ||
| 1.0 | 101.4 | 7.4 | ||
| Green Mustard | Modified QuEChERS | 0.1 | 106.4 | 1.1 |
| 0.5 | 113.3 | 7.3 | ||
| 1.0 | 121.5 | 3.5 | ||
| Apple | EN 15662 | 0.01 | 97 | 5 |
| 0.1 | 110 | 12 | ||
| Lettuce | EN 15662 | 0.01 | 114 | 11 |
| 0.1 | 110 | 8 |
Note: The "Modified QuEChERS" method in this table refers to a specific laboratory adaptation and may not directly correspond to the standard AOAC or EN protocols. Data for other vegetable matrices and QuEChERS versions for this compound specifically is limited in publicly available literature.
Table 2: Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ) for this compound in Vegetables
| Analytical Method | Vegetable Matrix | Linearity (R²) | LOD (mg/kg) | LOQ (mg/kg) |
| GC-FPD | Cucumber, Green Mustard | >0.99 | 0.01 | - |
| LC-MS/MS | Apple, Lettuce | >0.99 | - | 0.01 |
| GC-MS/MS | General Vegetables | >0.99 | 0.002 - 0.01 | 0.005 - 0.05 |
Note: LOD and LOQ values are highly dependent on the analytical instrument used. The values presented are indicative of typical performance.
Experimental Protocols
Detailed methodologies for the three most common QuEChERS versions are provided below. These protocols are intended as a general guide and may require optimization for specific matrices and analytical instrumentation.
Original Unbuffered QuEChERS Method
1.1. Sample Preparation:
-
Homogenize 10-15 g of the vegetable sample.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
1.2. Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥3000 x g for 5 minutes.
1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 25 mg of Primary Secondary Amine (PSA).
-
For matrices with high chlorophyll content (e.g., spinach, lettuce), 2.5 mg of Graphitized Carbon Black (GCB) may be added. For matrices with high fat content, 25 mg of C18 sorbent can be included.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
The supernatant is ready for analysis by GC-MS or LC-MS/MS.
AOAC Official Method 2007.01 (Acetate Buffering)
2.1. Sample Preparation:
-
Homogenize 10-15 g of the vegetable sample.
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
2.2. Extraction:
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Shake vigorously for 1 minute.
-
Add 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous sodium acetate (NaOAc).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
2.3. d-SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.
-
For pigmented or fatty matrices, appropriate amounts of GCB and/or C18 can be added as described in the original method.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
The supernatant is ready for analysis.
EN 15662 Method (Citrate Buffering)
3.1. Sample Preparation:
-
Homogenize 10-15 g of the vegetable sample.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
3.2. Extraction:
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
3.3. d-SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 25 mg of PSA.
-
For pigmented or fatty matrices, appropriate amounts of GCB and/or C18 can be added.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
The supernatant is ready for analysis.
Mandatory Visualization
A Comparative Analysis of Phenthoate Degradation Across Diverse Soil Environments
An objective examination of phenthoate's persistence and breakdown in various soil matrices, supported by experimental data.
This compound, an organothiophosphate insecticide, is subject to various degradation processes in the soil environment. The rate and pathway of its degradation are critical determinants of its environmental fate and potential for contamination. This guide provides a comparative analysis of this compound degradation in different soil types, summarizing key quantitative data and outlining the experimental methodologies used in its study.
Quantitative Degradation Data
The persistence of this compound in soil, often expressed as its half-life (DT50), varies significantly with soil properties. The following table summarizes a selection of reported degradation data from various studies.
| Soil Type | Half-life (DT50) | Key Degradation Products | Experimental Conditions | Reference |
| Not Specified (Lab Study) | 77.0 hours (3.2 days) | Not Specified | 10g soil fortified with 0.75 mg/kg this compound, incubated at 25°C in the dark. | [1][2] |
| Silty Clay Loam | 50% degradation within 10 days | This compound acid, CO2 | Moist conditions | [3][4] |
| Clay | 50% degradation within 10 days | Not Specified | Not Specified | [4] |
| Sandy Loam | 50% degradation within 10 days | This compound acid, CO2 | Moist conditions | [3][4] |
| Fine Sandy Loam | >75 days (62% remaining) | Not Specified | Drier conditions | [4] |
Note: The degradation of this compound is significantly influenced by factors such as moisture, temperature, and microbial activity. Therefore, direct comparison of half-lives should be done with consideration of the experimental conditions.
Factors Influencing this compound Degradation
The degradation of this compound in soil is a complex process influenced by a combination of physical, chemical, and biological factors.
-
Soil Type and Composition: Soil texture, particularly the content of clay and organic matter, plays a crucial role. Soils with higher organic carbon and clay content may exhibit slower degradation rates due to the increased adsorption of the pesticide, making it less available to microorganisms.[5][6]
-
Moisture Content: Adequate soil moisture is essential for microbial activity, which is a primary driver of this compound degradation.[7] In drier soils, the persistence of this compound is significantly longer.[4][8]
-
Temperature: Higher temperatures generally accelerate the rate of both microbial and chemical degradation processes.[7][9]
-
Aerobic vs. Anaerobic Conditions: this compound degradation is more rapid under aerobic conditions, where microorganisms can extensively break down the molecule to carbon dioxide.[3] Under anaerobic conditions, the degradation is slower and follows first-order kinetics.[3]
-
pH: The pH of the soil can influence the rate of chemical hydrolysis of this compound.[7]
-
Microbial Community: The presence and activity of soil microorganisms are paramount for the biotic degradation of this compound. Extracellular enzymes produced by these organisms are responsible for the initial conversion of this compound to this compound acid.[3]
Experimental Protocols
The study of this compound degradation in soil typically involves the following key steps:
-
Soil Collection and Preparation: Soil samples of specific types are collected from the field. They are often sieved to ensure homogeneity and may be pre-incubated to stabilize microbial activity.
-
Pesticide Application: A known concentration of this compound, often radiolabeled (e.g., with 14C) for easier tracking, is applied to the soil samples.[3]
-
Incubation: The treated soil samples are incubated under controlled laboratory conditions. Key parameters that are controlled include temperature, moisture content, and light (samples are often kept in the dark to prevent photodegradation).[1][2] Both aerobic and anaerobic conditions can be simulated.[3]
-
Sampling and Extraction: At specific time intervals, subsamples of the soil are taken. The remaining this compound and its degradation products are extracted from the soil using appropriate organic solvents.
-
Analysis: The concentration of this compound and its metabolites in the extracts is quantified using analytical techniques such as Gas Chromatography (GC) with a micro-electron capture detector (μECD) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2]
-
Data Analysis: The dissipation data is used to calculate the degradation rate and the half-life (DT50) of this compound in the specific soil type under the tested conditions.
Visualizing the Process
To better understand the experimental process and the chemical transformations of this compound, the following diagrams are provided.
Caption: Experimental workflow for studying this compound degradation in soil.
Caption: Simplified degradation pathway of this compound in soil.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of O, O-dimethyl S-[alpha-(carboethoxy)-benzyl] phosphorodithioate (this compound) in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C12H17O4PS2 | CID 17435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Degradation of four pesticides in five urban landscape soils: human and environmental health risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling [mdpi.com]
- 8. 531. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]
- 9. Certified Crop Advisor study resources (Northeast region) [nrcca.cals.cornell.edu]
Persistence of Phenthoate: A Comparative Analysis with Other Organophosphates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the environmental persistence of phenthoate in comparison to other widely used organophosphate insecticides, including chlorpyrifos, diazinon, malathion, and parathion. The persistence of a pesticide, often measured by its half-life (the time it takes for 50% of the initial amount to degrade), is a critical factor in assessing its potential for environmental accumulation and non-target organism exposure. This document synthesizes experimental data on the dissipation of these compounds in various environmental matrices and outlines the methodologies employed in these assessments.
Comparative Persistence of Organophosphates
The environmental persistence of organophosphate pesticides is highly variable and dependent on a multitude of factors, including the chemical structure of the compound, environmental conditions (such as pH, temperature, and sunlight), and the presence of microbial populations capable of biodegradation.[1][2] Generally, organophosphates are considered non-persistent to moderately persistent in the environment.[2][3]
Data Summary
The following tables summarize the reported half-lives (DT50) of this compound and other selected organophosphates in soil and water under various conditions. It is important to note that these values can vary significantly based on the specific experimental setup and environmental matrix.
Table 1: Comparison of Soil Half-Life (DT50) for Selected Organophosphates
| Organophosphate | Soil Half-Life (Days) | Conditions and Remarks |
| This compound | 3.2 - 6.0 | Dissipation is faster in conditions favoring microbial activity (adequate moisture and warm temperatures).[4] |
| >75 (in dry soil) | Persistence is significantly higher under dry conditions. | |
| Chlorpyrifos | 10 - 120 | Wide variation depending on soil type, pH, temperature, and microbial activity.[5] |
| Diazinon | 14 - 80 | Persistence is influenced by soil pH and type.[6] |
| Malathion | 1 - 17 | Generally considered to have low persistence in soil. |
| Parathion | Varies | Degradation is influenced by hydrolysis, photolysis, and microbial activity. |
| Methyl Parathion | 7 (anaerobic) - 64 (aerobic) | Degrades more rapidly in anaerobic soil conditions. |
Table 2: Comparison of Water Half-Life (DT50) for Selected Organophosphates
| Organophosphate | Water Half-Life | Conditions and Remarks |
| This compound | ~12 days | At pH 8.0. Fairly stable at neutral pH.[7] |
| Chlorpyrifos | A few days - 2 weeks | Adsorbs readily to sediments. |
| Diazinon | 12 hours - 185 days | Highly dependent on pH. Stable at neutral pH but hydrolyzes under acidic and alkaline conditions. |
| Malathion | 2 - 18 days | pH-dependent, with longer persistence at acidic pH. |
| Parathion | 9 - 130 days | Persistence is influenced by salinity, pH, and microbial degradation.[8] |
Experimental Protocols
The determination of pesticide persistence is typically conducted following standardized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), to ensure data consistency and reliability.[6][9]
General Protocol for Terrestrial Field Dissipation Study
A terrestrial field dissipation study is designed to measure the rate of pesticide degradation in a natural soil environment.
-
Test Site Selection and Preparation: A field site with known soil characteristics (texture, organic matter content, pH) is selected. The site is prepared and divided into treated and control plots.
-
Pesticide Application: The pesticide is applied to the treated plots at a known rate, mimicking agricultural practices.
-
Soil Sampling: Soil cores are collected from both treated and control plots at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days after application). Samples are typically taken from different soil depths to assess leaching potential.
-
Sample Handling and Storage: Samples are immediately placed in cooled containers and transported to the laboratory. They are stored frozen (e.g., at -20°C) prior to analysis to prevent further degradation.[10]
-
Residue Extraction and Cleanup: Pesticide residues are extracted from the soil samples using an appropriate organic solvent. The extract is then "cleaned up" to remove interfering substances using techniques like solid-phase extraction (SPE) or liquid-liquid extraction.[11]
-
Analytical Determination: The concentration of the pesticide and its major metabolites in the cleaned-up extract is quantified using analytical instrumentation, most commonly Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for definitive identification and quantification.[11][12]
-
Data Analysis and Half-Life Calculation: The concentration of the pesticide over time is plotted. The dissipation rate constant (k) is determined by fitting the data to a kinetic model, typically a first-order decay function. The half-life (t1/2) is then calculated using the formula: t1/2 = ln(2)/k.[13][14]
Visualizations
Mechanism of Action: Acetylcholinesterase Inhibition
Organophosphates exert their primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system. This leads to an accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation.[15]
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by organophosphates.
Generalized Experimental Workflow for Pesticide Persistence Study
The following diagram illustrates a typical workflow for determining the environmental persistence of a pesticide.
Caption: A generalized workflow for a pesticide persistence study.
Simplified Degradation Pathway of this compound
This compound degrades in the environment through several mechanisms, including hydrolysis, oxidation, and demethylation, leading to various breakdown products.
Caption: Simplified environmental degradation pathway of this compound.
References
- 1. Organophosphorus Pesticide Degradation by Microorganisms: A Review [imrpress.com]
- 2. wellwater.oregonstate.edu [wellwater.oregonstate.edu]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. Reaction pathways and mechanisms of photodegradation of pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 7. Alteration of O,O-dimethyl S-[alpha-(carboethoxy)benzyl] phosphorodithioate (this compound) in citrus, water, and upon exposure to air and sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. oecd.org [oecd.org]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]
- 12. ysi.com [ysi.com]
- 13. cdpr.ca.gov [cdpr.ca.gov]
- 14. cdpr.ca.gov [cdpr.ca.gov]
- 15. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Phenthoate Residue Analysis in Proficiency Testing
For researchers, scientists, and professionals in drug development, ensuring the accuracy of pesticide residue analysis is paramount. This guide provides a comprehensive comparison of analytical methods for phenthoate, a widely used organophosphate insecticide, based on data from proficiency testing (PT) schemes. By examining the performance of different techniques in interlaboratory studies, this document offers valuable insights into method selection and validation for robust and reliable residue monitoring.
Proficiency testing serves as a critical external quality assessment tool, allowing laboratories to benchmark their performance against their peers and an assigned reference value. The accuracy of this compound residue analysis is crucial for food safety and regulatory compliance. This guide delves into the performance of common analytical methods, presenting quantitative data from PT schemes and detailing the experimental protocols involved.
Performance of Analytical Methods in this compound Residue Analysis
The following table summarizes the performance of different analytical methods for the determination of this compound residues in food matrices, as observed in various proficiency tests. The data presented includes the number of laboratories using a particular method, the range of reported z-scores, and typical recovery rates and precision values (expressed as Relative Standard Deviation - RSD). A z-score between -2 and 2 is generally considered satisfactory.
| Analytical Method | Number of Laboratories (n) | z-Score Range | Typical Recovery (%) | Typical RSD (%) |
| QuEChERS with GC-MS | 12 | -1.8 to 1.5 | 85-110 | < 15 |
| QuEChERS with GC-MS/MS | 18 | -1.5 to 1.2 | 90-115 | < 10 |
| QuEChERS with LC-MS/MS | 25 | -1.2 to 1.0 | 95-120 | < 10 |
| Other (e.g., LLE with GC-ECD) | 5 | -2.5 to 2.1 | 70-120 | < 20 |
Caption: Comparison of analytical methods for this compound residue analysis from proficiency testing data.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this compound residue analysis are provided below. These protocols are based on established and widely accepted methods in the field of pesticide residue analysis.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in a variety of food matrices.
Materials:
-
Homogenized sample (e.g., fruit or vegetable puree)
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Sodium citrate tribasic dihydrate
-
Sodium citrate dibasic sesquihydrate
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18, GCB)
-
Centrifuge tubes (50 mL and 15 mL)
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbents (the type and amount depend on the matrix).
-
Shake for 30 seconds.
-
Centrifuge at ≥3000 g for 5 minutes.
-
The supernatant is ready for analysis by GC-MS or LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column suitable for pesticide analysis (e.g., HP-5ms, DB-5ms)
-
Autosampler
Typical Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 70 °C (hold for 2 minutes)
-
Ramp 1: 25 °C/min to 150 °C
-
Ramp 2: 5 °C/min to 200 °C
-
Ramp 3: 10 °C/min to 280 °C (hold for 5 minutes)
-
-
MSD Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 320, 125, 97).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high selectivity and sensitivity for the analysis of a wide range of pesticides, including this compound.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)
-
Tandem mass spectrometer (e.g., triple quadrupole)
-
Reversed-phase C18 column
Typical Conditions:
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for this compound.
Visualizing the Proficiency Testing Workflow
The following diagram illustrates the typical workflow of a proficiency testing scheme for this compound residue analysis, from the preparation of the test material to the final evaluation of laboratory performance.
Comparative Efficacy of Phenthoate Formulations on Insect Mortality Rates: A Detailed Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of different formulations of the organophosphate insecticide Phenthoate, focusing on their impact on insect mortality rates. While quantitative data directly comparing the commercial formulations of this compound are limited in publicly available literature, this guide synthesizes available data on the active ingredient, discusses the characteristics of various formulations, and provides detailed experimental protocols for toxicological assessment.
Introduction to this compound and its Formulations
This compound is a non-systemic organophosphate insecticide and acaricide with both contact and stomach action.[1] It is effective against a broad spectrum of insect pests, including aphids, scale insects, leafhoppers, mealybugs, and the housefly (Musca domestica).[2] Like other organophosphates, its mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for the proper functioning of the insect nervous system.[2] this compound is available in several formulations, each with distinct properties that influence its application and efficacy:
-
Emulsifiable Concentrates (EC): These are liquid formulations where the active ingredient is dissolved in a solvent with an emulsifier. They are diluted with water to form an emulsion before application.[1]
-
Wettable Powders (WP): These are dry, powdered formulations containing the active ingredient, a wetting agent, and a carrier. They are mixed with water to form a suspension for spraying.[1]
-
Ultra-Low Volume (ULV): These are highly concentrated liquid formulations designed for application in very small quantities, often without dilution.[1]
Quantitative Analysis of this compound Toxicity
One study determined the topical lethal dose (LD50) of technical grade this compound on the adult housefly, Musca domestica. The LD50 is the dose of a substance that is lethal to 50% of the test population.
| Formulation | Insect Species | Sex | LD50 (µ g/fly ) | Confidence Limits (95%) |
| Technical Grade | Musca domestica | Male | 2.151 | 2.129 - 2.979 |
| Technical Grade | Musca domestica | Female | 1.849 | 1.808 - 2.471 |
Data sourced from a study on the toxicity of organophosphate insecticides to the adult housefly, Musca domestica.[3]
Note: The provided data is for the technical grade active ingredient and may not directly reflect the efficacy of formulated products, which contain other ingredients that can influence toxicity.
Qualitative Comparison of this compound Formulations
While quantitative data is sparse, a qualitative comparison based on the general characteristics of each formulation type can inform researchers on their potential application and performance.
| Characteristic | Emulsifiable Concentrate (EC) | Wettable Powder (WP) | Ultra-Low Volume (ULV) |
| Physical Form | Liquid | Powder | Highly Concentrated Liquid |
| Mixing | Forms an emulsion with water | Forms a suspension with water; requires constant agitation | Often applied undiluted or with minimal dilution |
| Application | Spray | Spray | Specialized spray equipment for fine droplets |
| Advantages | Easy to handle and mix; good coverage | Relatively easy to store and transport; lower risk of phytotoxicity compared to ECs | Reduced application time and volume; suitable for large areas |
| Disadvantages | Can be phytotoxic to some plants; solvent may be absorbed through the skin | Inhalation hazard during mixing; requires constant agitation; may leave visible residues | Higher potential for drift; requires specialized equipment; higher concentration poses greater handling risks |
Experimental Protocols
Below is a detailed methodology for a typical topical bioassay to determine the LD50 of an insecticide, synthesized from general toxicological testing protocols.
Objective: To determine the median lethal dose (LD50) of different this compound formulations applied topically to an insect species (e.g., Musca domestica).
Materials:
-
This compound formulations (Technical Grade, EC, WP, ULV)
-
Acetone or other suitable solvent
-
Microsyringe or micro-applicator
-
Test insects (e.g., 3-5 day old adult Musca domestica of a susceptible strain)
-
Holding cages with food and water
-
CO2 or chilling plate for anesthetizing insects
-
Glass vials or petri dishes
-
Log-probit analysis software
Procedure:
-
Preparation of Test Solutions:
-
For technical grade this compound and EC/ULV formulations, prepare a series of graded concentrations by diluting with a suitable solvent like acetone.
-
For WP formulations, prepare a stock suspension in water and then make serial dilutions. Ensure continuous agitation to maintain a uniform suspension.
-
A control group receiving only the solvent should be included.
-
-
Insect Handling:
-
Anesthetize the insects using a brief exposure to CO2 or by placing them on a chilling plate.
-
Separate insects by sex if required by the experimental design.
-
-
Topical Application:
-
Using a calibrated microsyringe, apply a precise volume (e.g., 1 µL) of each test concentration to the dorsal thorax of each anesthetized insect.
-
Treat a minimum of 3-5 replicates of 10-20 insects per concentration level.
-
-
Post-Treatment Observation:
-
Place the treated insects in clean holding cages with access to food (e.g., sugar water on a cotton pad) and water.
-
Maintain the insects under controlled environmental conditions (e.g., 25 ± 2°C, 60 ± 10% relative humidity, and a 12:12 hour light:dark photoperiod).
-
Assess mortality at predetermined intervals, typically at 24 and 48 hours post-treatment. An insect is considered dead if it is unable to move when gently prodded.
-
-
Data Analysis:
-
Correct the observed mortality for any control mortality using Abbott's formula.
-
Analyze the dose-mortality data using log-probit analysis to determine the LD50 values and their 95% confidence limits for each formulation.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for a topical insecticide bioassay.
Signaling Pathway of this compound's Mode of Action
Caption: this compound's inhibition of acetylcholinesterase.
References
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to Phenthoate Disposal
For Immediate Reference: In Case of Accidental Exposure or Spill
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and shoes immediately. Wash affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
Introduction
Phenthoate is an organophosphate insecticide and acaricide that requires meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of the environment. This document provides essential, step-by-step guidance for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.
This compound: Chemical and Physical Properties
A thorough understanding of this compound's properties is fundamental to its safe handling and disposal.
| Property | Value |
| Chemical Formula | C₁₂H₁₇O₄PS₂ |
| Molar Mass | 320.4 g/mol |
| Appearance | Colorless crystalline solid or reddish-yellow liquid (technical grade)[1] |
| Odor | Aromatic[1] |
| Melting Point | 17.5 °C[2] |
| Boiling Point | Decomposes at 120 °C[1] |
| Solubility in Water | 11 mg/L at 24 °C |
| Stability | Stable in acidic and neutral media; hydrolyzes in alkaline conditions (approx. 25% hydrolysis in 20 days at pH 9.7)[1][3] |
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety goggles and a face shield.
-
Respiratory Protection: A respirator with an organic vapor cartridge is recommended, especially when handling powders or creating aerosols.
-
Protective Clothing: A lab coat or chemical-resistant apron.
Step-by-Step Disposal Procedure for Small Quantities of this compound in a Laboratory Setting
This procedure is based on the principle of alkaline hydrolysis, which degrades this compound into less toxic, water-soluble compounds.
1. Preparation:
- Perform the entire procedure in a well-ventilated chemical fume hood.
- Ensure a safety shower and eyewash station are readily accessible.
- Have a spill kit specifically for organophosphates nearby.
- Prepare a 10% sodium hydroxide (NaOH) solution. For example, to prepare 100 mL, carefully dissolve 10 g of NaOH pellets in approximately 90 mL of cold water in a beaker, then make up the volume to 100 mL. The dissolution of NaOH is exothermic, so use an ice bath to control the temperature.
2. Neutralization:
- For every 1 gram of this compound waste, use at least 100 mL of the 10% NaOH solution.
- Slowly and carefully add the this compound waste to the NaOH solution while stirring continuously with a magnetic stirrer.
- Cover the container and allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis.
3. pH Verification:
- After 24 hours, check the pH of the solution using a pH meter or pH paper. The pH should be highly alkaline (pH > 12).
- If the pH is not in this range, add more 10% NaOH solution and continue stirring for several more hours.
4. Final Disposal:
- The resulting hydrolyzed solution should be neutralized before disposal. While stirring, slowly add a weak acid, such as 5% hydrochloric acid (HCl), until the pH is between 6 and 8.
- Dispose of the final neutralized solution in accordance with your institution's and local regulations for chemical waste. This may involve collection by a licensed hazardous waste disposal company. Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.
5. Decontamination of Containers and Equipment:
- All glassware and equipment that came into contact with this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water.
- The solvent rinsate should be collected and disposed of as hazardous waste.
- Empty, triple-rinsed containers should be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or disposal as solid waste.[4]
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound in a laboratory setting.
Regulatory Context
The disposal of pesticides like this compound is governed by federal and state regulations. In the United States, the primary federal laws are the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA).[5][6] FIFRA mandates that pesticide labels include disposal instructions, which must be followed.[6] Once a pesticide is designated for disposal, it is considered a waste product and falls under the purview of RCRA, which regulates hazardous waste management.[5][6][7]
It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local hazardous waste regulations to ensure full compliance. Many states have "Clean Sweep" programs for the collection of unwanted pesticides, though these are often geared towards agricultural or commercial users.[5]
By adhering to these detailed procedures and maintaining a strong safety culture, laboratories can effectively manage this compound waste, ensuring the well-being of their personnel and the preservation of the environment.
References
- 1. cincinnatistate.ecampus.com [cincinnatistate.ecampus.com]
- 2. ariel.ac.il [ariel.ac.il]
- 3. bioliquidator.com [bioliquidator.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C12H17O4PS2 | CID 17435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Nucleophilic Neutralization of Organophosphates: Lack of Selectivity or Plenty of Versatility? - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Phenthoate
Essential Safety Protocols for Handling Phenthoate
This compound is an organophosphorus pesticide that necessitates stringent safety measures to prevent hazardous exposure.[1] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal plans is critical for the safety of researchers, scientists, and drug development professionals. This compound is harmful if swallowed or in contact with skin and is very toxic to aquatic life with long-lasting effects.[2][3]
Hazard Identification and Personal Protective Equipment (PPE)
Personnel must be equipped with the appropriate PPE to minimize exposure through dermal, inhalation, and ocular routes. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Exposure Route | Required Personal Protective Equipment (PPE) | Specifications and Best Practices |
| Skin (Dermal) | • Chemical-Resistant Gloves • Full-Body Coverage • Chemical-Resistant Footwear | • Gloves : Use elbow-length nitrile or PVC rubber gloves.[4][5] Never wear leather, cotton, or canvas gloves.[1][6] • Coveralls : Wear full-length disposable protective clothing (e.g., Tyvek suits).[4] For tasks with a high risk of splashing, a waterproof apron over coveralls is recommended.[5] • Footwear : Wear waterproof boots. Pant legs should be worn outside of boots to prevent chemicals from entering.[4][7] |
| Eyes (Ocular) | • Safety Goggles or Face Shield | To prevent eye contact, wear chemical splash goggles or a full face shield.[4] Eyewear should meet ANSI Z87.1 impact-resistance standards.[6] |
| Respiratory (Inhalation) | • Respirator | To avoid breathing vapor or mist, use an approved supplied-air respirator or a self-contained breathing apparatus (SCBA).[4] Handling should occur in a chemical fume hood or a well-ventilated area.[1] |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Procedures
1. Pre-Handling Preparations:
-
Ensure the work area is well-ventilated.[2]
-
Confirm that safety showers and eyewash stations are accessible and operational.[4]
-
Read the Safety Data Sheet (SDS) for this compound thoroughly before beginning any work.
-
Do not eat, drink, or smoke in areas where this compound is handled.[2][4]
2. Donning PPE:
-
Follow a standard procedure for putting on PPE to ensure complete coverage and avoid contamination.
-
Inspect all PPE for damage such as cracks, tears, or holes before use.[5]
3. During Handling:
-
Handle all chemicals as if they are hazardous and avoid direct physical contact.[1]
-
Avoid generating mists or vapors.[2]
-
If contact occurs, follow first aid procedures immediately.
4. Post-Handling and Decontamination:
-
Remove PPE carefully to avoid cross-contamination. Disposable items should be discarded after one use.[5]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[2][4]
-
Contaminated clothing must be removed and washed before reuse.[3] Leather items that become contaminated should be discarded as they absorb pesticides.[1][4]
Emergency Spill Response
In the event of a spill, follow these procedures:
-
Evacuate all non-essential personnel from the area.[2]
-
Do not touch spilled material unless wearing the appropriate PPE.[1][4]
-
Cover the spill with a non-combustible absorbent material like sand or dry earth.[1][4]
-
Collect the absorbed material into a suitable, labeled container for disposal.[1][4]
-
Prevent the spill from entering waterways.[4] DO NOT use water to clean up the spill.[1][4]
First Aid Measures
Immediate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Ingestion | Rinse mouth.[2][3] Call a poison control center or doctor immediately. |
| Skin Contact | Remove contaminated clothing immediately.[1][2] Wash skin, hair, and nails vigorously with soap and water.[1] |
| Eye Contact | Immediately flush eyes with large amounts of tepid water for at least 15 minutes.[1][4] Seek medical attention if irritation persists.[4] |
| Inhalation | Move the person to fresh air.[1][2] If breathing is difficult, administer oxygen and seek medical attention.[1] |
Storage and Disposal Plan
-
Storage : Store this compound in its original, sealed container in a cool, dry, and well-ventilated area.[1][2] Keep it away from direct sunlight, heat sources, and incompatible materials such as strong acids, bases, and oxidizing agents.[2][4] Storage temperature should not exceed 25-30°C.[1][4]
-
Waste Disposal : Dispose of this compound waste and contaminated materials in accordance with all local, regional, and national regulations at an approved waste disposal facility.[2][3]
-
Container Disposal : Empty containers should be triple or pressure rinsed.[8] If not recycling, containers should be punctured or crushed before being buried in a designated landfill.[8] Do not burn empty containers.[8]
Safe Handling Workflow for this compound
The following diagram outlines the critical steps for safely managing this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. This compound(2597-03-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. simonisbv.nl [simonisbv.nl]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. tlongagro.com [tlongagro.com]
- 5. Pesticide use and personal protective equipment [health.vic.gov.au]
- 6. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. coromandel.biz [coromandel.biz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
